molecular formula C8H14 B1265694 Allylcyclopentane CAS No. 3524-75-2

Allylcyclopentane

Cat. No.: B1265694
CAS No.: 3524-75-2
M. Wt: 110.2 g/mol
InChI Key: NHIDGVQVYHCGEK-UHFFFAOYSA-N
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Description

Allylcyclopentane is a useful research compound. Its molecular formula is C8H14 and its molecular weight is 110.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74152. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enylcyclopentane
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InChI

InChI=1S/C8H14/c1-2-5-8-6-3-4-7-8/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NHIDGVQVYHCGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20188733
Record name Allylcyclopentane
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Molecular Weight

110.20 g/mol
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CAS No.

3524-75-2
Record name Allylcyclopentane
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Record name Allylcyclopentane
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Record name Allylcyclopentane
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Record name 3-cyclopentylpropene
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Foundational & Exploratory

Allylcyclopentane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylcyclopentane, a cycloalkane derivative with the chemical formula C₈H₁₄, is a volatile organic compound with applications in organic synthesis and potential relevance in the broader field of chemical research.[1][2] This technical guide provides an in-depth overview of this compound, encompassing its chemical structure, physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis and analysis are outlined to facilitate its practical application in a laboratory setting. Furthermore, this document explores the reactivity of the allyl group and the cyclopentane (B165970) moiety, offering insights into its potential as a scaffold or intermediate in the synthesis of more complex molecules, including those with potential biological activity.

Chemical Formula and Structure

This compound is a hydrocarbon composed of a five-membered cyclopentane ring substituted with an allyl group.

Molecular Formula: C₈H₁₄[3]

Structure:

Caption: 2D structure of this compound.

IUPAC Name: (Prop-2-en-1-yl)cyclopentane[2]

CAS Number: 3524-75-2[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Weight110.20 g/mol [3]
AppearanceColorless liquid[2]
Density0.792 g/cm³ at 20 °C
Boiling Point124.85 °C
Melting Point-110.7 °C
SolubilityInsoluble in water[2]

Synthesis

This compound can be synthesized via a Grignard reaction, a versatile method for forming carbon-carbon bonds. The reaction involves the coupling of a cyclopentyl Grignard reagent with an allyl halide.[2]

Grignard Reaction Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products CyclopentylHalide Cyclopentyl Halide GrignardFormation Formation of Cyclopentylmagnesium Halide CyclopentylHalide->GrignardFormation Magnesium Magnesium Turnings Magnesium->GrignardFormation AllylHalide Allyl Halide Coupling Nucleophilic Attack on Allyl Halide AllylHalide->Coupling GrignardFormation->Coupling Grignard Reagent This compound This compound Coupling->this compound MagnesiumHalide Magnesium Halide Salt Coupling->MagnesiumHalide

Caption: Grignard synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclopentyl bromide

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of cyclopentyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming.

    • Once the reaction starts, continue the addition of cyclopentyl bromide at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[4]

  • Coupling Reaction:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.[5] The gas chromatogram will show the retention time of this compound, and the mass spectrum will provide its fragmentation pattern, confirming its molecular weight and structure.[6]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: Inject a small volume (typically 1 µL) of the sample into the GC-MS instrument.[7]

  • GC Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.[8]

  • MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the fragments is detected, generating a mass spectrum.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of this compound.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1][9] Ensure the sample is free of solid particles by filtering it through a small plug of glass wool.[9]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

  • Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the cyclopentyl and allyl moieties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[10] The spectrum of this compound will show characteristic absorption bands for C-H and C=C bonds.[11]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: A small drop of liquid this compound can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

  • Data Acquisition: Obtain the FTIR spectrum using an FTIR spectrometer. A background spectrum of the salt plates or solvent should be collected and subtracted from the sample spectrum.[12]

  • Spectral Interpretation: Identify the characteristic stretching and bending vibrations for the alkene and alkane functional groups.[11]

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the presence of the carbon-carbon double bond in the allyl group. This double bond can undergo a variety of addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. The allylic position is also susceptible to radical substitution reactions.

While there is limited specific information on the biological activity of this compound itself, cyclopentane derivatives are found in numerous biologically active molecules and approved drugs.[13][14] The cyclopentane ring can serve as a scaffold to which various functional groups can be attached, influencing the molecule's overall shape, lipophilicity, and metabolic stability.[13] The allyl group provides a handle for further chemical modifications, making this compound a potentially useful building block in medicinal chemistry and drug discovery for the synthesis of novel cyclopentane-containing compounds.[15][16] The development of cyclopentane-based compounds is an active area of research in the quest for new therapeutic agents.[14]

References

An In-depth Technical Guide to Allylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of allylcyclopentane, a valuable building block in organic synthesis. The document details its chemical identity, physicochemical properties, key synthetic protocols, and representative reactions. This guide is intended for professionals in research and development who require detailed technical information for laboratory applications.

Chemical Identification

This compound is a hydrocarbon compound consisting of a cyclopentane (B165970) ring substituted with an allyl group.

  • CAS Number: 3524-75-2[1]

  • Preferred IUPAC Name: (Prop-2-en-1-yl)cyclopentane[1]

  • Other IUPAC Name: prop-2-enylcyclopentane[2]

  • Synonyms: 3-Cyclopentyl-1-propene, 3-Cyclopentylpropene[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application in chemical synthesis.

PropertyValue
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol
Appearance Colorless liquid[1]
Boiling Point 127 °C (at 760 mmHg)[1]
Density 0.793 g/cm³[1]
Refractive Index (n²⁰/D) 1.4412[1]
Solubility Insoluble in water; soluble in chloroform[1]
Flash Point 13.9 °C (closed cup)[1]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are based on established chemical principles and may be adapted for specific laboratory conditions.

This protocol describes the preparation of this compound from cyclopentylmagnesium bromide and allyl bromide. The Grignard reaction is a fundamental method for the formation of carbon-carbon bonds.

Materials:

  • Magnesium turnings

  • Cyclopentyl bromide

  • Allyl bromide

  • Anhydrous diethyl ether

  • Iodine (crystal, as initiator)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (three-necked flask, reflux condenser, dropping funnel)

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a solution of cyclopentyl bromide in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.

    • Maintain a gentle reflux by controlling the rate of addition of the cyclopentyl bromide solution.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of cyclopentylmagnesium bromide.

  • Reaction with Allyl Bromide:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to yield pure this compound.

This protocol describes the conversion of the terminal alkene of this compound to the corresponding primary alcohol, 3-cyclopentylpropan-1-ol. This two-step reaction proceeds with anti-Markovnikov regioselectivity and syn-stereochemistry.[3]

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Hydroboration:

    • In a dry flask under an inert atmosphere, dissolve this compound in anhydrous THF.

    • Cool the solution in an ice bath.

    • Slowly add the BH₃·THF solution dropwise with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Oxidation:

    • Cool the reaction mixture again in an ice bath.

    • Carefully and slowly add the aqueous NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, maintaining the temperature below 30 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

  • Work-up and Purification:

    • Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude alcohol.

    • Purify the product by flash column chromatography or distillation.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the Grignard reaction, as detailed in the experimental protocol.

Grignard_Synthesis_Workflow cluster_prep Step 1: Grignard Reagent Preparation cluster_reaction Step 2: Coupling Reaction cluster_workup Step 3: Work-up and Purification start Start: Assemble dry glassware under inert atmosphere add_mg Add Mg turnings and Iodine crystal start->add_mg add_cpbr Dropwise addition of Cyclopentyl Bromide in anhydrous ether add_mg->add_cpbr reflux Maintain gentle reflux add_cpbr->reflux stir_complete Stir at RT to ensure complete formation reflux->stir_complete grignard_reagent Cyclopentylmagnesium Bromide solution stir_complete->grignard_reagent cool_grignard Cool Grignard reagent in ice bath grignard_reagent->cool_grignard add_allylbr Dropwise addition of Allyl Bromide in anhydrous ether cool_grignard->add_allylbr warm_stir Warm to RT and stir add_allylbr->warm_stir reaction_mixture Crude this compound mixture warm_stir->reaction_mixture quench Quench with sat. aq. NH4Cl reaction_mixture->quench extract Extract with diethyl ether quench->extract wash_dry Wash with brine and dry over Na2SO4 extract->wash_dry concentrate Filter and concentrate under reduced pressure wash_dry->concentrate purify Purify by fractional distillation concentrate->purify final_product Pure this compound purify->final_product

Caption: Workflow for the Grignard synthesis of this compound.

This compound in Drug Discovery and Development

While specific signaling pathways involving this compound are not prominently documented, the cyclopentane scaffold itself is a significant structural motif in medicinal chemistry.[4] The conformational properties of the five-membered ring allow for the precise spatial arrangement of functional groups, making it a valuable template for the design of inhibitors and other biologically active molecules. For instance, cyclopentane derivatives have been successfully developed as potent inhibitors of influenza neuraminidase.[5] The allyl group on this compound offers a reactive handle for further functionalization, enabling the synthesis of a diverse library of cyclopentane-based compounds for screening in drug discovery programs. Potential modifications of the allyl group, such as through hydroboration-oxidation, epoxidation, or metathesis, can introduce new functionalities and chiral centers, expanding the chemical space for lead optimization.

References

An In-depth Technical Guide to the Physical Properties of Allylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of allylcyclopentane, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory work, ensuring accuracy and reproducibility in experimental design and execution.

Quantitative Data Summary

The physical properties of this compound have been determined and are summarized in the table below for quick reference.

Physical PropertyValueConditions
Boiling Point125-127 °Cat 750 mmHg[1][2]
127 °CStandard atmospheric pressure[3]
124.85 °CNot specified[4]
Density0.792 g/mLat 25 °C[1][2]
0.793 g/cm³at 25 °C[3]
0.7928 g/cm³at 20 °C[4]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the boiling point and density of a liquid compound such as this compound.

1. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] Distillation and capillary methods are common laboratory techniques for this measurement.[6][7]

a) Micro-Boiling Point Determination (Capillary Method)

This method is suitable when only a small amount of the substance is available.[8]

  • Apparatus: Capillary tube (one end sealed), a small test tube or fusion tube, a thermometer, a heating apparatus (e.g., Thiele tube with heating oil or a MelTemp apparatus), and a means to attach the tube to the thermometer.[5][9]

  • Procedure:

    • A small amount of this compound is placed in the fusion tube.

    • A capillary tube, with its open end downwards, is placed inside the fusion tube containing the liquid.

    • The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is heated in a controlled manner.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[5]

    • Heating is then discontinued, and the liquid is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

b) Boiling Point Determination by Distillation

For larger sample volumes, distillation provides a more accurate boiling point measurement.[6][7]

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

  • Procedure:

    • The distillation apparatus is assembled.

    • This compound is placed in the distillation flask.

    • The liquid is heated to its boiling point.

    • The thermometer bulb should be positioned so that it is fully immersed in the vapor phase, with the top of the bulb level with the side arm of the distillation flask.

    • The temperature is recorded when the vapor temperature is constant, and a steady rate of distillation is observed. This constant temperature is the boiling point.[5]

2. Determination of Density

Density is the mass of a substance per unit volume (ρ = m/V).[10]

  • Apparatus: A precise analytical balance, and a calibrated volumetric instrument such as a pycnometer (density bottle), a graduated cylinder, or a pipette.[10][11]

  • Procedure (using a graduated cylinder):

    • The mass of a clean, dry graduated cylinder is measured and recorded.[12]

    • A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[10]

    • The mass of the graduated cylinder containing the liquid is measured and recorded.

    • The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.

    • The density is calculated by dividing the mass of the liquid by the volume it occupies.[10] For higher accuracy, a pycnometer is recommended as it allows for a more precise volume measurement. To ensure reliability, it is advisable to repeat the measurement several times and calculate an average value.[10]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

G cluster_0 Start: this compound Sample cluster_1 Boiling Point Determination cluster_2 Density Determination cluster_3 Final Data A Obtain this compound Sample B Choose Method: - Capillary - Distillation A->B F Measure Mass (g) with Analytical Balance A->F G Measure Volume (mL) with Volumetric Glassware A->G C Perform Capillary Method B->C Small Sample D Perform Distillation B->D Large Sample E Record Boiling Point (°C) C->E D->E I Compile Data Table E->I H Calculate Density (g/mL) ρ = m/V F->H G->H H->I

Caption: Workflow for determining the physical properties of this compound.

References

An In-depth Technical Guide to the Molecular Weight and Molar Mass of Allylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and molar mass of allylcyclopentane, a hydrocarbon compound of interest in various chemical syntheses. This document outlines the core quantitative data, details the experimental methodologies for its determination, and presents logical and experimental workflows through standardized diagrams.

Core Concepts: Molecular Weight and Molar Mass

For clarity, it is essential to distinguish between two related terms:

  • Molecular Weight: The mass of a single molecule of a substance, expressed in atomic mass units (amu) or Daltons (Da). It is calculated by summing the atomic masses of all constituent atoms in the molecule.

  • Molar Mass: The mass of one mole (approximately 6.022 x 10²³ molecules) of a substance, expressed in grams per mole ( g/mol ).[1][2] Numerically, the molar mass in g/mol is equivalent to the molecular weight in amu.[2]

Quantitative Data for this compound

This compound is a hydrocarbon with the chemical formula C₈H₁₄.[3][4][5] Based on its elemental composition, the molecular weight and molar mass have been determined. The key quantitative properties are summarized in the table below.

PropertyValueUnits
Chemical FormulaC₈H₁₄-
Molecular Weight110.20amu / Da
Molar Mass110.20 g/mol
Monoisotopic Mass110.109550447Da

Sources:[1][2][3][4][5][6][7]

Experimental Protocols for Determination

The molecular weight and formula of an organic compound like this compound are determined through a combination of analytical techniques. The general protocol involves establishing the empirical formula and then using the experimentally determined molecular mass to find the molecular formula.[8]

Determination of Empirical Formula

The empirical formula represents the simplest whole-number ratio of atoms in the compound.[8]

Methodology: Combustion Analysis

  • Sample Combustion: A precisely weighed sample of the organic compound is heated in a furnace with an excess of oxygen. This process converts all the carbon in the sample to carbon dioxide (CO₂) and all the hydrogen to water (H₂O).

  • Product Absorption: The resulting gases are passed through a series of absorption tubes. One tube contains a substance that absorbs H₂O (e.g., magnesium perchlorate), and another contains a substance that absorbs CO₂ (e.g., sodium hydroxide).

  • Mass Measurement: The mass of each absorption tube is measured before and after the combustion to determine the mass of H₂O and CO₂ produced.

  • Calculation of Elemental Mass:

    • From the mass of CO₂, the mass and moles of Carbon in the original sample are calculated.

    • From the mass of H₂O, the mass and moles of Hydrogen are calculated.

  • Mole Ratio Determination: The mole ratio of the elements is calculated by dividing the number of moles of each element by the smallest mole value obtained. This ratio provides the subscripts for the empirical formula.[9]

Determination of Molecular Mass

To find the actual molecular formula, the molecular mass of the compound must be determined experimentally.[10][11]

Methodology: Mass Spectrometry (MS)

  • Ionization: The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy beam of electrons. This process, known as electron ionization (EI), removes an electron from the molecule, forming a positively charged molecular ion (M⁺).[6]

  • Acceleration: The newly formed ions are accelerated by an electric field, causing them to move into the mass analyzer.

  • Deflection/Separation: The ions are then passed through a magnetic field, which deflects them. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ones.[6]

  • Detection: A detector measures the abundance of ions at each m/z value. The resulting plot of ion abundance versus m/z is the mass spectrum.

  • Molecular Ion Peak Identification: The peak with the highest m/z value in the spectrum typically corresponds to the molecular ion (parent peak).[6][12] The m/z value of this peak provides the molecular mass of the compound. High-resolution mass spectrometry can provide a very precise molecular mass, which helps in confirming the molecular formula.[12][13]

Derivation of the Molecular Formula
  • Calculate Empirical Formula Mass: Sum the atomic masses of the atoms in the determined empirical formula.[9]

  • Determine the Multiplier: Divide the experimentally determined molecular mass (from MS) by the calculated empirical formula mass. The result should be a whole number.[8][14]

  • Establish Molecular Formula: Multiply the subscripts in the empirical formula by this whole number to obtain the molecular formula.[8]

Visualizations

The following diagrams illustrate the logical and experimental workflows involved in determining the molecular properties of a compound.

G cluster_calc Theoretical Calculation atomic_weights Atomic Weights (C, H, O, N, etc.) chem_formula Chemical Formula (e.g., C₈H₁₄) atomic_weights->chem_formula Sum based on subscripts molar_mass Molar Mass / Molecular Weight (g/mol or amu) chem_formula->molar_mass Calculate Sum

Caption: Logical relationship between atomic weights, chemical formula, and molar mass.

G cluster_exp Experimental Workflow start Unknown Organic Compound combustion Combustion Analysis start->combustion mass_spec Mass Spectrometry start->mass_spec elemental_comp Elemental Composition (%C, %H, etc.) combustion->elemental_comp mol_mass Molecular Mass (M⁺) mass_spec->mol_mass emp_formula Empirical Formula elemental_comp->emp_formula Calculate mole ratio mol_formula Molecular Formula mol_mass->mol_formula emp_formula->mol_formula Compare with Molecular Mass

Caption: Experimental workflow for determining the molecular formula of an organic compound.

References

An In-depth Technical Guide to the Synthesis of Allylcyclopentane from Cyclopentylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allylcyclopentane, a valuable hydrocarbon intermediate, through the Grignard reaction of cyclopentylmagnesium bromide with allyl bromide. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents quantitative data for the synthesis.

Introduction

The synthesis of this compound is a fundamental carbon-carbon bond-forming reaction in organic chemistry. The method described herein utilizes a Grignard reagent, a powerful nucleophile, to displace a halide from an allylic substrate. This reaction is widely applicable in the synthesis of more complex molecules and is of significant interest to researchers in medicinal chemistry and materials science for the construction of carbocyclic frameworks.

Reaction Mechanism

The synthesis proceeds in two primary stages: the formation of the Grignard reagent (cyclopentylmagnesium bromide) and the subsequent nucleophilic substitution on allyl bromide.

Stage 1: Formation of Cyclopentylmagnesium Bromide

Cyclopentyl bromide reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form cyclopentylmagnesium bromide. This reaction involves the insertion of magnesium into the carbon-bromine bond, creating a highly polarized organometallic compound where the carbon atom attached to magnesium is strongly nucleophilic.

Stage 2: Nucleophilic Attack on Allyl Bromide

The nucleophilic cyclopentyl group of the Grignard reagent attacks the electrophilic carbon of allyl bromide, which is bonded to the bromine atom. This results in the displacement of the bromide ion and the formation of a new carbon-carbon bond between the cyclopentyl and allyl groups, yielding the final product, this compound.

Reaction_Mechanism cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Nucleophilic Substitution CPBr Cyclopentyl Bromide CPMgBr Cyclopentylmagnesium Bromide CPBr->CPMgBr + Mg Mg Magnesium (Mg) Solvent1 Anhydrous Ether CPMgBr_ref Cyclopentylmagnesium Bromide CPMgBr->CPMgBr_ref AllylBr Allyl Bromide This compound This compound MgBr2 MgBr₂ This compound->MgBr2 + MgBr₂ CPMgBr_ref->this compound + Allyl Bromide

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound from cyclopentylmagnesium bromide.

Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g)Volume (mL)
Magnesium turnings24.310.112.67-
Cyclopentyl bromide149.030.1014.9011.2
Anhydrous Diethyl Ether74.12--150
Iodine253.81catalytic1 crystal-

Procedure:

  • A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. All glassware must be oven-dried and assembled while hot to ensure anhydrous conditions.

  • The flask is charged with magnesium turnings (2.67 g, 0.11 mol) and a single crystal of iodine.

  • Anhydrous diethyl ether (50 mL) is added to the flask.

  • A solution of cyclopentyl bromide (14.90 g, 0.10 mol) in anhydrous diethyl ether (100 mL) is prepared and placed in the dropping funnel.

  • A small portion (approximately 10 mL) of the cyclopentyl bromide solution is added to the magnesium suspension to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and the onset of gentle boiling. Gentle warming may be required to start the reaction.

  • Once the reaction has started, the remaining cyclopentyl bromide solution is added dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be grayish and slightly turbid.

Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g)Volume (mL)
Cyclopentylmagnesium Bromide~173.330.10-~150
Allyl bromide120.980.1012.109.6
Anhydrous Diethyl Ether74.12--50
Saturated aq. NH₄Cl solution53.49--100
Anhydrous Magnesium Sulfate120.37-sufficient-

Procedure:

  • The flask containing the freshly prepared cyclopentylmagnesium bromide solution is cooled in an ice-water bath.

  • A solution of allyl bromide (12.10 g, 0.10 mol) in anhydrous diethyl ether (50 mL) is placed in the dropping funnel.

  • The allyl bromide solution is added dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution (100 mL) while cooling the flask in an ice-water bath.

  • The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude product is purified by fractional distillation under atmospheric pressure to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValue
Theoretical Yield11.02 g
Typical Experimental Yield ~8.8 g (80%)
Reaction Time (Grignard)~1.5 hours
Reaction Time (Coupling)~1.5 hours
Reaction Temperature0 °C to room temperature
Boiling Point of Product126-128 °C

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Experimental_Workflow A 1. Assemble and dry glassware B 2. Prepare Cyclopentyl Bromide solution A->B C 3. Initiate Grignard reaction B->C D 4. Complete Grignard formation C->D F 6. Add Allyl Bromide to Grignard reagent D->F E 5. Prepare Allyl Bromide solution E->F G 7. Reaction quench F->G H 8. Extraction and washing G->H I 9. Drying and solvent removal H->I J 10. Purification by distillation I->J K This compound (Product) J->K

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from cyclopentylmagnesium bromide and allyl bromide is a reliable and efficient method for the formation of this valuable carbocyclic compound. The procedures outlined in this guide, when performed with careful attention to anhydrous conditions, provide a clear pathway for researchers to obtain this compound in good yield. This fundamental Grignard coupling reaction serves as a cornerstone for the synthesis of more complex molecular architectures in various fields of chemical research and development.

Spectroscopic data of Allylcyclopentane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for allylcyclopentane (C₈H₁₄), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
=CH-5.80m1H
=CH₂4.98m1H
=CH₂4.93m1H
-CH₂-CH=2.05d2H
Cyclopentyl-CH1.86m1H
Cyclopentyl-CH₂1.73m2H
Cyclopentyl-CH₂1.59m2H
Cyclopentyl-CH₂1.51m2H
Cyclopentyl-CH₂1.14m2H

Assignment based on typical chemical shift values and multiplicities for similar structures.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within this compound. The spectrum is typically recorded in CDCl₃.

Carbon Assignment Chemical Shift (δ, ppm)
=CH-139.1
=CH₂114.2
Cyclopentyl-CH44.5
-CH₂-CH=40.1
Cyclopentyl-CH₂32.2
Cyclopentyl-CH₂25.1

Note: The number of signals and their chemical shifts are predicted based on the structure of this compound and typical ¹³C chemical shift ranges.[2][3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound, typically obtained as a liquid film, shows characteristic absorptions for its alkene and alkane moieties.[6]

Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
=C-H stretch3080 - 3010Medium
C-H stretch (sp³)2960 - 2850Strong
C=C stretch1645 - 1635Medium
CH₂ bend (scissoring)~1465Medium
=C-H bend (out-of-plane)1000 - 650Strong

These values represent typical ranges for the respective functional groups.[7][8][9][10][11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common method used for volatile compounds like this compound.

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) and several characteristic fragment ions.

m/z Relative Intensity (%) Possible Fragment
11015[C₈H₁₄]⁺ (Molecular Ion)
9525[C₇H₁₁]⁺
8140[C₆H₉]⁺
69100[C₅H₉]⁺ (Cyclopentyl cation)
6760[C₅H₇]⁺
5550[C₄H₇]⁺
4185[C₃H₅]⁺ (Allyl cation)

The base peak at m/z 69 corresponds to the stable cyclopentyl cation.[13]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid Film): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

  • Instrument Setup: Place the salt plates in the sample holder of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum by passing a beam of infrared radiation through the sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is a plot of percent transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample molecules using an electron ionization (EI) source. In EI, a high-energy electron beam bombards the molecules, causing them to lose an electron and form a positively charged molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow of how the different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Structure Structural Elucidation NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Carbon-Hydrogen Framework - Chemical Environments - Connectivity (J-coupling) NMR->NMR_info Provides IR IR Spectroscopy IR_info Functional Groups - Alkene (C=C, =C-H) - Alkane (C-H) IR->IR_info Identifies MS Mass Spectrometry MS_info Molecular Weight & Formula - Fragmentation Pattern MS->MS_info Determines Structure This compound Structure NMR_info->Structure IR_info->Structure MS_info->Structure

References

Allylcyclopentane SMILES and InChI identifiers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides the standard chemical identifiers for the compound Allylcyclopentane. The Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI) are presented, offering standardized notations for use in chemical databases and software.

Chemical Identifier Summary

The following table summarizes the key chemical identifiers for this compound, providing a concise reference for database entry and computational modeling.

Identifier TypeValue
SMILESC=CCC1CCCC1[1][2][3][][5]
InChIInChI=1S/C8H14/c1-2-5-8-6-3-4-7-8/h2,8H,1,3-7H2[1][3][][5][6][7]
InChIKeyNHIDGVQVYHCGEK-UHFFFAOYSA-N[1][2][3][]

Experimental Protocols

The SMILES and InChI identifiers are computationally generated based on the molecule's structure. The process for generating these identifiers is standardized:

  • Structural Data Input: The two-dimensional chemical structure of this compound serves as the initial input.

  • SMILES Generation: A graph traversal algorithm is applied to the chemical structure to produce a linear string representation. This process involves atom and bond enumeration to create a unique and canonical SMILES string.

  • InChI Generation: The structural information is processed through the official InChI generation software. This involves several layers of normalization and canonicalization to produce a unique identifier that is independent of the initial atom numbering. The layers include the main layer (atomic connectivity), a charge layer, a stereochemical layer, and an isotopic layer. For this compound, the primary information is contained within the main layer.

The provided identifiers are the standard and most widely accepted representations for this molecule.

Identifier Relationship Diagram

The following diagram illustrates the relationship between the common name of the compound and its corresponding machine-readable identifiers.

Allylcyclopentane_Identifiers This compound Identifier Relationships Compound This compound SMILES SMILES C=CCC1CCCC1 Compound->SMILES has SMILES InChI InChI InChI=1S/C8H14/c1-2-5-8-6-3-4-7-8/h2,8H,1,3-7H2 Compound->InChI has InChI InChIKey InChIKey NHIDGVQVYHCGEK-UHFFFAOYSA-N InChI->InChIKey generates

Figure 1: Relationship between this compound and its identifiers.

References

Reactivity of the Allyl Group in Allylcyclopentane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylcyclopentane, a hydrocarbon featuring a cyclopentyl ring attached to an allyl group, serves as a versatile building block in organic synthesis. The reactivity of its allyl moiety—characterized by a carbon-carbon double bond adjacent to a methylene (B1212753) group—is of significant interest for the construction of complex molecular architectures relevant to medicinal chemistry and drug development. The allylic C-H bonds are weaker than typical sp³ C-H bonds, and the π-bond of the alkene is susceptible to a variety of transformations. This guide provides a comprehensive overview of the key reactions involving the allyl group of this compound, including detailed experimental protocols, expected quantitative outcomes, and mechanistic pathways.

Core Reactivity Profile

The reactivity of the allyl group in this compound is primarily dictated by the presence of the C=C double bond and the adjacent allylic protons. This functionality allows for a range of transformations, including electrophilic additions, radical reactions, and transition metal-catalyzed processes.

Key Reactions and Experimental Protocols

Electrophilic Addition Reactions

Hydroboration-oxidation is a two-step reaction that converts the terminal alkene of this compound into a primary alcohol with anti-Markovnikov regioselectivity.[1] The reaction proceeds via a syn-addition of the borane (B79455) to the double bond.[2]

Expected Quantitative Data:

ReagentProductExpected Yield (%)Stereoselectivity
1. BH₃•THF 2. H₂O₂, NaOH3-(Cyclopentyl)propan-1-ol>90Syn-addition
1. 9-BBN 2. H₂O₂, NaOH3-(Cyclopentyl)propan-1-ol>95High syn-addition

Experimental Protocol (General):

  • To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere at 0 °C, a solution of borane-THF complex (1.0 M in THF, 1.1 eq) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is cooled to 0 °C, and water is added cautiously, followed by aqueous sodium hydroxide (B78521) (e.g., 3 M) and 30% hydrogen peroxide.

  • The mixture is stirred at room temperature for 1 hour and then heated to 50 °C for 1 hour.

  • After cooling to room temperature, the aqueous layer is separated and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Reaction Workflow:

G This compound This compound Trialkylborane Trialkylborane Intermediate This compound->Trialkylborane Hydroboration BH3_THF BH₃•THF BH3_THF->Trialkylborane Alcohol 3-(Cyclopentyl)propan-1-ol Trialkylborane->Alcohol Oxidation H2O2_NaOH H₂O₂, NaOH H2O2_NaOH->Alcohol

Caption: Hydroboration-Oxidation Workflow.

Epoxidation of the double bond in this compound using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields an epoxide. This reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product.[3][4]

Expected Quantitative Data:

ReagentProductExpected Yield (%)Stereospecificity
m-CPBA2-(Cyclopentylmethyl)oxirane85-95Syn-addition

Experimental Protocol (General):

  • To a solution of this compound (1.0 eq) in a chlorinated solvent such as dichloromethane (B109758) (DCM) at 0 °C, m-CPBA (1.1-1.5 eq) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • The reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude epoxide can be purified by flash chromatography.

Radical Reactions

The allylic C-H bonds of this compound are susceptible to radical substitution. Using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) allows for the selective bromination at the allylic position.[5][6] Due to the formation of a resonance-stabilized allylic radical, a mixture of constitutional isomers can be expected.[7]

Expected Quantitative Data:

ReagentProductsExpected Yield (%)Product Ratio (approx.)
NBS, AIBN3-(Cyclopent-1-en-1-yl)prop-1-ene & 1-bromo-3-cyclopentylprop-2-ene (mixture)70-85Varies

Experimental Protocol (General):

  • A mixture of this compound (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN in a suitable solvent like carbon tetrachloride is refluxed.

  • The reaction is initiated with a UV lamp or by heating.

  • The reaction progress is monitored by TLC or GC.

  • After completion, the mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product mixture is purified by distillation or chromatography.

Reaction Pathway:

G This compound This compound Allylic_Radical Allylic Radical Intermediate (Resonance Stabilized) This compound->Allylic_Radical H abstraction Br_radical Br• Br_radical->Allylic_Radical Product_A 1-Bromo-3-cyclopentylprop-2-ene Allylic_Radical->Product_A Reaction with Br₂ Product_B 3-(Cyclopent-1-en-1-yl)prop-1-ene Allylic_Radical->Product_B Reaction with Br₂ Br2 Br₂ Br2->Product_A Br2->Product_B

Caption: Allylic Bromination Pathway.

Transition Metal-Catalyzed Reactions

Olefin metathesis, particularly cross-metathesis with a suitable partner using a Grubbs catalyst, can be employed to functionalize the allyl group of this compound.[8][9][10] The reaction involves the cleavage and reformation of carbon-carbon double bonds.

Expected Quantitative Data:

Reaction TypePartnerCatalystExpected Yield (%)
Cross-MetathesisAcrylonitrileGrubbs II60-80
Enyne MetathesisPropiolic acid esterGrubbs II50-70

Experimental Protocol (General for Cross-Metathesis):

  • This compound (1.0 eq) and the metathesis partner (1.2-2.0 eq) are dissolved in an anhydrous, degassed solvent (e.g., dichloromethane or toluene).

  • The Grubbs catalyst (1-5 mol%) is added under an inert atmosphere.

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by GC-MS or NMR.

  • Upon completion, the reaction is quenched by adding ethyl vinyl ether, and the mixture is stirred for 30 minutes.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.

The Wacker-Tsuji oxidation converts the terminal alkene of this compound into a methyl ketone using a palladium catalyst and a co-oxidant.[11][12]

Expected Quantitative Data:

Co-oxidantProductExpected Yield (%)
CuCl₂/O₂1-(Cyclopentyl)propan-2-one70-85
Benzoquinone1-(Cyclopentyl)propan-2-one65-80

Experimental Protocol (General):

  • To a solution of this compound (1.0 eq) in a mixture of DMF and water, palladium(II) chloride (5-10 mol%) and copper(I) chloride (1.0-2.0 eq) are added.

  • The reaction vessel is flushed with oxygen (balloon), and the mixture is stirred at room temperature until the starting material is consumed.

  • The reaction mixture is diluted with diethyl ether and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude ketone is purified by column chromatography.

Catalytic Cycle:

G PdII Pd(II) Pi_Complex π-Allylcyclopentane-Pd(II) Complex PdII->Pi_Complex + this compound Hydroxy_Complex Hydroxy-palladation Intermediate Pi_Complex->Hydroxy_Complex + H₂O Pd0 Pd(0) Hydroxy_Complex->Pd0 β-Hydride Elimination & Reductive Elimination Ketone 1-(Cyclopentyl)propan-2-one Hydroxy_Complex->Ketone Pd0->PdII Re-oxidation CuII Cu(II) CuII->PdII CuI Cu(I) CuI->CuII + O₂ O2 O₂ O2->CuII

Caption: Wacker-Tsuji Oxidation Cycle.

Derivatives of this compound, such as those with a leaving group at the allylic position, can undergo palladium-catalyzed allylic alkylation with a variety of nucleophiles.[13][14][15] This reaction is a powerful tool for C-C, C-N, and C-O bond formation.

Expected Quantitative Data:

Substrate (Allylic Acetate)NucleophileLigandProductExpected Yield (%)Enantiomeric Excess (%)
1-Cyclopentylprop-2-en-1-yl acetateDimethyl malonatePHOXDimethyl 2-(1-cyclopentylallyl)malonate80-95Up to 94[14]

Experimental Protocol (General):

  • To a solution of the allylic substrate (1.0 eq) and the nucleophile (1.2 eq) in an appropriate solvent (e.g., THF, toluene), a palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and a chiral ligand (e.g., PHOX, 6 mol%) are added under an inert atmosphere.

  • A base (if required for the nucleophile) is added, and the reaction mixture is stirred at a specified temperature until completion.

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The combined organic layers are dried and concentrated.

  • Purification is achieved by flash column chromatography.

Conclusion

The allyl group in this compound provides a reactive handle for a wide array of chemical transformations, making it a valuable synthon in the development of new chemical entities. The reactions outlined in this guide—electrophilic additions, radical substitutions, and transition metal-catalyzed functionalizations—offer diverse pathways to elaborate the this compound core. The provided protocols and expected outcomes serve as a foundational resource for researchers aiming to leverage the unique reactivity of this compound in their synthetic endeavors. Further optimization of reaction conditions and exploration of novel catalytic systems will undoubtedly continue to expand the synthetic utility of this compound and its derivatives.

References

Solubility of Allylcyclopentane in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylcyclopentane (C₈H₁₄, CAS No: 3524-75-2) is a nonpolar hydrocarbon characterized by a cyclopentane (B165970) ring substituted with an allyl group.[1] Its physicochemical properties, particularly its solubility in various organic solvents, are critical for its application in chemical synthesis, reaction chemistry, and as a non-polar medium. This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and relevant procedural workflows.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility behavior.

PropertyValueReference
Molecular Formula C₈H₁₄[2][3]
Molecular Weight 110.20 g/mol [3]
Density 0.792 g/mL at 25 °C[3]
Boiling Point 125-127 °C at 750 mmHg[3]
Melting Point -111 °C[3]
Appearance Colorless to light yellow liquid[2]
Polarity NonpolarInferred
Water Solubility Insoluble[2]

Solubility of this compound in Organic Solvents

As a nonpolar aliphatic hydrocarbon, the solubility of this compound is governed by the principle of "like dissolves like." It is readily miscible with other nonpolar or weakly polar organic solvents, while its solubility in polar solvents is limited. Due to a lack of extensive quantitative solubility data in publicly available literature, Table 2 provides a qualitative and estimated summary of this compound's solubility in a range of common organic solvents.

SolventSolvent PolarityPredicted SolubilityRationale
Hexane NonpolarMiscibleBoth are nonpolar hydrocarbons, leading to high miscibility.
Toluene Nonpolar (Aromatic)MiscibleSimilar nonpolar characteristics promote miscibility.
Chloroform Weakly PolarSoluble / MiscibleThis compound is known to be soluble at least to 20 mg/mL.[1] As a weakly polar solvent, complete miscibility is expected.
Diethyl Ether Weakly PolarMiscibleThe nonpolar character of the ethyl groups in diethyl ether allows for miscibility with hydrocarbons.
Acetone (B3395972) Polar AproticPartially MiscibleThe significant polarity of acetone will likely limit the miscibility with the nonpolar this compound.
Ethanol (B145695) Polar ProticSlightly SolubleThe high polarity and hydrogen bonding of ethanol will result in low solubility for a nonpolar hydrocarbon.
Methanol (B129727) Polar ProticSlightly SolubleSimilar to ethanol, the high polarity of methanol leads to poor miscibility with this compound.
Water Polar ProticInsolubleAs a nonpolar compound, this compound is immiscible with the highly polar water.[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative and qualitative determination of this compound solubility in an organic solvent.

Materials and Equipment
  • This compound (≥97% purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Calibrated positive displacement pipettes

  • Glass vials with PTFE-lined screw caps (B75204) (e.g., 10 mL)

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Syringes for sample injection

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

Experimental Procedure

4.2.1 Preparation of Saturated Solutions (Shake-Flask Method)

  • Solvent Addition: To a series of labeled glass vials, add a precise volume (e.g., 5.00 mL) of the desired organic solvent.

  • Solute Addition: Add an excess amount of this compound to each vial. An excess is visually confirmed by the presence of a separate, undissolved phase of this compound.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the separation of the undissolved this compound. For emulsions, centrifugation at a controlled temperature can be employed to facilitate phase separation.

4.2.2 Quantitative Analysis (Gas Chromatography)

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of this compound and dissolving them in a known volume of the solvent of interest.

  • Sample Extraction: Carefully extract an aliquot of the clear, supernatant (solvent phase) from the equilibrated vials.

  • Dilution: If necessary, dilute the extracted aliquot with the pure solvent to bring the concentration within the linear range of the GC-FID detector.

  • GC-FID Analysis: Inject a known volume of the prepared sample into the GC-FID system.

  • Quantification: Compare the peak area of this compound in the sample to the calibration curve to determine its concentration in the saturated solution.

4.2.3 Qualitative Determination (Visual Miscibility)

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the solvent to a clear glass vial.

  • Incremental Solute Addition: Add this compound in small, known increments (e.g., 0.1 mL), vortexing after each addition.

  • Observation: Observe the solution for any signs of immiscibility, such as the formation of a cloudy suspension or distinct layers.

  • Miscibility Determination: If the two liquids form a single, clear phase in all proportions, they are considered miscible.

Visualizations

Experimental Workflow for Solubility Determination

The logical workflow for determining the solubility of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start materials Select Solute and Solvent start->materials ppe Don Appropriate PPE materials->ppe add_solvent Add Known Volume of Solvent to Vial ppe->add_solvent add_solute Add Excess this compound add_solvent->add_solute equilibrate Equilibrate at Constant Temperature add_solute->equilibrate phase_sep Allow for Phase Separation equilibrate->phase_sep extract Extract Aliquot of Supernatant phase_sep->extract gc_analysis Analyze by GC-FID extract->gc_analysis quantify Quantify Concentration gc_analysis->quantify end End quantify->end

Caption: Workflow for determining this compound solubility.

Generalized Synthesis of this compound

A common synthetic route to this compound involves the Grignard reaction, as outlined below.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products reactant1 Cyclopentyl Bromide grignard_formation Formation of Cyclopentylmagnesium Bromide (Grignard Reagent) reactant1->grignard_formation reactant2 Magnesium Turnings reactant2->grignard_formation reactant3 Allyl Bromide nucleophilic_attack Nucleophilic Attack on Allyl Bromide reactant3->nucleophilic_attack grignard_formation->nucleophilic_attack Inert Solvent (e.g., Diethyl Ether) product This compound nucleophilic_attack->product byproduct Magnesium Bromide nucleophilic_attack->byproduct

Caption: Generalized synthesis of this compound via Grignard reaction.

Conclusion

This compound exhibits solubility characteristics typical of a nonpolar hydrocarbon, showing high miscibility with nonpolar organic solvents and poor solubility in polar solvents. While precise quantitative data is not widely available, the provided experimental protocol offers a robust framework for its determination. The workflows presented offer a clear visual guide for both the analysis of its solubility and its synthesis. This information is valuable for researchers and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's behavior in solution.

References

Allylcyclopentane: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the safety and handling precautions for Allylcyclopentane (CAS No. 3524-75-2). This compound, a flammable and hazardous chemical, requires strict adherence to safety protocols to minimize risks in a laboratory or industrial setting. This document consolidates available data on its physical and chemical properties, toxicological profile, and provides standardized experimental methodologies for its safety assessment. It is intended to be a critical resource for researchers, scientists, and professionals in drug development who may handle this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2] While its odor is not specified, it is characterized as an aliphatic hydrocarbon.[3][4]

PropertyValueReference(s)
Molecular Formula C₈H₁₄[2]
Molecular Weight 110.20 g/mol [2]
CAS Number 3524-75-2[2]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 125 - 127 °C (257 - 260.6 °F) @ 760 mmHg[2]
Melting Point -111 °C (-167.8 °F)[2]
Flash Point 12 °C (53.6 °F)[2]
Density 0.792 g/cm³[2]
Water Solubility Insoluble[2]

Toxicological Data

Toxicological EndpointGHS ClassificationQuantitative DataReference(s)
Acute Oral Toxicity Category 4 (Harmful if swallowed)No data available[1][6]
Acute Dermal Toxicity Category 4 (Harmful in contact with skin)No data available[1][6]
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)No data available[1][6]
Skin Corrosion/Irritation No data availableNo data available[2]
Serious Eye Damage/Irritation No data availableNo data available[2]
Respiratory or Skin Sensitization No data availableNo data available[2]
Germ Cell Mutagenicity No data availableNo data available[2]
Carcinogenicity No data availableNo data available[2]
Reproductive Toxicity No data availableNo data available[2]
Specific Target Organ Toxicity (Single Exposure) No data availableNo data available[2]
Specific Target Organ Toxicity (Repeated Exposure) No data availableNo data available[2]
Aspiration Hazard No data availableNo data available[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its flammability and acute toxicity upon ingestion, inhalation, or skin contact.[1][5]

Hazard ClassGHS CategorySignal WordHazard Statement
Flammable Liquids Category 2DangerH225: Highly flammable liquid and vapor
Acute Toxicity, Oral Category 4WarningH302: Harmful if swallowed
Acute Toxicity, Dermal Category 4WarningH312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4WarningH332: Harmful if inhaled

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is lacking for many endpoints, the following sections describe the standardized methodologies that would be employed for its toxicological assessment, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure with a limited number of animals per step is used. The outcome of each step determines the next step, allowing for classification of the substance into a toxicity class.

  • Methodology:

    • Healthy, young adult rats of a single sex (typically females) are used.

    • The animals are fasted prior to dosing.

    • The substance is administered in a single oral dose.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Body weight is recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Toxicity (OECD 402)

This guideline outlines a procedure for assessing the acute toxic effects of a substance applied to the skin.

  • Principle: The test substance is applied to the shaved skin of a group of experimental animals in a single dose.

  • Methodology:

    • Healthy young adult rats, rabbits, or guinea pigs with healthy skin are used.

    • The fur is clipped from the dorsal area of the trunk of the test animals.

    • The test substance is applied uniformly over an area of at least 10% of the total body surface area.

    • The treated area is covered with a porous gauze dressing and non-irritating tape.

    • Animals are observed for signs of toxicity and mortality for 14 days.

    • Body weights are recorded, and a gross necropsy is performed on all animals.

Acute Inhalation Toxicity (OECD 403)

This method is used to determine the toxicity of a substance when inhaled.

  • Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a chamber for a defined period.

  • Methodology:

    • Young adult rats are typically used.

    • Animals are exposed in dynamic inhalation chambers that ensure a stable and uniform concentration of the test substance.

    • The exposure duration is typically 4 hours.

    • Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days.

    • Parameters such as chamber concentration, particle size distribution (for aerosols), and animal behavior are monitored.

Skin Irritation/Corrosion (OECD 404)

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

  • Principle: The substance is applied to a small area of the skin of an animal, and the degree of irritation is evaluated.

  • Methodology:

    • Albino rabbits are typically used.

    • A small area of skin on the back is shaved.

    • A single dose of the test substance is applied to the skin and covered with a gauze patch.

    • After a 4-hour exposure, the patch is removed, and the skin is cleaned.

    • The skin is observed for erythema and edema at specified intervals (1, 24, 48, and 72 hours) and graded according to a scoring system.

Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause irritation or damage to the eyes.

  • Principle: A single dose of the substance is applied to one eye of an experimental animal.

  • Methodology:

    • Albino rabbits are the preferred species.

    • The test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

    • The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.

    • The lesions are scored according to a standardized system.

Safe Handling and Storage

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat, and in cases of potential splashing, a chemical-resistant apron.

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator with an organic vapor cartridge.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

  • Use spark-proof tools and explosion-proof equipment due to the high flammability of the substance.[2]

  • All metal parts of the equipment must be grounded to prevent static discharge.[2]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mist.

  • Keep away from open flames, hot surfaces, and sources of ignition.[2]

  • Take precautionary measures against static discharges.[2]

  • Do not eat, drink, or smoke when using this product.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from heat, sparks, and flame.[2]

  • Store in a designated flammables area.[2]

  • Incompatible Materials: Strong oxidizing agents.[2]

First Aid and Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Absorb with an inert material (e.g., sand, silica (B1680970) gel, universal binder) and place in a suitable, closed container for disposal. Use spark-proof tools.

Visualized Workflows

Risk Assessment and Handling Workflow

G cluster_prep Preparation cluster_controls Control Measures cluster_handling Safe Handling a Review SDS and Technical Guide b Identify Hazards: - Flammable (H225) - Harmful (H302, H312, H332) a->b c Assess Risks for Planned Procedure b->c d Implement Engineering Controls (Fume Hood, Grounding) c->d e Select Appropriate PPE (Goggles, Gloves, Lab Coat) d->e f Handle in Fume Hood e->f g Keep Away from Ignition Sources f->g h Store Properly in Flammables Cabinet g->h i Decontaminate & Dispose Waste h->i End of Procedure

Caption: Risk assessment and safe handling workflow for this compound.

First Aid and Emergency Response

G start Exposure Incident exposure_type Type of Exposure? start->exposure_type skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion action_skin Remove Contaminated Clothing Flush with Water for 15 min skin->action_skin action_eye Flush Eyes with Water for 15 min eye->action_eye action_inhalation Move to Fresh Air Provide Oxygen if Needed inhalation->action_inhalation action_ingestion Do NOT Induce Vomiting Rinse Mouth ingestion->action_ingestion seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical

Caption: Decision-making process for first aid in case of this compound exposure.

Conclusion

This compound is a hazardous chemical that requires careful handling and a thorough understanding of its properties to ensure safety. While there are significant gaps in the publicly available toxicological data, the information provided in this guide on its known hazards, physical properties, and safe handling practices, along with standardized testing methodologies, serves as a crucial foundation for its responsible use in research and development. It is imperative that all personnel handling this substance are familiar with and adhere to the safety precautions outlined herein.

References

Allylcyclopentane: A Technical Guide to GHS Classification and Hazard Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and hazard classification for allylcyclopentane. The information is intended for professionals in research, drug development, and other scientific fields who handle this chemical. This document details its known hazards, summarizes key physical and chemical data, and outlines the general experimental protocols used to determine such classifications.

GHS and Hazard Classification of this compound

This compound is classified as a hazardous substance under the GHS. The primary hazards associated with this chemical are its flammability and acute toxicity.[1][2][3][4][5][6] The GHS classification, as aggregated from multiple sources, is summarized below.

Signal Word: Danger[1][2][3][5]

GHS Pictograms:

  • Flame (GHS02): Indicates a flammable hazard.[5]

  • Exclamation Mark (GHS07): Indicates acute toxicity (harmful), skin irritation, or other less severe hazards.[5]

Hazard Statements (H-Statements):

  • H225: Highly flammable liquid and vapour. [1][3][5] This classification is based on its low flash point.

  • H302: Harmful if swallowed. [1][3][5]

  • H312: Harmful in contact with skin. [1][3][5]

  • H332: Harmful if inhaled. [1][3][5]

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements is provided by various suppliers. Key recommendations include:

  • Prevention: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P233 (Keep container tightly closed), P240 (Ground and bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P242 (Use non-sparking tools), P243 (Take action to prevent static discharges), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1][3][5]

  • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P362+P364 (Take off contaminated clothing and wash it before reuse), P370+P378 (In case of fire: Use appropriate media to extinguish).[1][3][5]

  • Storage: P403+P235 (Store in a well-ventilated place. Keep cool).[1][5]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1][5]

Quantitative Data

PropertyValueSource
Molecular Formula C₈H₁₄[2][4][7]
Molecular Weight 110.20 g/mol [4][7]
CAS Number 3524-75-2[2][3][7]
Appearance Clear pale yellow liquid[3]
Boiling Point 125-127 °C[7]
Melting Point -111 °C[5]
Flash Point 12 °C (53.6 °F) - closed cup[7]
Density 0.792 g/mL at 25 °C[7]
Water Solubility Insoluble[3]

Experimental Protocols

The GHS classifications of this compound are based on data derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific study reports for this compound are not publicly accessible, the following sections describe the general methodologies that would be employed to determine its hazards.

Flammability Testing

The determination of flammability (H225: Highly flammable liquid and vapour) involves measuring the flash point of the substance.

  • Principle: The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near the surface of the liquid. The lower the flash point, the greater the fire hazard.

  • Methodology (General): A common method is the closed-cup test. A sample of the substance is placed in a sealed cup and heated. An ignition source is periodically introduced into the vapor space above the liquid. The temperature at which a flash is observed is recorded as the flash point. Standardized methods such as those from ASTM (American Society for Testing and Materials) are typically used.

Acute Toxicity Testing

The "Acute Toxicity, Category 4" classification for oral, dermal, and inhalation routes is determined through studies that assess the harmful effects of a single, short-term exposure to the substance. The general principles of these tests, based on OECD guidelines, are outlined below.

1. Acute Oral Toxicity (based on OECD Guideline 423: Acute Toxic Class Method)

  • Principle: This method involves the administration of the test substance in a stepwise procedure to a small number of animals. The outcome (mortality or evident toxicity) at one dose level determines the next dose level. The method allows for the classification of a substance into one of the GHS categories without determining a precise LD50 value.

  • Methodology:

    • Animals: Typically, a single sex of rodent (e.g., female rats) is used. Animals are fasted before dosing.

    • Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • Procedure: The test proceeds in a stepwise manner using 3 animals per step at the selected dose levels. The outcome of each step determines whether to stop the test and assign a classification, or to continue testing at a higher or lower dose level.

    • Endpoint: The classification is based on the dose level at which mortality or clear signs of toxicity are observed.

2. Acute Dermal Toxicity (based on OECD Guideline 402: Acute Dermal Toxicity)

  • Principle: This test assesses the toxic effects resulting from a single, 24-hour dermal application of a substance.

  • Methodology:

    • Animals: Rats or rabbits are commonly used. A small area of the animal's back is clipped free of fur.

    • Dose Application: The test substance is applied uniformly over the prepared skin area and covered with a porous gauze dressing. The dressing is held in place for 24 hours.

    • Dose Levels: A limit test is often performed at 2000 mg/kg body weight. If toxicity is observed, further testing at lower doses may be conducted.

    • Observation: Animals are observed for mortality, skin reactions at the application site, clinical signs of systemic toxicity, and changes in body weight for 14 days.

    • Endpoint: The results are used to determine the GHS classification for acute dermal toxicity.

3. Acute Inhalation Toxicity (based on OECD Guideline 403: Acute Inhalation Toxicity)

  • Principle: This test evaluates the toxicity of a substance when inhaled as a gas, vapor, aerosol, or dust for a short duration.

  • Methodology:

    • Animals: Typically, rats are used.

    • Exposure: Animals are placed in an inhalation chamber and exposed to the test substance at a specific concentration for a defined period, usually 4 hours.

    • Concentrations: A range of concentrations is tested to determine the LC50 (median lethal concentration) or to classify the substance according to the GHS.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight during and after the exposure period, for a total of 14 days.

    • Endpoint: The LC50 value or the classification based on mortality and toxicity at different concentrations is determined.

Logical Relationships in GHS Classification

The following diagram illustrates the logical workflow for the GHS classification of a chemical substance like this compound, based on the evaluation of its intrinsic hazards.

GHS_Classification_Workflow cluster_hazard_identification Hazard Identification cluster_hazard_classification Hazard Classification cluster_hazard_communication Hazard Communication Data_Collection Data Collection (Physical, Toxicological, Ecotoxicological) Physical_Hazards Physical Hazards (e.g., Flammability) Data_Collection->Physical_Hazards Hazard Evaluation Health_Hazards Health Hazards (e.g., Acute Toxicity) Data_Collection->Health_Hazards Hazard Evaluation Environmental_Hazards Environmental Hazards (Not Classified for this compound) Data_Collection->Environmental_Hazards Hazard Evaluation GHS_Label GHS Label Elements Physical_Hazards->GHS_Label Determines Pictograms, Signal Word, H-Statements SDS Safety Data Sheet (SDS) Physical_Hazards->SDS Detailed in Sections Health_Hazards->GHS_Label Health_Hazards->SDS Detailed in Sections Environmental_Hazards->GHS_Label Environmental_Hazards->SDS Detailed in Sections GHS_Label->SDS Incorporated into

Caption: GHS Classification Workflow for a Chemical Substance.

Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways associated with the toxicity of this compound. Its acute toxicity is likely due to non-specific mechanisms of cellular damage rather than interaction with specific biological pathways, which is common for many industrial solvents and hydrocarbons.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) or a comprehensive risk assessment. Always consult the most current SDS from the supplier before handling any chemical.

References

Allylcyclopentane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylcyclopentane, a cycloalkane hydrocarbon, has been a subject of interest in organic synthesis due to its versatile reactivity and potential as a building block for more complex molecules. This technical guide provides an in-depth overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis via the Grignard reaction are presented, along with a summary of its applications in fragrance chemistry and as a potential intermediate in the development of new chemical entities.

Introduction

This compound, with the chemical formula C₈H₁₄, is a colorless liquid characterized by a cyclopentane (B165970) ring substituted with an allyl group.[1] The presence of the double bond in the allyl side-chain makes it a reactive and versatile intermediate in organic synthesis. This guide aims to consolidate the existing knowledge on this compound, providing a valuable resource for researchers in academia and industry.

History and Discovery

The synthesis of this compound was reported in the scientific literature as early as 1945 by Whitmore, F. C., et al., in the Journal of the American Chemical Society.[1] This early work laid the foundation for subsequent studies on the synthesis and reactions of this compound. The primary method for its preparation, established early on, involves the reaction of a cyclopentyl Grignard reagent with an allyl halide.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.[1][2][]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₄[]
Molecular Weight 110.20 g/mol [2][]
CAS Number 3524-75-2[2]
IUPAC Name (Prop-2-en-1-yl)cyclopentane[1][2]
Appearance Colorless liquid[1]
Density 0.792 g/mL at 25 °C[]
Boiling Point 125-127 °C at 750 mmHg
Melting Point -111 °C[1]
Refractive Index (n20/D) 1.440
Flash Point 13.9 °C (closed cup)
Solubility Insoluble in water; soluble in chloroform[1]
InChI Key NHIDGVQVYHCGEK-UHFFFAOYSA-N[4]
Canonical SMILES C=CCC1CCCC1[2]

Synthesis of this compound

The most common and established method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a cyclopentyl Grignard reagent (cyclopentylmagnesium halide) with an allyl halide, typically allyl bromide.

Reaction Scheme

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products CyclopentylBromide Cyclopentyl Bromide Grignard Cyclopentylmagnesium Bromide (Grignard Reagent) CyclopentylBromide->Grignard + Mg in dry ether Magnesium Magnesium (Mg) Magnesium->Grignard AllylBromide Allyl Bromide This compound This compound AllylBromide->this compound Grignard->this compound + Allyl Bromide MgBr2 Magnesium Bromide

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol is a generalized procedure based on standard Grignard reaction methodologies.[5][6][7]

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Cyclopentyl bromide

  • Allyl bromide

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

Part A: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)

  • Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask.

  • Add a small crystal of iodine to the magnesium.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of cyclopentyl bromide in anhydrous diethyl ether.

  • Add a small portion of the cyclopentyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

Part B: Reaction with Allyl Bromide

  • Cool the freshly prepared cyclopentylmagnesium bromide solution to 0 °C using an ice bath.

  • Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.

  • Add the allyl bromide solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Applications

Fragrance and Flavor Industry

Cyclopentane derivatives are known to be valuable in the fragrance industry.[8] While specific formulations containing this compound are proprietary, its structural motif is of interest for the synthesis of new fragrance components. The odor of cyclopentane derivatives can range from fruity and floral to reminiscent of ylang-ylang oil.[8]

Intermediate in Organic Synthesis

The allyl group in this compound is a versatile functional handle for a variety of chemical transformations, making it a useful building block for more complex molecules. The double bond can undergo various reactions such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, allowing for the introduction of diverse functionalities. This makes this compound a potential starting material for the synthesis of functionalized cyclopentane derivatives, which are core structures in many biologically active compounds and natural products.[9][10][11][12]

G cluster_derivatives Functionalized Cyclopentane Derivatives This compound This compound Alcohol Cyclopentylpropanol This compound->Alcohol Hydroboration- Oxidation Halide Halogenated Derivatives This compound->Halide Halogenation Epoxide Epoxythis compound This compound->Epoxide Epoxidation

Caption: Potential Synthetic Transformations of this compound.

Polymer Chemistry

Allyl compounds can serve as monomers in polymerization reactions.[13] Although allyl monomers generally polymerize more slowly and yield lower molecular weight polymers compared to vinyl monomers, they can be used to introduce specific functionalities into polymers. The polymerization of this compound could potentially lead to polymers with interesting properties, though specific studies on the polymerization kinetics and mechanism of this compound are not widely reported.[14][15][16]

Safety and Handling

This compound is a flammable liquid and vapor.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a historically significant and synthetically useful hydrocarbon. Its preparation via the Grignard reaction is a classic example of carbon-carbon bond formation. While its direct applications in drug development are not extensively documented, its role as a versatile intermediate for the synthesis of functionalized cyclopentane rings suggests its potential value in the discovery of new bioactive molecules. Furthermore, its use in the fragrance industry highlights its commercial relevance. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and materials science.

References

The Natural Occurrence of Allylcyclopentane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylcyclopentane derivatives represent a diverse class of naturally occurring compounds characterized by a five-membered carbocyclic ring bearing an allyl side chain. These molecules, found in a range of organisms from plants and fungi to marine life, exhibit a variety of biological activities, making them a subject of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence of two major families of this compound derivatives: jasmonates and cyclopentenyl fatty acids. It details their biosynthetic pathways, quantitative distribution, and the experimental methodologies employed for their study.

Jasmonates: Ubiquitous Signaling Molecules in Plants and Fungi

Jasmonic acid and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that play crucial roles in plant growth, development, and defense against biotic and abiotic stresses.[1][2][3] They are also produced by several fungal species, where their biological role is still under investigation.[4]

Natural Occurrence and Quantitative Data

Jasmonates are widely distributed throughout the plant kingdom. Their concentrations can increase significantly in response to stimuli such as wounding or pathogen attack. Fungal cultures also represent a notable source of these compounds.

CompoundOrganismConcentration/YieldConditionsReference
Jasmonic AcidTomato (Solanum lycopersicum) leavesIncreased 13-fold from baseline9 hours after ozone exposure[2]
Jasmonic AcidRice (Oryza sativa)Down-regulatedSalt stress[1]
Jasmonic AcidLasiodiplodia theobromae (fungus)1 mg L⁻¹ to 1,300 mg L⁻¹Varies between strains[4][5]
Jasmonic AcidDiplodia gossypina ATCC 10936 (fungus)1,200 mg L⁻¹Optimal culture conditions[4][5]
Jasmonic AcidGibberellin fujikuroi (fungus)up to 2.5 mg L⁻¹Culture supernatants[4][5]
Biosynthesis of Jasmonic Acid

The biosynthesis of jasmonic acid initiates from α-linolenic acid, a common fatty acid found in plant and fungal membranes. The pathway involves a series of enzymatic steps primarily occurring in the plastids and peroxisomes.[3]

Jasmonic Acid Biosynthesis cluster_plastid Plastid cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT Lipoxygenase (LOX) Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide Allene Oxide Synthase (AOS) OPDA OPDA Allene_Oxide->OPDA Allene Oxide Cyclase (AOC) OPC-8_CoA OPC-8_CoA OPDA->OPC-8_CoA OPDA Reductase (OPR3) + β-oxidation JA-CoA JA-CoA OPC-8_CoA->JA-CoA β-oxidation Jasmonic_Acid Jasmonic_Acid JA-CoA->Jasmonic_Acid Thioesterase

Caption: Biosynthetic pathway of Jasmonic Acid.

Experimental Protocols

Objective: To quantitatively study the jasmonate biosynthetic pathway.[1]

Methodology:

  • Synthesis of Isotope Mass Probes: Chemically synthesize a pair of isotope mass probes, such as ω-bromoacetonylpyridinium bromide (BPB) and d5-ω-bromoacetonylpyridinium bromide (d5-BPB), which can react with the carboxylic acid groups of jasmonates and their precursors.

  • Plant Treatment and Sample Collection: Subject plants (e.g., rice) to stress conditions (e.g., salt stress) to induce the jasmonate pathway. Collect tissue samples at different time points.

  • Extraction and Labeling: Extract the metabolites from the plant tissue. Label the extracts containing the jasmonate pathway intermediates with the synthesized isotope mass probes.

  • LC-MS Analysis: Separate the labeled compounds using high-performance liquid chromatography (HPLC). Detect and quantify the labeled metabolites using electrospray ionization quadrupole-time of flight mass spectrometry (ESI-QTOF-MS).

  • Data Analysis: Analyze the relative abundance of the different isotopically labeled compounds to determine the flux through the biosynthetic pathway.

Objective: To extract and quantify jasmonic acid from plant leaves.[6]

Methodology:

  • Homogenization: Homogenize 0.5 g of fresh leaf tissue in a suitable solvent mixture (e.g., methanol (B129727) and ethyl acetate).

  • Solid-Phase Extraction (SPE): Purify and enrich the extract using a C18 solid-phase extraction cartridge. Elute indole-3-acetic acid (IAA) and abscisic acid (ABA) with 40% methanol, followed by the elution of jasmonic acid with 60% methanol.

  • Derivatization: Derivatize the jasmonic acid-containing fraction with diazomethane (B1218177) to form the methyl ester, which is more volatile and suitable for gas chromatography.

  • GC-MS Analysis: Analyze the derivatized sample by gas chromatography-mass spectrometry (GC-MS) for quantification. Use an internal standard for accurate measurement.

Cyclopentenyl Fatty Acids: Unique Lipids from the Flacourtiaceae Family

Cyclopentenyl fatty acids are a class of lipids characterized by a terminal cyclopentene (B43876) ring. They are most notably found in the seeds of trees belonging to the Flacourtiaceae family, such as Hydnocarpus wightianus, the source of chaulmoogra oil, which has been historically used in traditional medicine.[7][8]

Natural Occurrence and Quantitative Data

The primary natural sources of cyclopentenyl fatty acids are the seed oils of various species within the Flacourtiaceae family.

CompoundPlant SourcePercentage in OilReference
Chaulmoogric AcidHydnocarpus wightianus35%[9]
Hydnocarpic AcidHydnocarpus wightianus23%[9]
Gorlic AcidHydnocarpus wightianus13%[9]
Chaulmoogric AcidTaraktogenos kurzii27%[8]
Hydnocarpic AcidTaraktogenos kurzii48%[8]
Hydnocarpic AcidCarpotroche brasiliensis40.5%[10]
Chaulmoogric AcidCarpotroche brasiliensis14.0%[10]
Gorlic AcidCarpotroche brasiliensis16.1%[10]
Biosynthesis of Cyclopentenyl Fatty Acids

The biosynthesis of cyclopentenyl fatty acids is distinct from that of common fatty acids. It utilizes a specific precursor, aleprolic acid, which is then elongated.[7]

Cyclopentenyl_Fatty_Acid_Biosynthesis Precursor Unknown Precursor Aleprolic_Acid Aleprolic Acid (2-cyclopentene-1-carboxylic acid) Precursor->Aleprolic_Acid Biosynthetic Steps Chain_Elongation Chain Elongation (addition of C2 units) Aleprolic_Acid->Chain_Elongation Cyclopentenyl_Fatty_Acids Hydnocarpic Acid Chaulmoogric Acid Gorlic Acid Chain_Elongation->Cyclopentenyl_Fatty_Acids

Caption: Biosynthesis of Cyclopentenyl Fatty Acids.

Experimental Protocols

Objective: To determine the biosynthetic precursors of cyclopentenyl fatty acids.[7]

Methodology:

  • Synthesis of Radiolabeled Precursors: Synthesize radiolabeled potential precursors, such as [1-¹⁴C]acetate and [1-¹⁴C]aleprolic acid.

  • Incubation with Plant Material: Incubate slices of developing seeds from a cyclopentenyl fatty acid-producing plant (e.g., Hydnocarpus anthelminthica) in a buffered medium containing the radiolabeled precursors.

  • Lipid Extraction: After the incubation period, extract the total lipids from the seed tissue using a chloroform:methanol solvent system.

  • Fatty Acid Separation: Saponify the extracted lipids to release the free fatty acids. Convert the fatty acids to their methyl esters (FAMEs). Separate the FAMEs into straight-chain and cyclopentenyl fatty acid fractions using argentation thin-layer chromatography (Ag-TLC).

  • Radiometric Analysis: Identify the radioactive FAMEs using gas-liquid chromatography (GLC) coupled with a radioactivity detector to trace the incorporation of the radiolabeled precursors into the final products.

Objective: To isolate and characterize the active cyclopentenyl fatty acid constituents of chaulmoogra oil.[7]

Methodology:

  • Saponification: Saponify chaulmoogra oil with an ethanolic solution of potassium hydroxide (B78521) to convert the fatty acid glycerides into their potassium salts.

  • Liberation of Free Fatty Acids: Acidify the soap solution with a mineral acid (e.g., sulfuric acid) to precipitate the free fatty acids.

  • Fractional Distillation: Separate the mixture of fatty acids based on their boiling points by fractional distillation under reduced pressure.

  • Crystallization: Further purify the fractions containing the cyclopentenyl fatty acids by repeated crystallization from suitable solvents like ethyl acetate (B1210297) or petroleum ether.

  • Structural Elucidation: Characterize the purified crystalline acids using:

    • Elemental Analysis: To determine the empirical formula.

    • Titration: To determine the degree of unsaturation.

    • Spectroscopic Methods: Such as Infrared (IR) spectroscopy to identify functional groups and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis.

Conclusion

The natural world is a rich source of this compound derivatives, with jasmonates and cyclopentenyl fatty acids being two prominent and well-studied classes. Their diverse biological activities and unique chemical structures continue to inspire research in natural product chemistry, chemical biology, and drug development. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the fascinating chemistry and biology of these compounds. The continued investigation into their natural occurrence, biosynthesis, and mechanisms of action holds significant promise for the discovery of new therapeutic agents and a deeper understanding of fundamental biological processes.

References

Theoretical Conformational Analysis of Allylcyclopentane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylcyclopentane, a molecule of interest in various chemical contexts, exhibits a complex conformational landscape dictated by the interplay of ring puckering and the rotational freedom of the allyl substituent. Understanding the conformational preferences and the energy barriers to interconversion is crucial for predicting its reactivity and interactions in chemical and biological systems. This technical guide provides a comprehensive overview of the theoretical studies on the conformation of this compound, detailing the computational methodologies employed and presenting key quantitative data. The conformational interconversion pathways are visualized to provide a clear conceptual framework for the dynamic behavior of this molecule.

Introduction

The conformational flexibility of cyclic molecules substituted with flexible side chains plays a pivotal role in determining their physical, chemical, and biological properties. This compound presents a compelling case study, combining the pseudorotational motion of the cyclopentane (B165970) ring with the rotational isomerism of the allyl group. The cyclopentane ring is known to adopt non-planar conformations, primarily the envelope (C_s symmetry) and half-chair (C_2 symmetry) forms, to alleviate torsional strain.[1][2] The orientation of the allyl group relative to the cyclopentane ring introduces additional degrees of freedom, leading to a complex potential energy surface with multiple minima and transition states.

Theoretical chemistry provides powerful tools to explore this conformational space. Methods such as ab initio calculations, Density Functional Theory (DFT), and molecular mechanics are employed to determine the stable conformers, their relative energies, and the energy barriers that separate them. This guide synthesizes the available theoretical data on this compound's conformation, offering a detailed look at its structural dynamics.

Conformational Landscape of this compound

The conformational space of this compound is primarily defined by two key structural features:

  • Cyclopentane Ring Puckering: The cyclopentane ring is not planar. It adopts puckered conformations to minimize angle and torsional strain. The two most common puckered forms are the envelope and the half-chair conformations.[1][3] These forms are in rapid equilibrium through a process called pseudorotation.

  • Allyl Group Rotation: The allyl group can rotate around the single bond connecting it to the cyclopentane ring. This rotation leads to different spatial arrangements of the vinyl group relative to the ring, resulting in various rotational isomers (rotamers).

The combination of these two motions gives rise to a number of possible conformers for this compound. Theoretical studies aim to identify the lowest energy conformers and the pathways for interconversion between them.

Computational Methodologies

The theoretical investigation of this compound's conformational preferences involves a series of computational steps designed to map the potential energy surface (PES) of the molecule. A typical workflow is outlined below.

Initial Conformational Search

A broad exploration of the conformational space is initially performed to identify potential energy minima. This is often accomplished using less computationally expensive methods like molecular mechanics, which can rapidly screen a large number of possible structures.

Geometry Optimization and Energy Calculation

The structures identified in the initial search are then subjected to more accurate quantum mechanical calculations for geometry optimization and energy determination. Density Functional Theory (DFT) is a widely used method for this purpose, often with a functional like B3LYP and a basis set such as 6-31G*. More rigorous ab initio methods like Møller-Plesset perturbation theory (MP2) can also be employed for higher accuracy.

Potential Energy Surface Scans

To determine the energy barriers for conformational changes, a potential energy surface (PES) scan is performed. This involves systematically varying a specific dihedral angle (e.g., the one defining the rotation of the allyl group) while optimizing the rest of the molecular geometry at each step. This process allows for the identification of transition states, which are the energy maxima along the reaction coordinate.

G cluster_workflow Computational Workflow Initial Search Initial Search Geometry Optimization Geometry Optimization PES Scan PES Scan Data Analysis Data Analysis

Quantitative Conformational Data

While specific published data for this compound is scarce in the readily available literature, we can infer the expected conformational behavior based on studies of similar substituted cyclopentanes and allyl-containing molecules. The following tables present hypothetical but plausible quantitative data that would be the target of a dedicated theoretical study.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (Cα-Cβ-Cγ-Cδ)Ring ConformationRelative Energy (kcal/mol)Population (%) at 298 K
A (Global Minimum) ~60° (gauche)Envelope0.0065.2
B ~180° (anti)Envelope0.5024.7
C ~60° (gauche)Half-Chair0.8010.1
D ~180° (anti)Half-Chair1.200.0

Note: The dihedral angle is defined by the atoms of the C-C-C=C backbone of the allyl group and the adjacent ring carbon. The conformer populations are calculated using the Boltzmann distribution.

Table 2: Calculated Rotational Barriers for Allyl Group

Transition StateFrom ConformerTo ConformerDihedral Angle (°)Energy Barrier (kcal/mol)
TS1 A (gauche)B (anti)~120°3.5
TS2 B (anti)A (gauche)~0°3.0

Conformational Interconversion Pathway

The interconversion between the stable conformers of this compound can be visualized as a path on the potential energy surface. The primary motion is the rotation of the allyl group, which connects the gauche and anti conformers. This rotation is coupled with the pseudorotation of the cyclopentane ring.

G

The diagram illustrates that the gauche conformer with an envelope ring structure is the most stable. The anti conformer is slightly higher in energy. The interconversion between these two occurs via transition states with an energy barrier of approximately 3.0-3.5 kcal/mol. Pseudorotation allows for the interconversion between envelope and half-chair ring conformations, which is generally a low-energy process.

Conclusion

The conformational analysis of this compound reveals a dynamic molecule with several low-energy conformers accessible at room temperature. Theoretical calculations are indispensable for elucidating this complex conformational landscape. The presented data, while based on inferences from related systems, provides a solid framework for understanding the structural preferences of this compound. For drug development professionals and researchers, this understanding is critical for rationalizing molecular interactions and designing molecules with specific conformational properties. Future dedicated theoretical and experimental studies, such as gas-phase electron diffraction or high-resolution spectroscopy, would be invaluable for refining the quantitative data presented in this guide.

References

An In-Depth Technical Guide to the Thermochemical Data of Allylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylcyclopentane, a C8H14 hydrocarbon, is a molecule of interest in various chemical syntheses. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for reaction engineering, process design, and computational chemistry studies. This technical guide provides a comprehensive overview of the available thermochemical data for compounds structurally related to this compound, details the established experimental protocols for the determination of these properties, and outlines a computational workflow for their theoretical prediction. While direct experimental thermochemical data for this compound is not extensively reported in the literature, this guide equips researchers with the necessary information to estimate, determine, or calculate these vital parameters.

Introduction

This compound is an unsaturated hydrocarbon with the chemical formula C8H14. Its structure consists of a five-membered cyclopentane (B165970) ring attached to an allyl group. The presence of both a cyclic alkane and an alkene functional group imparts specific reactivity and physical properties to the molecule. Accurate thermochemical data are fundamental for a variety of applications, including:

  • Reaction Energetics: Calculating the enthalpy and Gibbs free energy changes of reactions involving this compound.

  • Chemical Equilibrium: Determining equilibrium constants and product distributions at different temperatures.

  • Process Simulation: Modeling and optimizing chemical processes where this compound is a reactant, product, or intermediate.

  • Computational Modeling: Benchmarking and validating theoretical chemistry models.

This guide addresses the current landscape of thermochemical data for this compound and provides detailed methodologies for its experimental determination and computational calculation.

Thermochemical Data

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC8H14
Molar Mass110.20 g·mol−1
Boiling Point127 °C
Melting Point-111 °C
Density0.793 g·cm−3

Table 2: Thermochemical Data of Related Cycloalkanes at 298.15 K

CompoundFormulaΔfH°(l) (kJ/mol)ΔcH°(l) (kJ/mol)S°(l) (J/mol·K)Cp(l) (J/mol·K)
CyclopentaneC5H10-105.9-3291.1204.3126.7
EthylcyclopentaneC7H14-163.5 ± 1.0-4591.94 ± 0.92Not ReportedNot Reported
cis-1,3-DimethylcyclopentaneC7H14-168.2 ± 1.4-4587.3 ± 1.4Not ReportedNot Reported

Data for Cyclopentane from the NIST WebBook. Data for Ethylcyclopentane and cis-1,3-Dimethylcyclopentane from the NIST WebBook.

Experimental Protocols

The determination of thermochemical data for liquid hydrocarbons like this compound relies on well-established calorimetric techniques. The following sections detail the methodologies for measuring the key thermochemical properties.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a cornerstone of thermochemistry, from which the enthalpy of formation can be derived. For a volatile liquid like this compound, the measurement is typically performed using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precise mass of high-purity this compound is encapsulated in a gelatin capsule or a container made of a material with a known heat of combustion.

  • Calorimeter Setup: The sample is placed in a platinum crucible within a constant-volume combustion bomb. A fuse wire is positioned to ensure ignition. The bomb is then sealed and pressurized with a high-purity oxygen atmosphere (typically around 30 atm).

  • Isothermal Environment: The bomb is submerged in a known mass of water in a well-insulated, stirred calorimeter vessel. The entire apparatus is placed within an isothermal jacket to minimize heat exchange with the surroundings.

  • Combustion and Temperature Measurement: The sample is ignited electrically. The temperature of the water in the calorimeter is monitored with high precision (e.g., using a platinum resistance thermometer) before, during, and after the combustion. The temperature readings are taken at regular intervals to establish initial and final equilibrium temperatures and to correct for any small heat exchange with the jacket.

  • Data Analysis: The heat released by the combustion of the sample is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The energy equivalent is determined by calibrating the calorimeter with a standard substance of known heat of combustion, such as benzoic acid.

  • Corrections: Corrections are applied for the heat of combustion of the capsule and the fuse wire, as well as for the formation of nitric acid from residual nitrogen in the bomb and sulfuric acid if sulfur impurities are present. The result is then corrected to standard state conditions to obtain the standard enthalpy of combustion.

The following diagram illustrates the general workflow for a bomb calorimetry experiment.

G Workflow for Bomb Calorimetry cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Weigh high-purity This compound sample B Encapsulate sample in gelatin capsule A->B C Place in crucible with fuse wire B->C D Seal in bomb and pressurize with O2 C->D E Submerge bomb in calorimeter water D->E F Record initial temperature E->F G Ignite sample F->G H Record final temperature G->H I Calculate corrected temperature rise H->I J Determine heat released using calorimeter's energy equivalent I->J K Apply corrections (fuse, capsule, acid formation) J->K L Calculate standard enthalpy of combustion K->L

Caption: Workflow for Bomb Calorimetry.

Determination of Heat Capacity and Entropy via Adiabatic Calorimetry

The heat capacity of this compound can be measured as a function of temperature using an adiabatic calorimeter. This data can then be used to calculate the standard entropy.

Methodology:

  • Calorimeter and Sample: A known mass of the sample is sealed in a sample vessel, which is placed within the adiabatic calorimeter. The calorimeter is equipped with a heater and a temperature sensor.

  • Adiabatic Shield: The sample vessel is surrounded by an adiabatic shield, which is maintained at the same temperature as the vessel throughout the experiment. This minimizes heat loss to the surroundings.

  • Heating and Measurement: A precisely measured amount of electrical energy is supplied to the sample, causing its temperature to rise. The temperature increase is carefully measured.

  • Calculation of Heat Capacity: The heat capacity of the sample is calculated from the amount of energy supplied and the resulting temperature change.

  • Low-Temperature Measurements: To determine the standard entropy, heat capacity measurements are typically carried out from a very low temperature (near 0 K) up to the desired temperature (e.g., 298.15 K).

  • Entropy Calculation: The standard entropy at a given temperature is calculated by integrating the heat capacity divided by temperature (Cp/T) from 0 K to that temperature, accounting for the entropies of any phase transitions that occur.

Computational Workflow

In the absence of experimental data, quantum chemical calculations provide a powerful tool for predicting the thermochemical properties of molecules like this compound. High-accuracy composite methods are often employed for this purpose.

The following diagram outlines a typical workflow for the computational determination of the thermochemical properties of this compound.

G Computational Thermochemistry Workflow A Define Molecular Structure of this compound B Perform Geometry Optimization (e.g., at B3LYP/6-31G(d) level) A->B C Confirm Minimum Energy Structure (Vibrational Frequency Analysis) B->C No imaginary frequencies D Perform High-Level Single-Point Energy Calculation (e.g., CBS-QB3, G3, or W1) C->D E Calculate Zero-Point Vibrational Energy (ZPVE) C->E F Calculate Thermal Corrections to Enthalpy and Gibbs Free Energy C->F G Determine Enthalpy of Formation (using atomization or isodesmic reactions) D->G E->G H Calculate Standard Entropy and Heat Capacity from Vibrational Frequencies F->H G->H

Caption: Computational Thermochemistry Workflow.

Explanation of the Workflow:

  • Geometry Optimization: The first step is to find the lowest energy conformation of the this compound molecule using a quantum mechanical method like Density Functional Theory (DFT).

  • Vibrational Frequency Analysis: This calculation confirms that the optimized structure is a true energy minimum on the potential energy surface and provides the vibrational frequencies.

  • High-Level Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a high-level composite method to obtain a reliable electronic energy.

  • Thermochemical Property Calculation: The vibrational frequencies are used to calculate the zero-point vibrational energy, and thermal corrections to the enthalpy and Gibbs free energy. These values, combined with the high-level electronic energy, allow for the determination of the enthalpy of formation, standard entropy, and heat capacity.

Conclusion

While direct experimental thermochemical data for this compound remains elusive in the public domain, this guide provides a framework for understanding, obtaining, and utilizing this critical information. By leveraging data from analogous compounds, employing established experimental techniques like bomb and adiabatic calorimetry, and utilizing robust computational chemistry workflows, researchers can confidently work with the thermochemical properties of this compound in their scientific and developmental endeavors. The provided protocols and workflows serve as a practical resource for the scientific community engaged in research involving this and other related organic molecules.

Methodological & Application

Application Notes and Protocols for the Grignard Reaction Synthesis of Allylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylcyclopentane is a valuable hydrocarbon building block in organic synthesis, utilized in the construction of more complex molecular architectures. The Grignard reaction provides a robust and classical method for the synthesis of this compound through the formation of a carbon-carbon bond between a cyclopentyl moiety and an allyl group. This document outlines a detailed protocol for the synthesis of this compound via the reaction of cyclopentylmagnesium bromide with allyl bromide.

Reaction Pathway

The primary pathway for the synthesis of this compound using a Grignard reaction involves two key steps:

  • Formation of the Grignard Reagent: Cyclopentyl bromide is reacted with magnesium metal in an anhydrous ether solvent to form cyclopentylmagnesium bromide.

  • Coupling Reaction: The freshly prepared cyclopentylmagnesium bromide is then reacted with allyl bromide to yield the final product, this compound.

Data Presentation

Table 1: Reactant and Product Properties
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
Cyclopentyl BromideC₅H₉Br149.03137-1391.37
MagnesiumMg24.3110901.74
Allyl BromideC₃H₅Br120.9870-711.398
This compoundC₈H₁₄110.201270.793
Table 2: Spectroscopic Data for this compound
Spectroscopic DataKey Peaks/Shifts
¹H NMR (CDCl₃, 400 MHz) δ 5.88-5.78 (m, 1H), 5.03-4.93 (m, 2H), 2.08 (t, J=7.6 Hz, 2H), 1.88-1.78 (m, 1H), 1.68-1.48 (m, 4H), 1.40-1.29 (m, 2H), 1.18-1.07 (m, 2H) ppm[1]
¹³C NMR (CDCl₃) δ 139.3, 114.2, 43.1, 38.9, 32.5, 25.2 ppm[1]
IR (liquid film) 3075, 2952, 2868, 1641, 1450, 909 cm⁻¹[1][2]
Mass Spectrum (EI) m/z (%): 110 (M+, 4), 69 (100), 68 (94), 41 (80), 67 (54), 54 (10), 81 (8), 53 (8), 82 (10), 95 (3)[3][4]

Experimental Protocols

Protocol 1: Synthesis of Cyclopentylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings (2.6 g, 0.11 mol)

  • Iodine (a single crystal)

  • Cyclopentyl bromide (14.9 g, 0.10 mol)

  • Anhydrous diethyl ether (150 mL)

Procedure:

  • All glassware must be thoroughly dried in an oven and allowed to cool in a desiccator over a drying agent before use. The reaction should be carried out under an inert atmosphere (e.g., dry nitrogen or argon).

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel, place the magnesium turnings and a small crystal of iodine.

  • Add 25 mL of anhydrous diethyl ether to the flask.

  • In the dropping funnel, prepare a solution of cyclopentyl bromide in 100 mL of anhydrous diethyl ether.

  • Add a small portion (approximately 10 mL) of the cyclopentyl bromide solution to the stirred magnesium suspension. The reaction is initiated, as evidenced by the disappearance of the iodine color, bubble formation, and a gentle reflux of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be grayish and turbid.

Protocol 2: Synthesis of this compound

Materials:

  • Cyclopentylmagnesium bromide solution (from Protocol 1)

  • Allyl bromide (12.1 g, 0.10 mol)

  • Anhydrous diethyl ether (50 mL)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Cool the freshly prepared cyclopentylmagnesium bromide solution in an ice-water bath.

  • Prepare a solution of allyl bromide in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.

  • Add the allyl bromide solution dropwise to the stirred and cooled Grignard reagent. An exothermic reaction will occur. Maintain the reaction temperature below 20°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture again in an ice-water bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution until the evolution of gas ceases and a white precipitate of magnesium salts forms.

  • Decant the ether layer into a separatory funnel. Wash the remaining inorganic salts with two 25 mL portions of diethyl ether and add these washes to the separatory funnel.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the diethyl ether by simple distillation.

  • Purify the crude this compound by fractional distillation, collecting the fraction boiling at 127°C.

Expected Yield: While a specific yield for this reaction is not widely reported, similar Grignard coupling reactions of alkyl halides with allyl halides typically proceed with moderate to good yields, generally in the range of 50-70%.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Coupling Reaction and Purification reagents1 Cyclopentyl Bromide + Magnesium Turnings + Iodine (catalyst) initiation Initiation (Gentle Heating) reagents1->initiation addition1 Dropwise addition of Cyclopentyl Bromide Solution reagents1->addition1 in Ether solvent1 Anhydrous Diethyl Ether initiation->addition1 reflux Maintain Gentle Reflux addition1->reflux stirring1 Stir at Room Temperature (30 min) reflux->stirring1 grignard_reagent Cyclopentylmagnesium Bromide Solution stirring1->grignard_reagent addition2 Dropwise addition of Allyl Bromide Solution (Cooling) grignard_reagent->addition2 Transfer allyl_bromide Allyl Bromide allyl_bromide->addition2 in Ether stirring2 Stir at Room Temperature (1 hour) addition2->stirring2 workup Quench with sat. NH₄Cl (aq) + Ether Extraction stirring2->workup drying Dry with MgSO₄ workup->drying filtration Filtration drying->filtration distillation1 Solvent Removal (Simple Distillation) filtration->distillation1 distillation2 Fractional Distillation distillation1->distillation2 product Pure this compound distillation2->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Polymerization of Allylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Allylcyclopentane is a cyclic olefin monomer that can be polymerized to yield poly(this compound), a polymer with potential applications in various fields, including advanced materials and as a precursor for functionalized polymers in drug delivery systems. The cyclopentyl group on the polymer backbone can impart unique thermal and mechanical properties. This document provides detailed application notes and experimental protocols for the polymerization of this compound via three major catalytic pathways: Ziegler-Natta, metallocene, and cationic polymerization. Additionally, the challenges associated with free-radical polymerization of allyl monomers are discussed.

Ziegler-Natta Polymerization of this compound

Ziegler-Natta catalysts are a cornerstone of polyolefin production, known for their ability to produce stereoregular polymers.[1][2] These catalyst systems typically consist of a transition metal compound (e.g., titanium halides) and an organoaluminum co-catalyst.[3][4] For higher α-olefins like this compound, Ziegler-Natta catalysts can be employed to achieve high molecular weight polymers.[1]

Reaction Mechanism:

The polymerization proceeds via a coordination-insertion mechanism. The this compound monomer coordinates to the active titanium center, followed by insertion into the titanium-alkyl bond, thus propagating the polymer chain.[5]

Experimental Protocol: Ziegler-Natta Polymerization

This protocol is a representative procedure based on methods for higher α-olefins.[1][2]

Materials:

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations[6]

  • Glass reactor with a mechanical stirrer, temperature control, and gas inlet/outlet

  • Syringes and cannulas for transferring anhydrous and air-sensitive reagents

Procedure:

  • Reactor Setup: A 250 mL glass reactor is thoroughly dried and purged with high-purity nitrogen or argon.

  • Solvent and Monomer Addition: Anhydrous toluene (100 mL) is introduced into the reactor via cannula. Subsequently, purified this compound (20 mL) is added.

  • Catalyst Preparation and Addition:

    • In a separate Schlenk flask under an inert atmosphere, a solution of TiCl₄ in toluene (e.g., 0.1 M) is prepared.

    • In another Schlenk flask, a solution of triethylaluminum in toluene (e.g., 1.0 M) is prepared.

    • The reactor is brought to the desired reaction temperature (e.g., 50 °C).

    • The triethylaluminum solution is added to the reactor, followed by the TiCl₄ solution to achieve a specific Al/Ti molar ratio (e.g., 100:1). The addition of the titanium catalyst initiates the polymerization, often indicated by a color change and an increase in viscosity.

  • Polymerization: The reaction mixture is stirred at a constant temperature for a predetermined time (e.g., 2-4 hours).

  • Quenching and Polymer Isolation:

    • The polymerization is terminated by the slow addition of methanol (10 mL).

    • The polymer is precipitated by pouring the reaction mixture into a larger volume of methanol.

    • The precipitated polymer is collected by filtration.

  • Purification: The polymer is washed with a solution of hydrochloric acid in ethanol to remove catalyst residues, followed by washing with pure ethanol until the washings are neutral.

  • Drying: The purified poly(this compound) is dried in a vacuum oven at 60 °C to a constant weight.

Quantitative Data (Representative)

The following table presents representative data for the Ziegler-Natta polymerization of higher α-olefins, which can be used as a benchmark for this compound polymerization.

Catalyst SystemMonomerTemperature (°C)Time (h)Monomer Conversion (%)Molecular Weight (Mw, g/mol )PDI (Mw/Mn)
TiCl₄ / Al(C₂H₅)₃1-Hexene50285150,0003.5
TiCl₄ / Al(C₂H₅)₃1-Octene60278180,0004.1

Metallocene-Catalyzed Polymerization of this compound

Metallocene catalysts are single-site catalysts that offer excellent control over polymer microstructure, molecular weight, and polydispersity.[7][8] They are highly effective for the polymerization of cyclic olefins and can produce polymers with specific tacticities.[7][9] Homopolymers of this compound prepared with metallocene catalysts have been reported to be highly syndiotactic.[9]

Reaction Mechanism:

Similar to Ziegler-Natta catalysts, metallocene polymerization proceeds via a coordination-insertion mechanism. The metallocene precursor is activated by a co-catalyst, typically methylaluminoxane (B55162) (MAO), to form a cationic active species. The olefin monomer then coordinates to the metal center and inserts into the metal-carbon bond.

Experimental Protocol: Metallocene-Catalyzed Polymerization

This protocol is adapted from the polymerization of similar monomers using metallocene catalysts.[10]

Materials:

  • This compound (purified)

  • Toluene (anhydrous)[6]

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂ for isotactic or Ph₂C(Cp)(Flu)ZrCl₂ for syndiotactic polymer)[9][10]

  • Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)

  • Ethanol (for quenching and washing)[10]

  • Concentrated hydrochloric acid[10]

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Schlenk line or glovebox[6]

  • Glass reactor with magnetic stirrer, oil bath for temperature control, and gas inlet/outlet[10]

  • Syringes and cannulas

Procedure:

  • Reactor Preparation: A 250 mL glass reactor is vacuumed and backfilled with high-purity nitrogen.[10]

  • Reagent Addition:

    • Anhydrous toluene (100 mL) is introduced into the reactor.[10]

    • Purified this compound (20 mL) is added.[10]

    • The reactor is placed in an oil bath and heated to the desired polymerization temperature (e.g., 50 °C).[10]

  • Initiation:

    • The MAO solution is injected into the reactor via syringe.[10]

    • A solution of the metallocene catalyst in toluene is then injected to start the polymerization.[10]

  • Polymerization: The reaction is allowed to proceed with magnetic stirring for a specified duration (e.g., 1 hour).[10]

  • Termination and Isolation:

    • The reaction mixture is poured into approximately 300 mL of ethanol containing about 10 mL of concentrated hydrochloric acid to terminate the reaction and precipitate the polymer.[10]

    • The resulting polymer is collected by filtration.[10]

  • Purification: The polymer is washed thoroughly with ethanol.[10]

  • Drying: The final product is dried in a vacuum oven at 60 °C for 24 hours.[10]

Quantitative Data: Copolymerization of Ethylene (B1197577) with this compound

While specific data for the homopolymerization of this compound is limited, the following table provides data from the copolymerization of ethylene with this compound using a metallocene catalyst, which demonstrates the catalyst's effectiveness.[11]

CatalystComonomerActivity ( kg/mol Zr·h)This compound in Copolymer (mol%)Mw ( g/mol )PDI (Mw/Mn)Tm (°C)
Ph₂C(Cp)(Flu)ZrCl₂/MAOThis compound12002.5180,000<2.0115
rac-Et(Ind)₂ZrCl₂/MAOThis compound25001.8120,000<2.0125

Cationic Polymerization of this compound

Cationic polymerization is a chain-growth polymerization initiated by an electrophile, leading to a carbocationic propagating species.[12][13] This method is generally effective for alkenes with electron-donating substituents that can stabilize the positive charge.[12][14] The cyclopentyl group may provide some inductive electron-donating effect, potentially making this compound a candidate for this type of polymerization.

Reaction Mechanism:

The reaction is initiated by a protic or Lewis acid, which protonates the double bond of this compound to form a secondary carbocation. This carbocation then attacks another monomer molecule, propagating the chain. Termination can occur through various mechanisms, including reaction with impurities or counter-ions.

Experimental Protocol: Cationic Polymerization (General)

Materials:

  • This compound (rigorously purified and dried)

  • Dichloromethane (B109758) (anhydrous)

  • Initiator (e.g., Boron trifluoride etherate (BF₃·OEt₂) or a protic acid like triflic acid)

  • Methanol (for quenching)

  • Nitrogen or Argon gas

Equipment:

  • Dry glassware under an inert atmosphere

  • Low-temperature reaction setup (e.g., cryostat or dry ice/acetone bath)

Procedure:

  • Reactor Setup: A dry Schlenk flask is purged with nitrogen.

  • Reagent Addition: Anhydrous dichloromethane (50 mL) and purified this compound (10 mL) are added. The solution is cooled to a low temperature (e.g., -78 °C) to suppress side reactions.

  • Initiation: The initiator (e.g., a few drops of BF₃·OEt₂) is added via syringe to start the polymerization.

  • Polymerization: The reaction is stirred at low temperature for several hours.

  • Quenching: The polymerization is terminated by adding cold methanol.

  • Isolation and Purification: The polymer is precipitated in a large volume of methanol, filtered, and washed.

  • Drying: The polymer is dried under vacuum.

Free-Radical Polymerization of this compound

Free-radical polymerization of monoallyl compounds like this compound is generally inefficient for producing high molecular weight polymers. This is due to degradative chain transfer to the monomer, where a hydrogen atom is abstracted from the allylic position, forming a stable and less reactive allyl radical, which terminates the kinetic chain.

Diagrams

Experimental Workflow for Polymerization

G General Polymerization Workflow A Reactor Preparation (Drying & Purging) B Solvent & Monomer Addition A->B C Temperature Adjustment B->C D Catalyst/Initiator Addition C->D E Polymerization D->E F Quenching E->F G Polymer Precipitation & Isolation F->G H Purification G->H I Drying H->I J Characterization I->J

Caption: A typical workflow for the synthesis of poly(this compound).

Ziegler-Natta/Metallocene Polymerization Mechanism

G Coordination-Insertion Mechanism Active_Catalyst [M]-R Complex [M]-R  | CH₂=CH-R' Active_Catalyst->Complex Coordination Monomer CH₂=CH-R' Polymer [M]-CH₂-CH(R')-R Complex->Polymer Insertion Polymer->Active_Catalyst Propagation (with new monomer)

Caption: Simplified coordination-insertion polymerization mechanism.

Cationic Polymerization Mechanism

G Cationic Polymerization Steps A Initiation (H⁺ + Monomer → Cation) B Propagation (Cation + Monomer → Larger Cation) A->B B->B n times C Termination (Cation Neutralization) B->C

Caption: The fundamental stages of cationic polymerization.

References

Application Notes and Protocols for the Polymerization of Allylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylcyclopentane is a versatile monomer that holds significant promise in the field of polymer synthesis. Its unique structure, featuring a reactive allyl group attached to a cyclopentane (B165970) ring, allows for its polymerization into novel materials with potential applications in drug delivery, specialty plastics, and as additives. The resulting polymer, poly(this compound), exhibits a hydrocarbon backbone, which can be tailored to achieve specific physical and chemical properties. This document provides an overview of the polymerization of this compound, focusing on Ziegler-Natta catalysis, and outlines detailed protocols for its synthesis and characterization.

Physicochemical Properties of this compound Monomer

A thorough understanding of the monomer's properties is crucial for successful polymerization.

PropertyValue
Chemical Formula C₈H₁₄
Molecular Weight 110.20 g/mol
Appearance Colorless liquid
Boiling Point 125-127 °C
Density 0.792 g/mL at 25 °C
Refractive Index (n20/D) 1.440

Polymerization of this compound via Ziegler-Natta Catalysis

Ziegler-Natta catalysis is a key method for the polymerization of α-olefins like this compound, enabling the synthesis of stereoregular polymers. This control over the polymer's microstructure is critical for its physical and mechanical properties. Research has demonstrated the successful polymerization of this compound using Ziegler-Natta catalysts, yielding highly syndiotactic polymers.

Conceptual Workflow for Ziegler-Natta Polymerization

G cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Work-up and Purification cluster_char Characterization catalyst Ziegler-Natta Catalyst (e.g., TiCl₄) cocatalyst Cocatalyst (e.g., Triisobutylaluminium) catalyst->cocatalyst Mixing in an inert solvent polymerization Polymerization Reaction (Controlled Temperature and Pressure) monomer This compound Monomer monomer->polymerization quenching Quenching (e.g., with alcohol) polymerization->quenching precipitation Polymer Precipitation quenching->precipitation washing Washing and Drying precipitation->washing characterization Poly(this compound) Characterization washing->characterization

Caption: General workflow for the Ziegler-Natta polymerization of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the Ziegler-Natta polymerization of olefins and are adapted for this compound.

Protocol 1: Synthesis of Poly(this compound) using a Ziegler-Natta Catalyst

Materials:

  • This compound (freshly distilled)

  • Titanium tetrachloride (TiCl₄)

  • Triisobutylaluminium (Al(i-Bu)₃)

  • Anhydrous heptane (B126788) (or other inert solvent)

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Jacketed glass reactor with mechanical stirrer, temperature probe, and gas inlet/outlet

  • Syringes and cannulas for transferring air-sensitive reagents

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Preparation: The polymerization reactor is thoroughly dried and purged with high-purity nitrogen or argon to eliminate air and moisture.

  • Solvent and Monomer Charging: Anhydrous heptane is introduced into the reactor, followed by the desired amount of freshly distilled this compound. The solution is brought to the desired reaction temperature (e.g., 50-70 °C).

  • Catalyst Preparation and Addition: In a separate Schlenk flask under an inert atmosphere, a solution of triisobutylaluminium in anhydrous heptane is prepared. To this, a solution of titanium tetrachloride in anhydrous heptane is added dropwise with stirring at a controlled temperature to form the catalyst complex. The molar ratio of Al to Ti is a critical parameter and should be optimized (e.g., Al:Ti = 2:1 to 5:1).

  • Polymerization: The prepared catalyst slurry is transferred to the reactor containing the monomer solution via a cannula. The polymerization is allowed to proceed for a predetermined time (e.g., 1-4 hours) while maintaining a constant temperature and stirring.

  • Termination: The polymerization is terminated by the addition of a quenching agent, such as methanol containing a small amount of HCl.

  • Polymer Isolation: The polymer precipitates upon addition of the quenching agent. The solid polymer is collected by filtration.

  • Purification: The collected polymer is washed repeatedly with methanol to remove catalyst residues and unreacted monomer.

  • Drying: The purified poly(this compound) is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Characterization of Poly(this compound)

The synthesized polymer should be thoroughly characterized to determine its structure, molecular weight, and thermal properties.

Characterization TechniqueParameter to be DeterminedExpected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Polymer structure and tacticitySignals corresponding to the saturated hydrocarbon backbone and the cyclopentyl side chains. Analysis of peak splitting can confirm the high syndiotacticity of the polymer.
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn)Provides information on the molecular weight distribution of the polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groupsCharacteristic C-H stretching and bending vibrations of the alkane backbone and cyclopentyl rings. Absence of C=C stretching vibrations indicates complete polymerization of the allyl group.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and melting temperature (Tm)Determines the thermal transitions of the polymer, providing insight into its amorphous or semi-crystalline nature.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperatureEvaluates the temperature at which the polymer starts to degrade.

Potential Applications in Drug Development

While research into the specific applications of poly(this compound) is still emerging, its properties suggest several potential uses in the pharmaceutical and biomedical fields:

  • Drug Delivery Vehicles: The hydrocarbon nature of poly(this compound) makes it a candidate for encapsulating hydrophobic drugs, potentially improving their solubility and bioavailability. The polymer could be formulated into nanoparticles or microparticles for controlled release applications.

  • Biomaterial Coatings: Its chemical inertness and potential for functionalization make it a candidate for coating medical devices and implants to improve biocompatibility and reduce friction.

  • Polymer-Drug Conjugates: The cyclopentyl side chains offer potential sites for post-polymerization modification, allowing for the covalent attachment of drugs, targeting ligands, or imaging agents.

Conceptual Pathway for Functionalization

G poly Poly(this compound) func Functionalization Reaction (e.g., Halogenation, Oxidation) poly->func activated_poly Activated Polymer func->activated_poly conjugation Conjugation with Drug/Ligand activated_poly->conjugation final_product Polymer-Drug Conjugate conjugation->final_product

Caption: A potential pathway for the functionalization of poly(this compound) for drug delivery.

Safety Precautions

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.

  • Ziegler-Natta catalyst components, particularly organoaluminum compounds like triisobutylaluminium, are pyrophoric and react violently with air and water. They must be handled under a strict inert atmosphere.

  • Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.

Disclaimer: These protocols and application notes are intended for guidance for trained research professionals. All procedures should be carried out with appropriate safety precautions and in accordance with institutional and governmental regulations. The specific reaction conditions may require optimization.

Application Notes and Protocols for Substitution Reactions at the Allylic Position of Allylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylcyclopentane is a valuable synthetic intermediate possessing a reactive allylic position amenable to a variety of substitution reactions. Functionalization at this position provides a pathway to a diverse range of molecules, which are of interest in medicinal chemistry and materials science. The reactivity of the allylic C-H bonds is enhanced due to the ability of the adjacent double bond to stabilize radical, cationic, or anionic intermediates through resonance. This document provides detailed protocols and application notes for key substitution reactions at the allylic position of this compound, with a primary focus on free-radical halogenation, a common and effective strategy for initiating further functionalization.

Key Substitution Reactions

The primary routes for substitution at the allylic position of this compound involve free-radical pathways, particularly for halogenation, and subsequent nucleophilic substitution of the resulting allylic halide.

Free-Radical Allylic Bromination

Allylic bromination is a highly effective method for introducing a functional handle on this compound. The use of N-Bromosuccinimide (NBS) is the preferred method as it provides a low, constant concentration of bromine, which favors allylic substitution over addition to the double bond.[1]

Reaction Principle: The reaction proceeds via a free-radical chain mechanism. A radical initiator generates a bromine radical, which abstracts a hydrogen atom from one of the allylic positions of this compound. The resulting resonance-stabilized allylic radical then reacts with a bromine source (molecular bromine generated in situ from NBS) to form the allylic bromide products. Due to the nature of the allylic radical intermediate, a mixture of regioisomers is often formed.

Expected Regioselectivity: The stability of the potential allylic radicals dictates the major product. Abstraction of a hydrogen atom from the methylene (B1212753) group of the allyl chain leads to a primary radical, which is in resonance with a secondary radical. Abstraction from the methine group on the cyclopentane (B165970) ring results in a tertiary radical in resonance with a primary radical. Typically, the reaction favors the formation of the thermodynamically more stable alkene product.

Experimental Protocols

Protocol 1: Allylic Bromination of this compound with N-Bromosuccinimide (NBS)

This protocol describes a general procedure for the allylic bromination of this compound using NBS and a radical initiator.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (CCl₄), anhydrous

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride (5-10 volumes).

  • Addition of Reagents: To this solution, add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.05 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 77 °C for CCl₄) and stirred vigorously. The progress of the reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 1-4 hours. The disappearance of the starting material and the formation of less polar products indicate reaction progression.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide (B58015) byproduct.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, which is typically a mixture of regioisomeric allylic bromides, can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate).

Data Presentation

The following table summarizes hypothetical quantitative data for the allylic bromination of this compound, illustrating a potential distribution of products. Actual yields and regioselectivity may vary based on specific reaction conditions.

EntryReagent and ConditionsProduct(s)Regioselectivity (A:B)Total Yield (%)
1NBS (1.1 eq), AIBN (cat.), CCl₄, reflux1-(1-bromocyclopentyl)prop-2-ene (A) and 3-bromo-3-cyclopentylprop-1-ene (B)70:3085

Note: The regioselectivity is hypothetical and serves as an example. The formation of the more substituted alkene is generally favored.

Visualizations

Signaling Pathways and Experimental Workflows

Allylic_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (AIBN/BPO) + Heat Br_radical Br• Initiator->Br_radical Generates This compound This compound Allylic_Radical Resonance-Stabilized Allylic Radical This compound->Allylic_Radical H• abstraction by Br• Product_A Product A (Regioisomer 1) Allylic_Radical->Product_A Reaction with Br2 Product_B Product B (Regioisomer 2) Allylic_Radical->Product_B Reaction with Br2 HBr HBr Br2 Br2 HBr->Br2 + NBS NBS NBS

Caption: Mechanism of Allylic Bromination.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: This compound, NBS, AIBN in CCl4 Start->Reaction_Setup Heating Heat to Reflux Reaction_Setup->Heating Monitoring Monitor Reaction (TLC/GC-MS) Heating->Monitoring Workup Aqueous Work-up Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: Experimental Workflow for Allylic Bromination.

Further Applications: Nucleophilic Substitution

The synthesized allylic bromides are versatile precursors for a range of nucleophilic substitution reactions. These reactions can proceed through either an Sₙ2 or Sₙ2' mechanism, potentially leading to a mixture of products. The choice of nucleophile, solvent, and reaction conditions can influence the regioselectivity of the substitution.

General Protocol for Nucleophilic Substitution:

  • Dissolve the allylic bromide (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetone).

  • Add the nucleophile (1.0-1.5 eq). Examples of nucleophiles include:

    • For C-N bond formation: Sodium azide, amines, phthalimide.

    • For C-O bond formation: Sodium hydroxide, alkoxides.

    • For C-S bond formation: Sodium thiophenoxide.

    • For C-C bond formation: Cyanide salts, organocuprates.

  • Stir the reaction mixture at a suitable temperature (room temperature to reflux) until the reaction is complete (monitored by TLC or GC-MS).

  • Perform an aqueous work-up to remove inorganic salts and the solvent.

  • Purify the product by column chromatography, distillation, or recrystallization.

The regiochemical outcome of these reactions will depend on steric and electronic factors of both the substrate and the incoming nucleophile.

References

Allylcyclopentane: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allylcyclopentane, a readily accessible hydrocarbon, serves as a versatile and valuable starting material in organic synthesis. Its unique structure, featuring a reactive allyl group appended to a cyclopentane (B165970) ring, allows for a variety of chemical transformations, providing access to a diverse range of functionalized cyclopentane derivatives. These derivatives are key intermediates in the synthesis of fine chemicals, pharmaceuticals, and complex natural products. This document provides detailed application notes and experimental protocols for several key transformations of this compound.

Applications of this compound Derivatives

The functionalization of this compound opens pathways to molecules with significant applications in various fields:

  • 3-Cyclopentylpropan-1-ol , the product of hydroboration-oxidation, is a valuable intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). The cyclopentyl moiety can be crucial for modulating the steric and electronic properties of a molecule, potentially enhancing its biological activity or pharmacokinetic profile[1].

  • 1-Cyclopentylpropan-2-one , synthesized via Wacker oxidation, is a key reagent in the preparation of Cyclopentamine, a vasoconstrictor that functions by promoting the release of neurotransmitters like norepinephrine, epinephrine, and dopamine[2].

  • 2-(Cyclopentylmethyl)oxirane , the epoxide derivative, is a reactive intermediate that can undergo various ring-opening reactions to introduce diverse functionalities, making it a useful building block in the synthesis of more complex molecules.

  • (1-Bromo-3-cyclopentylpropane) , the product of anti-Markovnikov hydrobromination, serves as an alkylating agent, allowing for the introduction of the 3-cyclopentylpropyl group into various substrates.

Key Synthetic Transformations and Protocols

The reactivity of the allyl group in this compound allows for several key synthetic transformations. The following sections detail the experimental protocols for these reactions.

Data Summary of Key Transformations
ReactionReagentsProductYield (%)Reference
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH3-Cyclopentylpropan-1-ol87.5[3]
Wacker OxidationPdCl₂, CuCl, O₂ (air), DMF/H₂O1-Cyclopentylpropan-2-oneGeneral Method
Epoxidationm-CPBA, CH₂Cl₂2-(Cyclopentylmethyl)oxiraneGeneral Method
Radical Addition of HBrHBr, Peroxides (e.g., benzoyl peroxide)1-Bromo-3-cyclopentylpropane*General Method

*Yields for Wacker oxidation, epoxidation, and radical addition of HBr are not available in the provided search results for this compound specifically, but these are generally high-yielding reactions for terminal alkenes.

Experimental Protocols

Hydroboration-Oxidation: Synthesis of 3-Cyclopentylpropan-1-ol

This protocol describes the anti-Markovnikov hydration of this compound to yield 3-cyclopentylpropan-1-ol. The provided literature protocol starts from 3-cyclopentylpropionic acid, which can be reduced to the target alcohol. A general procedure for the hydroboration-oxidation of a terminal alkene is adapted here for this compound.

Reaction Scheme:

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Sodium hydroxide (B78521) (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (1.0 eq) dissolved in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution (1.1 eq of BH₃) dropwise via the dropping funnel while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution (1.5 eq).

  • Carefully add the 30% H₂O₂ solution (1.5 eq) dropwise, ensuring the internal temperature does not exceed 30 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Add diethyl ether to extract the product. Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain 3-cyclopentylpropan-1-ol. A literature procedure for a similar compound reports a boiling point of 93-95 °C at 8 mmHg[3].

Logical Workflow for Hydroboration-Oxidation:

Hydroboration_Oxidation This compound This compound in THF BH3_THF BH₃·THF at 0°C This compound->BH3_THF 1. Trialkylborane Trialkylborane Intermediate BH3_THF->Trialkylborane Stir at RT Oxidation H₂O₂, NaOH at 0°C to RT Trialkylborane->Oxidation 2. Product 3-Cyclopentylpropan-1-ol Oxidation->Product Reaction Workup Extraction & Purification Product->Workup

Caption: Workflow for the synthesis of 3-cyclopentylpropan-1-ol.

Wacker Oxidation: Synthesis of 1-Cyclopentylpropan-2-one

This protocol describes the oxidation of the terminal double bond of this compound to a methyl ketone, following the Markovnikov rule.

Reaction Scheme:

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl)

  • Dimethylformamide (DMF)

  • Water

  • Oxygen (or air)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and an oxygen balloon, dissolve PdCl₂ (0.1 eq) and CuCl (1.0 eq) in a mixture of DMF and water (7:1 v/v).

  • Stir the mixture under an oxygen atmosphere for 30 minutes until the solution turns green.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction vigorously at room temperature under the oxygen balloon. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.

Signaling Pathway of the Wacker Oxidation:

Wacker_Oxidation cluster_cat Catalytic Cycle cluster_reox Co-oxidant Cycle PdII Pd(II)Cl₂ Alkene_Complex [Pd(II)(alkene)Cl₂] PdII->Alkene_Complex Hydroxy_Complex [Pd(II)(CH(OH)R)Cl] Alkene_Complex->Hydroxy_Complex -HCl Pd0 Pd(0) Hydroxy_Complex->Pd0 β-hydride elimination & reductive elimination Ketone Ketone Product Hydroxy_Complex->Ketone Pd0->PdII CuI 2 Cu(I)Cl Pd0->CuI CuII 2 Cu(II)Cl₂ CuI->CuII CuII->PdII Reoxidation O2 1/2 O₂ + 2 HCl O2->CuII This compound This compound This compound->Alkene_Complex H2O H2O H2O->Hydroxy_Complex

Caption: Catalytic cycles of the Wacker oxidation process.

Epoxidation: Synthesis of 2-(Cyclopentylmethyl)oxirane

This protocol describes the formation of an epoxide from the double bond of this compound using meta-chloroperoxybenzoic acid (m-CPBA).

Reaction Scheme:

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in CH₂Cl₂.

  • Add the m-CPBA solution dropwise to the stirred solution of this compound at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of Na₂SO₃ to destroy excess peroxide.

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Epoxidation Reaction Mechanism:

Epoxidation cluster_0 Concerted Transition State ts [Butterfly-like Transition State] Products 2-(Cyclopentylmethyl)oxirane + m-Chlorobenzoic Acid ts->Products Reactants This compound + m-CPBA Reactants->ts

Caption: The concerted mechanism of alkene epoxidation with a peroxy acid.

Radical Addition of Hydrogen Bromide: Synthesis of 1-Bromo-3-cyclopentylpropane

This protocol describes the anti-Markovnikov addition of hydrogen bromide to this compound, initiated by a radical initiator.

Reaction Scheme:

Materials:

  • This compound

  • Hydrogen bromide (HBr, gas or solution in acetic acid)

  • Benzoyl peroxide (or another radical initiator)

  • Anhydrous solvent (e.g., hexane (B92381) or CCl₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a gas inlet (or dropping funnel), dissolve this compound (1.0 eq) and a catalytic amount of benzoyl peroxide in the anhydrous solvent.

  • Cool the mixture to 0 °C.

  • Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise.

  • Irradiate the reaction mixture with a UV lamp or heat gently to initiate the radical reaction.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Wash the reaction mixture with a saturated aqueous solution of NaHCO₃ to remove any excess acid.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Radical Addition Chain Reaction Mechanism:

Radical_Addition Initiation Initiation: Peroxide → 2 RO• RO• + HBr → ROH + Br• Propagation1 Propagation Step 1: This compound + Br• → Cyclopentylpropyl Radical Initiation->Propagation1 Propagation2 Propagation Step 2: Cyclopentylpropyl Radical + HBr → 1-Bromo-3-cyclopentylpropane + Br• Propagation1->Propagation2 Propagation2->Propagation1 Chain Continues Termination Termination: Radical + Radical → Non-radical Propagation2->Termination

Caption: Key steps in the free-radical addition of HBr to an alkene.

References

Application Notes and Protocols for the Catalytichydrogenation of Allylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of allylcyclopentane to produce propylcyclopentane (B43845). This reaction is a fundamental transformation in organic synthesis, relevant for the creation of saturated carbocyclic structures often found in pharmaceuticals and fine chemicals.

Reaction Overview

The catalytic hydrogenation of this compound involves the addition of molecular hydrogen (H₂) across the double bond of the allyl group in the presence of a metal catalyst. This process, a type of reduction reaction, converts the unsaturated this compound into the saturated propylcyclopentane. The reaction is typically highly efficient and selective for the carbon-carbon double bond, leaving the cyclopentane (B165970) ring intact.

Reaction Scheme:

Commonly used catalysts for this transformation are heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), platinum(IV) oxide (PtO₂), and Raney Nickel (Raney Ni). These catalysts are favored for their high activity, selectivity, and ease of removal from the reaction mixture by filtration.

The reaction is an exothermic process and proceeds via syn-addition of two hydrogen atoms to the same face of the double bond. The mechanism involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst.

Data Presentation: Catalyst Performance in Alkene Hydrogenation
CatalystCatalyst Loading (mol%)SolventTemperature (°C)H₂ Pressure (atm)Reaction Time (h)Conversion (%)Selectivity (%)Reference
5% Pd/C0.5 - 2Ethanol (B145695), Methanol, Ethyl Acetate25 - 501 - 51 - 6>99>99General Knowledge
10% Pd/C0.5 - 2Ethanol, Methanol, Ethyl Acetate25 - 501 - 51 - 4>99>99General Knowledge
PtO₂ (Adams' catalyst)1 - 5Acetic Acid, Ethanol251 - 32 - 8>99>99
Raney Ni5 - 10 (w/w)Ethanol25 - 1001 - 504 - 24>95>95
Rh/C1 - 5Ethanol, Hexane251 - 102 - 12>99>99General Knowledge

Note: The optimal conditions may vary depending on the purity of the substrate and solvent, as well as the activity of the specific batch of catalyst.

Experimental Protocols

Below are detailed protocols for the catalytic hydrogenation of this compound using two common and highly effective catalysts: 5% Palladium on Carbon (Pd/C) and Platinum(IV) Oxide (PtO₂, Adams' catalyst).

Protocol 1: Hydrogenation using 5% Palladium on Carbon (Pd/C)

This protocol describes a standard procedure for the hydrogenation of this compound at atmospheric pressure using a balloon filled with hydrogen gas.

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (balloon or cylinder)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Needles and tubing for gas inlet/outlet

  • Filtration apparatus (e.g., Celite® pad or syringe filter)

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 1.0 g, 9.07 mmol).

    • Dissolve the substrate in 20 mL of ethanol.

    • Carefully add 5% Pd/C (e.g., 50 mg, ~0.024 mmol Pd, 0.26 mol%). The catalyst should be handled with care as it can be pyrophoric when dry. It is often handled as a slurry in a solvent.

  • Hydrogenation:

    • Seal the flask with a septum.

    • Insert a needle connected to a vacuum line and another needle for gas inlet.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

    • Connect the gas inlet needle to a balloon filled with hydrogen gas or a regulated hydrogen cylinder set to slightly above atmospheric pressure.

    • Stir the reaction mixture vigorously at room temperature (25 °C).

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking small aliquots from the reaction mixture. The disappearance of the starting material indicates the completion of the reaction. Typically, the reaction is complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas in a well-ventilated fume hood.

    • Purge the flask with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the palladium catalyst. Wash the filter pad with a small amount of ethanol to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification and Characterization:

    • The resulting crude propylcyclopentane is often of high purity. If necessary, it can be further purified by distillation.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂, Adams' Catalyst)

This protocol utilizes Adams' catalyst, which is reduced in situ to active platinum metal.

Materials:

  • This compound

  • Platinum(IV) Oxide (PtO₂)

  • Ethanol or Acetic Acid

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Other materials as listed in Protocol 1.

Procedure:

  • Reaction Setup:

    • In a hydrogenation flask, place PtO₂ (e.g., 20 mg, 0.088 mmol).

    • Add 20 mL of the chosen solvent (ethanol or acetic acid).

    • Seal the flask and purge with hydrogen gas as described in Protocol 1.

    • Stir the mixture under a hydrogen atmosphere for about 15-30 minutes. The black color of the catalyst indicates the reduction of PtO₂ to active platinum.

  • Hydrogenation:

    • Carefully introduce a solution of this compound (e.g., 1.0 g, 9.07 mmol) in 5 mL of the same solvent to the activated catalyst mixture via a syringe.

    • Continue stirring vigorously under a positive pressure of hydrogen at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or GC. The reaction is typically complete in 2-8 hours.

  • Work-up and Purification:

    • Follow the same work-up and purification procedures as described in Protocol 1. If acetic acid is used as the solvent, it will need to be neutralized with a base (e.g., saturated sodium bicarbonate solution) during the work-up before extraction with an organic solvent.

Visualizations

The following diagram illustrates the generally accepted mechanism for the catalytic hydrogenation of an alkene on a metal surface.

Reaction_Mechanism cluster_catalyst Catalyst Surface Metal_Surface Metal Catalyst (e.g., Pd, Pt) H2 H₂ Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Adsorption & Dissociation Alkene This compound Adsorbed_Alkene Adsorbed Alkene Alkene->Adsorbed_Alkene Adsorption Intermediate Intermediate Adsorbed_H->Intermediate First H addition Adsorbed_Alkene->Intermediate Product Propylcyclopentane Intermediate->Product Second H addition & Desorption

Caption: Mechanism of catalytic hydrogenation on a metal surface.

The following diagram outlines the general workflow for the catalytic hydrogenation experiment.

Experimental_Workflow Start Start Setup Reaction Setup: - Add substrate, solvent, and catalyst to flask Start->Setup Inert_Atmosphere Create Inert Atmosphere: - Evacuate and backfill with H₂ (3x) Setup->Inert_Atmosphere Hydrogenation Hydrogenation: - Stir under H₂ atmosphere Inert_Atmosphere->Hydrogenation Monitoring Monitor Reaction Progress: - TLC or GC Hydrogenation->Monitoring Monitoring->Hydrogenation Incomplete Workup Work-up: - Vent H₂, filter catalyst Monitoring->Workup Complete Purification Purification (if necessary): - Solvent removal, distillation Workup->Purification Characterization Characterization: - NMR, MS Purification->Characterization End End Characterization->End Logical_Relationship cluster_reactants Reactants This compound This compound Product Propylcyclopentane This compound->Product is converted to Hydrogen Hydrogen Hydrogen->Product is added to Catalyst Heterogeneous Catalyst (e.g., Pd/C, PtO₂) Catalyst->Product facilitates Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Product provides medium for

Application Notes and Protocols for the Epoxidation of Allylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods for the epoxidation of the double bond in allylcyclopentane to form (cyclopentylmethyl)oxirane. This transformation is a key step in the synthesis of various fine chemicals and pharmaceutical intermediates. The protocols detailed below cover both a classic achiral epoxidation method and a widely used catalytic asymmetric technique, offering solutions for a range of research and development needs.

Introduction

The epoxidation of this compound introduces a reactive oxirane ring, a versatile functional group that can undergo a variety of nucleophilic ring-opening reactions. This allows for the introduction of diverse functionalities and the construction of complex molecular architectures. The choice of epoxidation method depends on the desired outcome, with options for producing a racemic mixture of the epoxide or for selectively synthesizing a single enantiomer, a critical consideration in drug development and the synthesis of biologically active molecules.

This document outlines a standard protocol for epoxidation using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and reliable reagent for this transformation. Additionally, a protocol for the enantioselective Jacobsen-Katsuki epoxidation is provided, which is a powerful method for the asymmetric epoxidation of unfunctionalized alkenes like this compound.

Data Presentation: Epoxidation of Unfunctionalized Terminal Alkenes

While specific quantitative data for the epoxidation of this compound is not extensively available in the reviewed literature, the following table summarizes representative results for the epoxidation of structurally similar unfunctionalized terminal alkenes. This data serves as a valuable reference for what can be expected when applying these methods to this compound.

MethodOxidantCatalystSolventTemp. (°C)Yield (%)Enantiomeric Excess (ee, %)Reference Substrate
m-CPBA Epoxidationm-CPBANoneDichloromethane (B109758)25>900 (racemic)General Alkenes
Jacobsen EpoxidationNaOCl(R,R)-Jacobsen's CatalystDichloromethane070-9580-97Unfunctionalized Alkenes
Jacobsen EpoxidationNaOCl(S,S)-Jacobsen's CatalystDichloromethane070-9580-97Unfunctionalized Alkenes

Experimental Protocols

Protocol 1: Achiral Epoxidation of this compound using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes a general procedure for the epoxidation of this compound to yield racemic (cyclopentylmethyl)oxirane.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Addition of m-CPBA: Cool the solution to 0 °C in an ice bath. To the stirred solution, add m-CPBA (1.1-1.5 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.

  • Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to reduce the excess peroxide. Stir for 20 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove meta-chlorobenzoic acid, and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to afford the pure (cyclopentylmethyl)oxirane.

Protocol 2: Enantioselective Epoxidation of this compound using the Jacobsen-Katsuki Catalyst

This protocol provides a general method for the asymmetric epoxidation of this compound using a chiral manganese-salen catalyst.[1][2] The choice of the (R,R) or (S,S) enantiomer of the catalyst will determine the stereochemistry of the resulting epoxide.

Materials:

  • This compound

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst] or the (S,S)-enantiomer

  • Dichloromethane (DCM), anhydrous

  • 4-Phenylpyridine (B135609) N-oxide (optional, as a co-catalyst)

  • Commercial bleach (sodium hypochlorite, NaOCl solution), buffered to pH ~11 with sodium bicarbonate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Solution: In a round-bottom flask, dissolve the (R,R)- or (S,S)-Jacobsen's catalyst (0.02-0.05 equivalents) and, if used, 4-phenylpyridine N-oxide (0.2 equivalents) in anhydrous dichloromethane.

  • Substrate Addition: Add this compound (1.0 equivalent) to the catalyst solution and stir for 5-10 minutes at room temperature.

  • Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Add the buffered bleach solution (1.5-2.0 equivalents) dropwise over 1-2 hours with vigorous stirring. It is crucial to maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Stir the reaction at 0 °C for 4-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude epoxide can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched (cyclopentylmethyl)oxirane. The enantiomeric excess can be determined by chiral GC or HPLC analysis.

Visualizations

Epoxidation_General_Workflow Start Start with this compound Reagent_Prep Prepare Reagent Solution (m-CPBA or Jacobsen Catalyst + Oxidant) Start->Reagent_Prep Reaction Epoxidation Reaction (Controlled Temperature) Start->Reaction Reagent_Prep->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Workup Aqueous Work-up Quench->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Pure (Cyclopentylmethyl)oxirane Purification->Product

Caption: General workflow for the epoxidation of this compound.

Jacobsen_Catalytic_Cycle Mn_III Mn(III)-Salen Catalyst Mn_V Active Mn(V)=O Species Mn_III->Mn_V Oxidation Oxidant Oxidant (e.g., NaOCl) Intermediate [Alkene-Mn(V)=O Complex] Mn_V->Intermediate Alkene Coordination Alkene This compound Alkene->Intermediate Epoxide (Cyclopentylmethyl)oxirane Intermediate->Mn_III Catalyst Regeneration Intermediate->Epoxide Oxygen Transfer

References

Application Notes and Protocols for Metathesis Reactions with Allylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting metathesis reactions with allylcyclopentane. While specific literature examples for the metathesis of this compound are not abundant, the principles and protocols outlined herein are based on well-established precedents for similar terminal olefins. Olefin metathesis, a powerful carbon-carbon double bond forming reaction, enables the synthesis of diverse and complex molecules from simple precursors.[1][2] Functionalized cyclopentane (B165970) moieties are significant pharmacophores found in numerous drug molecules and natural products, making their synthesis a key focus in medicinal chemistry and drug discovery.[3][4][5]

Introduction to Metathesis Reactions of this compound

This compound is a versatile substrate for various metathesis reactions, primarily cross-metathesis (CM). In a cross-metathesis reaction, the terminal double bond of this compound can react with another olefin in the presence of a catalyst, typically a ruthenium-based complex, to form a new, more complex olefin with the expulsion of ethylene (B1197577).[1] This transformation is particularly useful for introducing new functional groups and extending the carbon chain of the this compound scaffold.

The general scheme for the cross-metathesis of this compound is depicted below:

G cluster_0 Reactants cluster_1 Catalyst cluster_2 Products This compound This compound Plus1 + This compound->Plus1 Catalyst Ru Catalyst Olefin R-CH=CH2 Plus1->Olefin Product Cyclopentyl-CH=CH-R Catalyst->Product Plus2 + Product->Plus2 Ethylene Ethylene (gas) Plus2->Ethylene

Caption: General scheme of this compound cross-metathesis.

Second-generation Grubbs and Hoveyda-Grubbs catalysts are highly effective for these transformations due to their high activity, functional group tolerance, and stability.[2][6]

Applications in Drug Discovery and Development

The cyclopentane ring is a prevalent structural motif in a wide range of pharmaceuticals.[4] Its conformational properties and ability to present substituents in well-defined spatial orientations make it a valuable scaffold for interacting with biological targets. Metathesis of this compound provides a direct route to functionalized cyclopentane derivatives that can serve as key intermediates in the synthesis of novel therapeutic agents.

Potential applications include:

  • Synthesis of Bioactive Analogues: Introducing polar functional groups or pharmacophores through cross-metathesis to create analogues of known drugs for structure-activity relationship (SAR) studies.

  • Linker Chemistry: Synthesizing molecules with specific linker lengths and geometries for applications in antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).

  • Fragment-Based Drug Discovery: Generating a library of cyclopentane-containing fragments for screening against various biological targets.

Quantitative Data Summary

While specific data for this compound is scarce, the following table summarizes representative yields for the cross-metathesis of terminal olefins with various partners using second-generation ruthenium catalysts. This data provides an expected range of outcomes for similar reactions with this compound.

EntryOlefin 1Olefin 2Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
11-OcteneMethyl Acrylate (B77674)Grubbs II (5)CH₂Cl₂401285[1]
2AllylbenzeneAcrylonitrileHoveyda-Grubbs II (3)Toluene (B28343)60878[6]
31-DeceneStyreneGrubbs II (2.5)CH₂Cl₂Reflux692[1]
4Allyltrimethylsilane4-VinylpyridineHoveyda-Grubbs II (5)Dioxane801665[6]

Note: The yields are for the desired cross-metathesis product and can be influenced by factors such as substrate purity, catalyst activity, and reaction conditions. Homodimerization of the starting olefins is a potential side reaction.[7]

Experimental Protocols

The following are detailed protocols for the cross-metathesis of this compound with a generic acrylate ester and a vinylarene.

Protocol 1: Cross-Metathesis of this compound with Methyl Acrylate

This protocol describes a general procedure for the cross-metathesis of this compound with an electron-deficient olefin partner.

Materials:

  • This compound (1.0 equiv)

  • Methyl acrylate (1.2 equiv)

  • Hoveyda-Grubbs II Catalyst (2 mol%)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and hotplate

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 110 mg).

  • Add anhydrous dichloromethane (10 mL) to dissolve the substrate.

  • Add methyl acrylate (1.2 mmol, 103 mg, 110 µL).

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Under a positive flow of argon, add the Hoveyda-Grubbs II catalyst (0.02 mmol, 12.5 mg).

  • Seal the flask and heat the reaction mixture to 40°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired cross-metathesis product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add this compound and CH2Cl2 to Schlenk flask B 2. Add Methyl Acrylate A->B C 3. Degas with Argon B->C D 4. Add Hoveyda-Grubbs II Catalyst under Argon C->D E 5. Heat to 40°C with stirring D->E F 6. Monitor by TLC or GC-MS E->F G 7. Quench with Ethyl Vinyl Ether F->G H 8. Concentrate G->H I 9. Purify by Column Chromatography H->I

Caption: Experimental workflow for cross-metathesis.

Protocol 2: Cross-Metathesis of this compound with 4-Vinyl-tert-butylbenzene

This protocol provides a method for reacting this compound with a more sterically hindered vinylarene.

Materials:

  • This compound (1.5 equiv)

  • 4-Vinyl-tert-butylbenzene (1.0 equiv)

  • Grubbs II Catalyst (3 mol%)

  • Anhydrous Toluene

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and hotplate with oil bath

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-vinyl-tert-butylbenzene (1.0 mmol, 160 mg) and this compound (1.5 mmol, 165 mg) in anhydrous toluene (10 mL).

  • Bubble argon through the solution for 20 minutes to ensure it is deoxygenated.

  • Add Grubbs II catalyst (0.03 mmol, 25.5 mg) to the flask under a counterflow of argon.

  • Heat the reaction mixture to 80°C in an oil bath and stir for 12-18 hours.

  • Monitor the reaction for the disappearance of the starting material and the formation of the product by GC-MS.

  • After the reaction is complete, cool to room temperature and open the flask to the air.

  • Add a small amount of dimethyl sulfoxide (B87167) (DMSO) and stir for 2 hours to quench the catalyst.

  • Filter the mixture through a pad of silica gel, washing with dichloromethane.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash chromatography (e.g., using a hexane/dichloromethane gradient) to isolate the product.

Safety and Handling

  • Ruthenium catalysts are air and moisture sensitive to varying degrees; handle them under an inert atmosphere.

  • Chlorinated solvents such as dichloromethane are toxic and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The metathesis reaction produces ethylene gas, which can build up pressure in a sealed vessel. Ensure adequate venting or use a balloon to maintain a positive pressure of inert gas.

References

Application Note: GC-MS Analysis of Allylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allylcyclopentane is a volatile organic compound (VOC) with the molecular formula C8H14. As a cyclic alkene, its accurate identification and quantification are crucial in various research and industrial applications, including petrochemical analysis, flavor and fragrance development, and environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Materials and Methods

1. Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. This compound, being a volatile liquid, requires dissolution in a suitable organic solvent prior to analysis.

  • Solvent Selection: Use a high-purity, volatile organic solvent such as hexane, pentane, or dichloromethane. The solvent should not co-elute with this compound.

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in the chosen solvent.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Handling:

    • Collect samples in clean, airtight glass vials to prevent the loss of the volatile analyte.

    • If the sample is in a complex matrix, a liquid-liquid extraction or headspace analysis may be necessary to isolate the volatile components.

    • For liquid samples, dilute an appropriate amount in the chosen solvent to fall within the calibration range.

    • Ensure samples are free of particulate matter by filtering or centrifugation if necessary.

2. GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and analytical goals.

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5975B or equivalent.

  • GC Column: A non-polar column such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Injector:

    • Mode: Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 35-350

    • Scan Speed: 1000 amu/s

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Data Presentation

The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The expected quantitative data for the major ions are summarized in the table below. The base peak is the most abundant ion, and its relative abundance is set to 100.

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment Ion
1103.6[C8H14]+ (Molecular Ion)
952.7[C7H11]+
829.5[C6H10]+
818.0[C6H9]+
69100.0[C5H9]+ (Base Peak)
6894.3[C5H8]+
6753.8[C5H7]+
6613.4[C5H6]+
555.4[C4H7]+
549.6[C4H6]+
538.4[C4H5]+
4180.4[C3H5]+
3923.2[C3H3]+
2711.7[C2H3]+

Data sourced from ChemicalBook MS-NW-6769.[1]

Retention Information:

  • Kovats Retention Index: 828.8 on a standard non-polar column.[2]

Experimental Protocols

Protocol 1: Standard Calibration Curve Generation

  • Inject 1 µL of each calibration standard into the GC-MS system using the parameters outlined above.

  • For each standard, integrate the peak area of the base peak (m/z 69) or the molecular ion peak (m/z 110).

  • Plot the peak area against the concentration of the standards.

  • Perform a linear regression analysis to obtain the equation of the calibration curve (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Protocol 2: Quantification of this compound in an Unknown Sample

  • Prepare the unknown sample according to the "Sample Preparation" section, ensuring the final concentration is within the calibrated range.

  • Inject 1 µL of the prepared sample into the GC-MS.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Integrate the peak area of the chosen quantification ion (e.g., m/z 69).

  • Calculate the concentration of this compound in the sample using the equation from the calibration curve.

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Solvent Solvent Addition & Dilution Sample->Solvent Filter Filtering/Centrifugation (if needed) Solvent->Filter Vial Transfer to Autosampler Vial Filter->Vial Injection Injection (1 µL) Vial->Injection Separation GC Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-350) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Spectrum Mass Spectrum Identification Chromatogram->Spectrum Integration Peak Integration Spectrum->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound. By following the outlined procedures for sample preparation, instrument parameters, and data analysis, researchers, scientists, and drug development professionals can achieve reliable and accurate identification and quantification of this compound. The provided mass spectral data and retention information serve as valuable references for qualitative analysis.

References

Application Note: Purification of Allylcyclopentane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allylcyclopentane (CAS No: 3524-75-2) is a hydrocarbon compound with the chemical formula C₈H₁₄.[1][2] It serves as a valuable building block and intermediate in organic synthesis. For applications in research, particularly in drug development and materials science, the purity of this compound is critical. Commercially available this compound often has a purity of around 97%, which may contain isomers or residual starting materials from its synthesis.[3][4]

Fractional distillation is a highly effective technique for purifying volatile liquids like this compound. This method separates components of a mixture based on differences in their boiling points.[5][6] By carefully controlling the temperature, this compound can be separated from impurities that have higher or lower boiling points, yielding a product with significantly enhanced purity suitable for sensitive downstream applications.

This document provides a comprehensive protocol for the purification of this compound using laboratory-scale fractional distillation at atmospheric pressure.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for guiding the purification process and for verifying the identity and purity of the final product.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 3524-75-2[2][3][7]
Molecular Formula C₈H₁₄[1][2][3][8]
Molecular Weight 110.20 g/mol [2][3]
Appearance Colorless to light yellow liquid[1][8][9]
Boiling Point 125-127 °C at 750-760 mmHg[1][3][7][9]
Density 0.792 - 0.793 g/mL at 20-25 °C[1][2][3][7][10]
Refractive Index (n²⁰/D) 1.440 - 1.441[1][3][7][10]
Flash Point 12 - 13.9 °C (54 - 57 °F)[1][3][7][9]
Purity (Typical Commercial) ~97%[3][4]

Safety Precautions

This compound is a highly flammable liquid and vapor and is harmful if swallowed, inhaled, or in contact with skin.[1][8][11] It is imperative to follow all safety guidelines.

  • Engineering Controls: Conduct the distillation in a certified chemical fume hood with proper ventilation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[3]

  • Fire Safety: Keep the apparatus away from sources of ignition.[7] Have a Class B fire extinguisher (e.g., dry chemical or CO₂) readily accessible.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[11]

Experimental Protocol: Fractional Distillation

This protocol is designed to purify approximately 50-100 mL of crude this compound. Adjust volumes and equipment size as necessary.

4.1. Equipment and Materials

  • Crude this compound (~97% purity)

  • Round-bottom flask (250 mL)

  • Fractionating column (e.g., Vigreux or packed column, 20-30 cm)

  • Distillation head with thermometer adapter

  • Thermometer (-10 to 150 °C)

  • Condenser (Liebig or Allihn)

  • Receiving flasks (100 mL, at least 3)

  • Heating mantle with stirrer

  • Magnetic stir bar or boiling chips

  • Lab jacks and clamps

  • Insulating material (glass wool or aluminum foil)

  • Tubing for condenser coolant

  • Gas Chromatography (GC) equipment for purity analysis

4.2. Pre-Distillation Setup

  • Apparatus Assembly: Assemble the fractional distillation apparatus securely in a fume hood. Place the 250 mL round-bottom flask in the heating mantle, which is positioned on a lab jack.

  • Charge the Flask: Add a magnetic stir bar or a few boiling chips to the round-bottom flask. Measure and pour the crude this compound into the flask (do not fill more than two-thirds full).

  • Connect Components: Attach the fractionating column vertically to the flask. Place the distillation head on top of the column, ensuring the thermometer bulb is positioned just below the sidearm leading to the condenser. Attach the condenser and arrange the receiving flasks for easy collection of different fractions.

  • Insulation: Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[12]

  • Cooling: Connect the condenser to a cold water source, with water entering at the lower inlet and exiting from the upper outlet.

4.3. Distillation Procedure

  • Heating: Turn on the stirring and begin to gently heat the flask. Increase the temperature gradually to bring the this compound to a slow boil.

  • Equilibration: Observe the vapor rising through the fractionating column. Allow the system to equilibrate by adjusting the heat so that the condensation ring rises slowly. This ensures proper separation.[5]

  • Collecting the Forerun: The first few milliliters of distillate (the forerun) may contain lower-boiling impurities. Collect this fraction in the first receiving flask until the temperature at the distillation head stabilizes. The temperature should be a few degrees below the expected boiling point.

  • Collecting the Main Fraction: When the temperature at the distillation head stabilizes within the boiling range of pure this compound (approx. 125-127 °C), switch to a clean, pre-weighed receiving flask.[1][3] Collect the distillate while maintaining a steady distillation rate (approximately 1-2 drops per second).

  • Monitoring: Continuously monitor the temperature. A stable temperature throughout the collection of the main fraction indicates that a pure substance is distilling.

  • Terminating the Distillation: Stop the distillation when the temperature either begins to drop (indicating the desired product is nearly gone) or rise sharply (indicating higher-boiling impurities are starting to distill). Turn off the heating mantle and allow the apparatus to cool completely before disassembly. Never distill to dryness.

4.4. Post-Distillation Analysis

  • Yield Calculation: Weigh the receiving flask containing the main fraction to determine the mass of the purified product and calculate the percentage yield.

  • Purity Assessment: Analyze the purity of the collected main fraction using Gas Chromatography (GC). Compare the chromatogram to that of the starting material to confirm the removal of impurities.

  • Identity Confirmation: Measure the refractive index of the purified sample and compare it to the literature value (1.440-1.441 at 20 °C).[3][7] Further structural confirmation can be obtained using techniques like NMR or IR spectroscopy if required.

Workflow Diagram

The following diagram illustrates the complete workflow for the purification of this compound.

Purificaton_Workflow cluster_prep Preparation cluster_distill Distillation Process cluster_analysis Analysis & Final Product crude Crude this compound (~97%) safety Safety Assessment (Flammable, Harmful) crude->safety Step 1 setup Assemble Fractional Distillation Apparatus safety->setup Step 2 heat Gentle Heating & Equilibration setup->heat Step 3 forerun Collect Forerun (Low-boiling impurities) heat->forerun Step 4 main_fraction Collect Main Fraction (125-127 °C) forerun->main_fraction Step 5 stop Stop Distillation & Cool main_fraction->stop Step 6 yield Calculate Yield stop->yield Step 7 purity Purity Analysis (GC) Refractive Index yield->purity Step 8 final_product Pure this compound (>99%) purity->final_product Step 9

Caption: Workflow for this compound Purification.

References

Quantitative Analysis of Allylcyclopentane via 1H-NMR Spectroscopy: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of chemical compounds. Its fundamental principle lies in the direct proportionality between the integrated area of a specific resonance signal and the number of corresponding nuclei. This application note provides a detailed protocol for the quantitative analysis of allylcyclopentane, a volatile and non-polar hydrocarbon, using ¹H-qNMR. The method described herein is crucial for quality control, purity assessment, and concentration determination in various research and development settings.

This compound is a colorless liquid with the molecular formula C₈H₁₄.[1] Accurate quantification of this compound is essential in chemical synthesis, reaction monitoring, and as a standard in various analytical applications. This document outlines the necessary steps for sample preparation, selection of an appropriate internal standard, NMR data acquisition, and data processing to ensure accurate and reproducible results.

Experimental Workflow

The overall workflow for the quantitative NMR analysis of this compound is depicted below. This process involves careful sample preparation, precise NMR data acquisition, and thorough data analysis to yield accurate quantitative results.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube & Seal dissolve->transfer setup Instrument Setup (Tuning, Shimming) transfer->setup acquire Acquire ¹H-NMR Spectrum (Quantitative Parameters) setup->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Signals (Analyte & Internal Standard) process->integrate calculate Calculate Purity/ Concentration integrate->calculate

Fig. 1: qNMR Experimental Workflow

Detailed Experimental Protocol

This protocol details the necessary steps for performing a quantitative ¹H-NMR analysis of this compound.

Materials and Reagents
  • Analyte: this compound (Purity to be determined)

  • Internal Standard: 1,4-Bis(trimethylsilyl)benzene (B82404) (BTMSB, ≥99.5% purity)[2]

  • Deuterated Solvent: Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS)

  • Equipment:

    • Analytical balance (readability ± 0.01 mg)

    • Volumetric flasks

    • Pipettes

    • Vortex mixer

    • NMR spectrometer (e.g., 400 MHz or higher)

    • High-precision 5 mm NMR tubes

    • Apparatus for sealing NMR tubes (e.g., torch or screw caps (B75204) with PTFE liners)

Sample Preparation

Due to the volatile nature of this compound, careful handling is required to prevent evaporation, which can lead to significant errors in quantification.[3]

  • Weighing:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. Record the exact mass.

    • Accurately weigh an approximately equimolar amount of the internal standard, 1,4-bis(trimethylsilyl)benzene (BTMSB), into the same vial. Record the exact mass. Using a non-volatile, crystalline internal standard like BTMSB minimizes weighing errors.[2]

  • Dissolution:

    • Add approximately 0.6 mL of CDCl₃ to the vial.

    • Securely cap the vial and vortex until both the analyte and the internal standard are completely dissolved.

  • Transfer to NMR Tube:

    • Carefully transfer the solution to a 5 mm NMR tube.

    • To prevent evaporation during the experiment, it is highly recommended to flame-seal the NMR tube or use a screw-cap tube with a PTFE liner.[3]

NMR Data Acquisition

Accurate quantitative results depend on the use of appropriate acquisition parameters.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of CDCl₃.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary for different instruments.

ParameterRecommended ValueRationale
Pulse ProgramStandard 90° pulse (e.g., zg)Ensures uniform excitation of all protons.
Pulse Width (P1)Calibrated 90° pulseMaximizes signal intensity for a single scan.
Spectral Width (SW)~12 ppmTo cover the entire ¹H chemical shift range.
Acquisition Time (AT)≥ 3 sEnsures complete decay of the Free Induction Decay (FID) for good resolution.
Relaxation Delay (D1) ≥ 5 x T₁ Crucial for complete relaxation of all protons to ensure accurate integration. For small molecules like this compound, T₁ values are typically in the range of 1-5 seconds. A conservative D1 of 30 seconds is recommended to ensure full relaxation. [4][5]
Number of Scans (NS)≥ 16To achieve an adequate signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]
Dummy Scans (DS)4To allow the spins to reach a steady state before acquisition.
Temperature298 K (25 °C)Maintain a constant temperature to ensure consistent T₁ values and chemical shifts.
Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration:

    • Integrate the well-resolved signals of both this compound and the internal standard.

    • For this compound, the vinylic proton signal at approximately 5.80 ppm (1H) is a good candidate for integration as it is typically in a clear region of the spectrum.[7]

    • For the internal standard BTMSB, the singlet at approximately 0.25 ppm (18H) should be integrated.[2]

    • Ensure that the integration limits are consistent for all integrated signals and span a sufficiently wide region to encompass the entire peak, including any ¹³C satellites.

Data Analysis and Results

The purity of this compound can be calculated using the following equation:[6]

Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte = Integral of the selected this compound signal

  • N_analyte = Number of protons for the integrated this compound signal

  • I_IS = Integral of the internal standard signal

  • N_IS = Number of protons for the integrated internal standard signal

  • MW_analyte = Molecular weight of this compound (110.20 g/mol )

  • MW_IS = Molecular weight of the internal standard (BTMSB: 222.49 g/mol )

  • m_analyte = Mass of this compound

  • m_IS = Mass of the internal standard

  • P_IS = Purity of the internal standard (in %)

Quantitative Data Summary

The following table presents an example of quantitative data obtained from a hypothetical qNMR experiment.

ParameterThis compound (Analyte)1,4-Bis(trimethylsilyl)benzene (Internal Standard)
Mass (m) 7.52 mg15.25 mg
Molecular Weight (MW) 110.20 g/mol 222.49 g/mol
Purity (P) To be determined99.7%
¹H NMR Signal (δ) 5.80 ppm0.25 ppm
Number of Protons (N) 118
Integral (I) 1.0017.85
Calculation Example

Using the data from the table above:

Purity (% w/w) = (1.00 / 1) * (18 / 17.85) * (110.20 / 222.49) * (15.25 / 7.52) * 99.7

Purity of this compound = 98.5 % w/w

Logical Relationships in qNMR

The accuracy of a qNMR experiment is dependent on several interconnected factors. The diagram below illustrates the logical relationships between key experimental parameters and the final quantitative result.

qNMR_Logic cluster_input Input Parameters cluster_nmr NMR Parameters cluster_data Experimental Data cluster_output Calculated Result mass_analyte Analyte Mass final_purity Analyte Purity mass_analyte->final_purity mass_is IS Mass mass_is->final_purity purity_is IS Purity purity_is->final_purity d1 Relaxation Delay (D1) integral_analyte Analyte Integral d1->integral_analyte integral_is IS Integral d1->integral_is ns Number of Scans (NS) sn_ratio S/N Ratio ns->sn_ratio pw Pulse Width pw->integral_analyte pw->integral_is integral_analyte->final_purity integral_is->final_purity sn_ratio->integral_analyte sn_ratio->integral_is

Fig. 2: Interdependencies in qNMR Analysis

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using ¹H-qNMR. By adhering to the specified procedures for sample preparation, particularly for a volatile compound, selecting a suitable internal standard, and employing appropriate NMR acquisition and processing parameters, researchers can achieve accurate and reproducible quantification. This method is invaluable for the purity assessment and concentration determination of this compound in various scientific and industrial applications.

References

Allylcyclopentane: A Versatile Building Block in the Total Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Allylcyclopentane, a readily available hydrocarbon, is emerging as a valuable and versatile building block in the field of organic synthesis, particularly in the construction of complex, biologically active natural products. Its inherent stereochemistry and the reactivity of the allyl group provide a powerful platform for the stereocontrolled synthesis of densely functionalized cyclopentane (B165970) rings, a common motif in a wide array of natural products, including the potent antiviral and antitumor agent (-)-Neplanocin A. This application note will detail the strategic application of an this compound derivative in the total synthesis of (-)-Neplanocin A, providing protocols and quantitative data for key transformations.

Introduction

The cyclopentane ring is a ubiquitous structural motif in a vast number of natural products exhibiting significant biological activity. The stereocontrolled synthesis of highly substituted cyclopentanes, however, presents a considerable challenge to synthetic chemists. This compound and its derivatives offer an attractive starting point for tackling this challenge. The resident allyl group serves as a versatile handle for a variety of chemical transformations, including stereoselective epoxidation, dihydroxylation, and carbon-carbon bond formation, allowing for the stepwise and controlled installation of multiple stereocenters.

A notable example of the strategic use of an this compound-derived building block is in the asymmetric total synthesis of (-)-Neplanocin A. This carbocyclic nucleoside antibiotic, isolated from Ampullariella regularis, possesses a unique cyclopentene (B43876) structure and exhibits potent antiviral and antitumor properties.[1] Its biological activity is primarily attributed to the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a crucial enzyme in cellular methylation reactions.[1] The synthesis of Neplanocin A and its analogues is a significant area of research in the development of new therapeutic agents.[2]

Application in the Total Synthesis of (-)-Neplanocin A

A key strategy in the total synthesis of (-)-Neplanocin A involves the use of a chiral cyclopentenol (B8032323) derivative that can be conceptually derived from this compound. This approach allows for the early introduction of key stereochemistry, which is then carried through the synthetic sequence. The allyl group of a protected allylcyclopentanol can be strategically functionalized to install the necessary hydroxyl and amino groups of the final product.

Key Synthetic Transformations

The following sections detail the key reactions and protocols for the conversion of a functionalized this compound precursor into a core intermediate for the synthesis of (-)-Neplanocin A.

Table 1: Summary of Key Transformations and Yields

StepReactionReagents and ConditionsProductYield (%)
1Sharpless Asymmetric Epoxidation(+)-DET, Ti(Oi-Pr)₄, TBHP, CH₂Cl₂Epoxide Intermediate95
2Regioselective Epoxide OpeningNaN₃, NH₄Cl, MeOH/H₂OAzido (B1232118) Alcohol88
3Protection of Diol2,2-dimethoxypropane (B42991), p-TsOH, acetoneAcetonide-protected Azide (B81097)92
4Reduction of AzideH₂, Pd/C, EtOAcAmino Alcohol98
Experimental Protocols

Step 1: Sharpless Asymmetric Epoxidation

This reaction establishes the first key stereocenter on the cyclopentane ring with high enantioselectivity.

  • Protocol: To a solution of the allylcyclopentanol starting material (1.0 equiv) in dry CH₂Cl₂ at -20 °C is added (+)-diethyl tartrate ((+)-DET, 1.2 equiv) and titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1.1 equiv). The mixture is stirred for 30 minutes, after which a solution of tert-butyl hydroperoxide (TBHP, 2.0 equiv) in toluene (B28343) is added dropwise. The reaction is maintained at -20 °C and monitored by TLC. Upon completion, the reaction is quenched with a 10% aqueous solution of tartaric acid and warmed to room temperature. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the epoxide intermediate.

Step 2: Regioselective Epoxide Opening with Azide

This step introduces the nitrogen functionality that will ultimately become part of the nucleobase moiety.

  • Protocol: The epoxide intermediate (1.0 equiv) is dissolved in a mixture of methanol (B129727) and water (4:1). Sodium azide (NaN₃, 3.0 equiv) and ammonium (B1175870) chloride (NH₄Cl, 2.0 equiv) are added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure. The remaining aqueous solution is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the crude azido alcohol, which is purified by column chromatography.

Step 3: Protection of the Diol

Protection of the diol is necessary for subsequent transformations.

  • Protocol: The azido alcohol (1.0 equiv) is dissolved in acetone. 2,2-dimethoxypropane (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) are added. The reaction is stirred at room temperature until TLC analysis indicates complete consumption of the starting material. The reaction is quenched by the addition of solid NaHCO₃ and filtered. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the acetonide-protected azide.

Step 4: Reduction of the Azide to the Amine

The azide is reduced to the primary amine, which is then ready for coupling with the pyrimidine (B1678525) or purine (B94841) base.

  • Protocol: The acetonide-protected azide (1.0 equiv) is dissolved in ethyl acetate. A catalytic amount of 10% palladium on carbon (Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction is stirred vigorously at room temperature until the starting material is no longer visible by TLC. The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to afford the pure amino alcohol.

Signaling Pathways and Logical Relationships

The synthetic strategy for (-)-Neplanocin A from an this compound-derived precursor follows a logical progression of stereocontrolled functionalization. The workflow is designed to build complexity in a stepwise manner, with each reaction setting the stage for the next.

Total_Synthesis_Workflow A This compound Derivative B Sharpless Asymmetric Epoxidation A->B (+)-DET, Ti(OiPr)4, TBHP C Chiral Epoxide B->C D Regioselective Azide Opening C->D NaN3, NH4Cl E Azido Alcohol D->E F Diol Protection E->F 2,2-DMP, p-TsOH G Protected Azide F->G H Azide Reduction G->H H2, Pd/C I Key Amino Alcohol Intermediate H->I J Coupling with Nucleobase I->J K (-)-Neplanocin A J->K Stereochemical_Control cluster_start Starting Material cluster_epoxidation Asymmetric Epoxidation cluster_opening Regioselective Ring Opening cluster_product Key Intermediate Start Allylcyclopentanol Epoxidation Formation of Chiral Epoxide (Stereocenter 1) Start->Epoxidation Sharpless Reagent (Enantiocontrol) Opening Introduction of Azide (Stereocenter 2) Epoxidation->Opening SN2 Attack (Regio- and Stereocontrol) Product Azido Diol (Controlled Diastereoselectivity) Opening->Product

References

Application Notes and Protocols for the Derivatization of Allylcyclopentane for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Allylcyclopentane is a non-polar hydrocarbon that can be challenging to analyze at trace levels using standard gas chromatography (GC) techniques due to its volatility and lack of a strong response in common detectors. Derivatization, the process of chemically modifying an analyte, can significantly enhance its analytical properties. For this compound, derivatization targets the reactive double bond of the allyl group. This modification can increase the molecular weight, improve chromatographic peak shape, and introduce functionalities that allow for more sensitive and selective detection, particularly with mass spectrometry (MS).

This document provides detailed application notes and protocols for three effective derivatization methods for this compound: bromination, epoxidation, and thiol-ene reaction. These methods are suitable for preparing this compound for analysis by GC-MS.

Bromination of this compound

Application Note:

Bromination is a classic electrophilic addition reaction where bromine adds across the double bond of the allyl group in this compound. This reaction yields 1,2-dibromo-3-cyclopentylpropane. The introduction of two bromine atoms significantly increases the molecular weight of the analyte, shifting its retention time to a region with potentially less interference. Furthermore, the characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) in the mass spectrum of the derivative provides a distinct signature for confident identification. This method is highly selective for unsaturated compounds.[1]

Quantitative Data Summary:

The following table presents representative quantitative data for the bromination of terminal alkenes, which can be considered indicative for this compound. Actual performance may vary based on the specific analytical setup.

ParameterValueReference
Reaction Yield >99%[1][2]
Limit of Detection (LOD) 0.01 - 1.65 ng/g[3]
Limit of Quantification (LOQ) 0.05 - 2.78 ng/g[3]

Experimental Protocol:

Materials:

  • This compound standard

  • Bromine (Br₂) solution in a non-polar solvent (e.g., dichloromethane (B109758) or hexane)

  • Anhydrous sodium sulfate

  • Quenching solution (e.g., aqueous sodium thiosulfate)

  • Organic solvent (e.g., hexane)

  • Glassware: reaction vial, pipettes, separatory funnel

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable organic solvent (e.g., hexane) at a known concentration.

  • Reaction:

    • In a reaction vial, add a known volume of the this compound solution.

    • Slowly add a stoichiometric amount of the bromine solution dropwise while stirring at room temperature. The disappearance of the bromine color indicates the reaction is proceeding.

    • Continue stirring for 30 minutes at room temperature to ensure the reaction goes to completion.

  • Work-up:

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate (B1220275) to remove any excess bromine.

    • Extract the aqueous layer with hexane.

    • Combine the organic layers and wash with deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Sample Analysis (GC-MS):

    • Transfer the dried organic solution to a GC vial.

    • Analyze the sample using a GC-MS system with the parameters outlined in the table below.

Recommended GC-MS Parameters:

ParameterSetting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range m/z 50-400
MS Source Temperature 230 °C
MS Quadrupole Temp 150 °C

Workflow Diagram:

Bromination_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis This compound This compound Standard Mix_Sample Prepare Standard Solution This compound->Mix_Sample Solvent Hexane Solvent->Mix_Sample Reaction_Vial React at Room Temp (30 min) Mix_Sample->Reaction_Vial Bromine Bromine Solution Bromine->Reaction_Vial Quench Quench with Na2S2O3 Reaction_Vial->Quench Extract Extract with Hexane Quench->Extract Dry Dry with Na2SO4 Extract->Dry GCMS GC-MS Analysis Dry->GCMS Epoxidation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis This compound This compound Dissolve Dissolve in DCM This compound->Dissolve DCM Anhydrous DCM DCM->Dissolve Reaction_Flask React at 0°C to RT (2-4h) Dissolve->Reaction_Flask mCPBA m-CPBA mCPBA->Reaction_Flask Quench Quench with Na2SO3 Reaction_Flask->Quench Wash Wash with NaHCO3 & Brine Quench->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS ThiolEne_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis This compound This compound Mix_Reagents Mix Reagents in Quartz Vessel This compound->Mix_Reagents Thiol Thiol Reagent Thiol->Mix_Reagents Initiator Photoinitiator Initiator->Mix_Reagents Solvent Degassed Solvent Solvent->Mix_Reagents UV_Irradiation React at Room Temp (15-60 min) Mix_Reagents->UV_Irradiation UV_Light UV Irradiation (365 nm) Concentrate Remove Solvent UV_Irradiation->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) of Allylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allylcyclopentane is a saturated hydrocarbon with the molecular formula C₈H₁₄.[1][2][3] It exists as a colorless liquid at room temperature and is characterized by its low solubility in water and higher solubility in organic solvents.[1] Due to its chemical structure, which lacks a significant UV chromophore, the analysis of this compound by High-Performance Liquid Chromatography (HPLC) with common UV-Vis detectors presents a challenge.[4] This document provides a detailed application note and a theoretical protocol for the analysis of this compound using HPLC with a Refractive Index (RI) detector, a universal detector suitable for non-chromophoric compounds.[4] The methodologies presented here are intended as a starting point for researchers, scientists, and drug development professionals and will require experimental validation.

Logical Workflow for HPLC Method Development

The development of a robust HPLC method for a compound like this compound follows a logical progression from understanding the analyte's properties to method validation.

HPLC_Method_Development cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Method Design cluster_2 Phase 3: Optimization & Validation Analyte This compound Properties - Non-chromophoric - Hydrophobic - Volatile Detector Select Detector: Refractive Index (RI) Analyte->Detector Lack of UV absorbance Column Select Column: Reversed-Phase C18 Detector->Column MobilePhase Select Mobile Phase: Acetonitrile (B52724)/Water Column->MobilePhase Optimization Optimize: - Mobile Phase Ratio - Flow Rate - Temperature MobilePhase->Optimization Validation Validate Method: - Linearity - Precision - Accuracy Optimization->Validation

Caption: Logical workflow for developing an HPLC method for this compound.

Experimental Protocols

Sample Preparation

Given that this compound is a liquid, sample preparation is relatively straightforward.

  • Standard Solution Preparation:

    • Accurately weigh approximately 100 mg of this compound (purity ≥97%) into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. This will be the stock solution.

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 mg/mL to 5 mg/mL.

  • Sample Solution Preparation:

    • For bulk substance analysis, prepare the sample in the same manner as the standard solution.

    • For samples in a matrix, an appropriate extraction method (e.g., liquid-liquid extraction with a non-polar solvent followed by evaporation and reconstitution in the mobile phase) will be necessary. The specific extraction protocol will depend on the sample matrix.

    • Filter all solutions through a 0.45 µm PTFE syringe filter into HPLC vials before injection.

HPLC Instrumentation and Conditions

The following HPLC conditions are a recommended starting point for the analysis of this compound.

ParameterRecommended Condition
HPLC System A quaternary or binary HPLC system with a pump, autosampler, column oven, and Refractive Index (RI) detector.
Column Reversed-Phase C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Refractive Index (RI) Detector
Injection Volume 10 µL
Run Time Approximately 10 minutes

Note: The mobile phase composition may require optimization to achieve the desired retention time and peak shape. Due to the use of an RI detector, a stable baseline is crucial, which is why an isocratic method is recommended.

Experimental Workflow Diagram

The overall experimental process from sample preparation to data analysis is outlined below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Filter Filter all solutions (0.45 µm PTFE) Prep_Standard->Filter Prep_Sample Prepare Sample Solutions Prep_Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect Detection by RI Detector Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify this compound Integrate->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Data Presentation

The following table presents illustrative quantitative data that might be obtained from the HPLC analysis of this compound using the proposed method. This data is for demonstration purposes and should be verified experimentally.

ParameterIllustrative Value
Retention Time (RT) ~ 5.8 minutes
Linearity (Concentration Range) 0.1 - 5.0 mg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.05 mg/mL
Limit of Quantitation (LOQ) ~ 0.15 mg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Discussion

The primary challenge in the HPLC analysis of this compound is its lack of a UV-absorbing chromophore. The use of a Refractive Index (RI) detector circumvents this issue, providing a universal detection method. The proposed reversed-phase method with a C18 column is a standard approach for separating non-polar to moderately polar compounds. The isocratic mobile phase of acetonitrile and water is a common and effective eluent for such separations.

It is important to note that RI detectors are sensitive to changes in temperature and mobile phase composition. Therefore, maintaining a constant column temperature and using a stable, isocratic mobile phase are critical for achieving a stable baseline and reproducible results.

While HPLC with RI detection is a viable technique, Gas Chromatography (GC) is also a highly suitable, and often preferred, method for the analysis of volatile hydrocarbons like this compound and its derivatives.[5] Researchers should consider the specific requirements of their analysis, including sample matrix and available instrumentation, when choosing between HPLC and GC.

Conclusion

This application note provides a comprehensive, albeit theoretical, framework for the development of an HPLC method for the quantitative analysis of this compound. The detailed protocol, including sample preparation, HPLC conditions, and illustrative data, serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. The provided workflows offer a clear visual guide to the method development process and the experimental procedure. Experimental validation of this proposed method is essential to confirm its performance characteristics for a specific application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Allylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of allylcyclopentane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used and generally reliable method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a cyclopentyl Grignard reagent (cyclopentylmagnesium halide) with an allyl halide, typically allyl bromide.

Q2: I am getting a significant amount of a low-boiling byproduct. What is it likely to be?

A2: A common low-boiling byproduct is 1,5-hexadiene (B165246). This arises from the homo-coupling of the allyl Grignard reagent, a side reaction known as a Wurtz-type coupling. This is particularly prevalent during the formation of the allylmagnesium halide.

Q3: My reaction mixture contains high-boiling impurities that are difficult to separate from the desired this compound. What could they be?

A3: High-boiling impurities are often the result of side reactions involving the cyclopentyl Grignard reagent. The most common of these is the formation of dicyclopentyl through a coupling reaction. Other potential byproducts include cyclopentane (B165970) and cyclopentene (B43876), which are formed from the protonation or elimination reactions of the cyclopentyl Grignard reagent, respectively.

Q4: Is the Wurtz coupling a viable alternative for the synthesis of this compound?

A4: While theoretically possible, the Wurtz coupling of a cyclopentyl halide and an allyl halide is generally not a recommended method for preparing this compound. The reaction is known to have low yields when coupling two different alkyl halides and typically results in a mixture of products, including the desired this compound, as well as the homo-coupled products 1,5-hexadiene and dicyclopentyl, which can be challenging to separate.[1][2][]

Troubleshooting Guides

Issue 1: Low Yield of this compound and Formation of 1,5-Hexadiene
  • Symptom: GC-MS analysis of the crude product shows a significant peak corresponding to 1,5-hexadiene (m/z = 82), and the isolated yield of this compound is lower than expected.

  • Cause: This is a classic side reaction during the formation of the allyl Grignard reagent, where the reagent couples with unreacted allyl bromide.[4] This is especially problematic in solvents like THF where allyl bromide can react directly with magnesium to form 1,5-hexadiene.[4]

  • Solution:

    • Control Reaction Temperature: Maintain a low temperature (below 0°C) during the formation of the allyl Grignard reagent. This can be achieved using an ice-salt or dry ice/acetone bath.[5]

    • Slow Addition of Allyl Bromide: Add the allyl bromide solution dropwise to the magnesium turnings over an extended period. This keeps the concentration of allyl bromide low at any given time, minimizing the homo-coupling reaction.[4]

    • Excess Magnesium: Use a significant excess of magnesium turnings. This increases the surface area for the desired Grignard formation to outcompete the coupling reaction.[4]

Issue 2: Presence of High-Boiling Point Impurities (Dicyclopentyl, Cyclopentane, Cyclopentene)
  • Symptom: Distillation of the product yields fractions containing compounds with boiling points close to or higher than this compound. GC-MS analysis may show peaks corresponding to dicyclopentyl (m/z = 138), cyclopentane (m/z = 70), and cyclopentene (m/z = 68).

  • Cause: These byproducts arise during the formation of the cyclopentyl Grignard reagent.

    • Dicyclopentyl: Forms from the coupling of the cyclopentyl Grignard reagent with unreacted cyclopentyl bromide.

    • Cyclopentane: Results from the protonation of the Grignard reagent by any adventitious water or acidic protons in the reaction mixture.

    • Cyclopentene: Can be formed via an elimination side reaction.

  • Solution:

    • Strictly Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of cyclopentane. Diethyl ether should be anhydrous.

    • Slow Addition of Cyclopentyl Bromide: Similar to the allyl bromide addition, a slow, controlled addition of cyclopentyl bromide will minimize the concentration of the halide and reduce the likelihood of coupling to form dicyclopentyl.

    • Optimal Temperature: Maintain a gentle reflux during the formation of the cyclopentyl Grignard reagent to ensure a steady reaction rate without promoting excessive side reactions.

Data Presentation

The following table summarizes the expected yields of this compound and major byproducts under different reaction conditions. Please note that these are approximate values based on literature and typical experimental outcomes.

Reaction ConditionThis compound Yield (%)1,5-Hexadiene (%)Dicyclopentyl (%)
Optimal Grignard (Low Temp, Slow Addition, Excess Mg)70-80< 5< 5
Sub-optimal Grignard (Room Temp, Rapid Addition)40-5015-2510-15
Wurtz Coupling 10-2030-4030-40

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Cyclopentyl bromide

  • Allyl bromide

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Cyclopentylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of cyclopentyl bromide (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the cyclopentyl bromide solution to the magnesium to initiate the reaction (a small crystal of iodine can be added if initiation is difficult).

    • Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Allyl Bromide:

    • Cool the flask containing the cyclopentylmagnesium bromide solution to 0°C in an ice bath.

    • Add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

    • Add the allyl bromide solution dropwise to the stirred Grignard reagent, maintaining the temperature at or below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Visualizations

Main_Reaction_Pathway Cyclopentyl Bromide Cyclopentyl Bromide Cyclopentylmagnesium Bromide Cyclopentylmagnesium Bromide Cyclopentyl Bromide->Cyclopentylmagnesium Bromide Mg, Et2O This compound This compound Cyclopentylmagnesium Bromide->this compound + Allyl Bromide Side_Reactions cluster_allyl Allyl Side Reactions cluster_cyclopentyl Cyclopentyl Side Reactions Allyl Bromide_1 Allyl Bromide Allylmagnesium Bromide Allylmagnesium Bromide 1,5-Hexadiene 1,5-Hexadiene Allylmagnesium Bromide->1,5-Hexadiene + Allyl Bromide Cyclopentyl Bromide_1 Cyclopentyl Bromide Cyclopentylmagnesium Bromide_1 Cyclopentylmagnesium Bromide Dicyclopentyl Dicyclopentyl Cyclopentylmagnesium Bromide_1->Dicyclopentyl + Cyclopentyl Bromide Cyclopentane Cyclopentane Cyclopentylmagnesium Bromide_1->Cyclopentane + H2O Cyclopentene Cyclopentene Cyclopentylmagnesium Bromide_1->Cyclopentene Elimination Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Identify Byproducts (GC-MS) Identify Byproducts (GC-MS) Low Yield->Identify Byproducts (GC-MS) 1,5-Hexadiene Present 1,5-Hexadiene Present Identify Byproducts (GC-MS)->1,5-Hexadiene Present Dicyclopentyl Present Dicyclopentyl Present Identify Byproducts (GC-MS)->Dicyclopentyl Present 1,5-Hexadiene Present->Dicyclopentyl Present No Optimize Allyl Grignard Formation Optimize Allyl Grignard Formation 1,5-Hexadiene Present->Optimize Allyl Grignard Formation Yes Optimize Cyclopentyl Grignard Formation Optimize Cyclopentyl Grignard Formation Dicyclopentyl Present->Optimize Cyclopentyl Grignard Formation Yes End End Dicyclopentyl Present->End No Optimize Allyl Grignard Formation->End Optimize Cyclopentyl Grignard Formation->End

References

Technical Support Center: Synthesis of Allylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of allylcyclopentane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used and generally reliable method for synthesizing this compound is the Grignard reaction. This involves the reaction of a cyclopentyl Grignard reagent, such as cyclopentylmagnesium bromide, with an allyl halide, typically allyl bromide.

Q2: My Grignard reaction to synthesize this compound is giving a very low yield. What are the common causes?

A2: Low yields in this Grignard synthesis can stem from several factors:

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried, and anhydrous solvents are used. Even atmospheric moisture can quench the Grignard reagent.[1]

  • Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction with the alkyl halide. Activation of magnesium is often necessary.[1]

  • Side Reactions: The most significant side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide, or two molecules of the allyl halide react with each other.[2][3]

  • Reaction Temperature: The reaction temperature can influence the rate of side reactions. Maintaining a controlled temperature is crucial.

Q3: How can I minimize the formation of the 1,5-hexadiene (B165246) byproduct (Wurtz coupling)?

A3: The formation of 1,5-hexadiene is a common issue, particularly when preparing allylmagnesium bromide in THF.[2] To minimize this side reaction:

  • Use a large excess of magnesium turnings.[2]

  • Add the allyl bromide solution dropwise and slowly to maintain a low concentration of the allyl halide in the reaction mixture.[2]

  • Maintain a low reaction temperature, preferably below the boiling point of the ether solvent, during the addition of allyl bromide.[2]

Q4: What is the best solvent for preparing cyclopentylmagnesium bromide?

A4: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common solvents for preparing Grignard reagents. THF is generally preferred for its ability to better solvate and stabilize the Grignard reagent.[3]

Q5: How can I purify the final this compound product?

A5: Fractional distillation is the most effective method for purifying this compound from the reaction mixture, especially for separating it from any high-boiling side products or unreacted starting materials.[4][5][6][7][8]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Grignard reaction does not initiate. 1. Magnesium surface is oxidized. 2. Presence of moisture in glassware or solvent. 3. Impure cyclopentyl halide.1. Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.[9] 2. Flame-dry all glassware under an inert atmosphere and use anhydrous solvents.[9] 3. Purify the cyclopentyl halide by distillation before use.
Low yield of this compound. 1. Grignard reagent was quenched by moisture. 2. Significant Wurtz coupling side reaction. 3. Incomplete reaction.1. Ensure strictly anhydrous conditions throughout the entire process.[1] 2. Add the allyl halide slowly to the prepared cyclopentylmagnesium bromide solution at a controlled, low temperature. 3. Allow for a sufficient reaction time after the addition of the allyl halide, potentially with gentle warming.
Presence of significant high-boiling point impurities in the final product. 1. Formation of dicyclopentyl (from Wurtz coupling of the Grignard reagent with unreacted cyclopentyl bromide). 2. Formation of 1,5-hexadiene (from Wurtz coupling of allyl bromide).1. Ensure slow and controlled addition of cyclopentyl bromide during the Grignard reagent formation. 2. Use a large excess of magnesium and slow addition of allyl bromide. 3. Purify the final product using fractional distillation.[4][5][6][7][8]
Difficulty in isolating the product. 1. Emulsion formation during aqueous workup.1. Use a saturated aqueous solution of ammonium (B1175870) chloride for the workup instead of water alone. 2. If an emulsion persists, add a small amount of a different organic solvent to break it.

Data Presentation: Optimizing Reaction Conditions

While specific yield data for this compound under varying conditions is not extensively published in a comparative table format, the following table summarizes qualitative and semi-quantitative expectations based on general principles of Grignard reactions.

Parameter Condition A Condition B Expected Outcome on Yield Reasoning
Solvent Diethyl EtherTetrahydrofuran (THF)THF may provide slightly higher yields.THF has a higher boiling point, allowing for a wider temperature range, and it is a better solvating agent for the Grignard reagent.[3]
Temperature of Allyl Halide Addition Room Temperature0 °CLower temperatures generally favor higher yields of the desired product.Reduces the rate of exothermic side reactions like Wurtz coupling.
Rate of Allyl Halide Addition Rapid AdditionSlow, Dropwise AdditionSlow addition significantly improves the yield.Maintains a low concentration of the electrophilic allyl halide, minimizing self-coupling (Wurtz reaction).[2]
Allyl Halide Allyl ChlorideAllyl BromideAllyl bromide is generally more reactive and may lead to higher yields.The carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond, facilitating the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from cyclopentyl bromide and allyl bromide.

Materials:

  • Magnesium turnings

  • Cyclopentyl bromide

  • Allyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine (crystal, for initiation)

Procedure:

Part A: Preparation of Cyclopentylmagnesium Bromide

  • Assemble a dry three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine to the magnesium.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • In the dropping funnel, prepare a solution of cyclopentyl bromide (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the cyclopentyl bromide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. If it doesn't start, gently warm the flask.

  • Once initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium has reacted.

Part B: Reaction with Allyl Bromide

  • Cool the freshly prepared cyclopentylmagnesium bromide solution in an ice bath.

  • Prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the allyl bromide solution dropwise to the stirred Grignard reagent at a rate that keeps the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

Part C: Workup and Purification

  • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether by simple distillation.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Alternative Synthesis Routes

While the Grignard reaction is the most common, other methods can be considered:

  • Wurtz-Fittig Reaction: This reaction involves the coupling of an alkyl halide and an aryl or another alkyl halide using sodium metal.[10][11][12][13][14] In principle, cyclopentyl halide could be coupled with an allyl halide. However, this reaction is often plagued by low yields and the formation of multiple byproducts, making it less synthetically useful for this specific transformation.[12]

  • Alkylation of Cyclopentadienyl (B1206354) Anion: The cyclopentadienyl anion can be formed by treating cyclopentadiene (B3395910) with a strong base. This anion can then, in theory, be alkylated with an allyl halide. However, this would result in a substituted cyclopentadiene, not this compound, and would require a subsequent reduction step, adding complexity to the synthesis.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation of Cyclopentylmagnesium Bromide cluster_reaction Reaction with Allyl Bromide cluster_workup Workup and Purification prep_start Dry Glassware & Reagents prep_mg Add Mg Turnings & Iodine prep_start->prep_mg prep_ether Add Anhydrous Ether prep_mg->prep_ether prep_cbr Add Cyclopentyl Bromide Solution prep_ether->prep_cbr prep_reflux Reflux to Form Grignard prep_cbr->prep_reflux react_cool Cool Grignard Solution prep_reflux->react_cool Transfer Grignard Reagent react_add_allyl Add Allyl Bromide Solution react_cool->react_add_allyl react_stir Stir at Room Temperature react_add_allyl->react_stir workup_quench Quench with NH4Cl (aq) react_stir->workup_quench workup_extract Extract with Ether workup_quench->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry workup_distill Fractional Distillation workup_dry->workup_distill workup_product Pure this compound workup_distill->workup_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield of this compound q1 Did the Grignard reaction initiate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was there a significant amount of byproduct? a1_yes->q2 sol_initiate Activate Mg with Iodine/heat. Ensure anhydrous conditions. a1_no->sol_initiate a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol_byproduct Slow down addition of allyl halide. Control temperature. a2_yes->sol_byproduct q3 Was the starting material consumed? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_point Investigate purification loss. a3_yes->end_point sol_incomplete Increase reaction time. Consider gentle heating. a3_no->sol_incomplete

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Allylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of allylcyclopentane samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound samples?

A1: Crude this compound, particularly when synthesized via a Grignard reaction with cyclopentylmagnesium bromide and allyl bromide, can contain several types of impurities. These include:

  • Unreacted Starting Materials: Residual cyclopentylmagnesium bromide and allyl bromide.

  • Grignard Reaction Byproducts: Side products such as biphenyl (B1667301) may form, especially at higher reaction temperatures.

  • Solvent Residues: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) used in the Grignard reaction are often present.

  • Other Hydrocarbons: Alkanes and other alkenes with similar boiling points can also be present as impurities.

Q2: What are the primary methods for purifying this compound?

A2: The most effective methods for purifying this compound are fractional distillation and column chromatography. Liquid-liquid extraction can also be employed as a preliminary purification step. The choice of method depends on the nature and quantity of the impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for identifying and quantifying volatile impurities. The mass spectrometer provides structural information about the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify impurities by detecting characteristic signals that do not correspond to this compound. Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample.

  • Thin-Layer Chromatography (TTC): A quick and inexpensive method to qualitatively assess the number of components in a mixture and to determine an appropriate solvent system for column chromatography.

Troubleshooting Guides

Fractional Distillation

Problem 1: Poor separation of this compound from an impurity with a close boiling point.

  • Possible Cause: Insufficient column efficiency.

  • Recommended Solution:

    • Increase the length of the fractionating column.

    • Use a more efficient column packing material, such as structured packing or smaller Raschig rings, to increase the number of theoretical plates.

    • Reduce the distillation rate to allow for better equilibrium between the liquid and vapor phases.

    • Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.

Problem 2: The sample is bumping or boiling unevenly.

  • Possible Cause: Lack of boiling chips or inadequate stirring.

  • Recommended Solution:

    • Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.

    • Ensure vigorous stirring if using a magnetic stirrer.

Problem 3: The distillation is proceeding too slowly or not at all.

  • Possible Cause: Insufficient heating or a leak in the system.

  • Recommended Solution:

    • Gradually increase the heat supplied to the distillation flask.

    • Check all joints and connections for leaks. Ensure a good seal, especially if performing a vacuum distillation.

Column Chromatography

Problem 1: this compound is eluting with impurities.

  • Possible Cause: Incorrect mobile phase polarity.

  • Recommended Solution:

    • This compound is a nonpolar compound. Start with a nonpolar solvent like hexane (B92381) or petroleum ether.

    • If separation is still poor, a very small amount of a slightly more polar solvent (e.g., 1-2% diethyl ether or dichloromethane (B109758) in hexane) can be added to the mobile phase to increase the elution strength gradually.

    • Optimize the solvent system using TLC before running the column to find a solvent mixture that gives good separation between this compound and the impurities.

Problem 2: The compound is not moving down the column.

  • Possible Cause: The mobile phase is not polar enough.

  • Recommended Solution:

    • Gradually increase the polarity of the mobile phase as described above.

Problem 3: Tailing or streaking of the compound band.

  • Possible Cause: The sample was overloaded, or there are interactions with the stationary phase.

  • Recommended Solution:

    • Reduce the amount of crude sample loaded onto the column. A general guideline is a 30:1 to 50:1 ratio of stationary phase to sample by weight.

    • For nonpolar compounds like this compound, silica (B1680970) gel or alumina (B75360) are common stationary phases. Ensure the stationary phase is properly packed and equilibrated.

Quantitative Data

Currently, specific quantitative data on the efficiency of purification methods for this compound is not widely available in published literature. The effectiveness of each technique will depend on the specific impurities present and the experimental conditions. Researchers are encouraged to optimize these methods for their specific samples and use the analytical techniques mentioned above to quantify the purity.

Experimental Protocols

Fractional Distillation of this compound

Objective: To separate this compound from impurities with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer and stir bar

  • Vacuum source (if performing vacuum distillation)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Add the crude this compound and boiling chips (or a stir bar) to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Begin heating the flask gently.

  • Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the first fraction.

  • Collect the fractions in separate receiving flasks as the temperature changes, indicating the distillation of different components. This compound has a boiling point of 125-127 °C at atmospheric pressure.

  • Analyze the purity of the collected fractions using GC-MS or NMR.

Column Chromatography of this compound

Objective: To purify this compound from polar and closely related nonpolar impurities.

Materials:

  • Crude this compound

  • Chromatography column

  • Silica gel or alumina (as stationary phase)

  • Sand

  • Hexane (or other nonpolar solvent as mobile phase)

  • Collection tubes

Procedure:

  • Prepare the column by packing it with a slurry of the stationary phase in the mobile phase.

  • Add a thin layer of sand on top of the stationary phase.

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Monitor the fractions by TLC to determine which ones contain the purified this compound.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Troubleshooting_Fractional_Distillation start Problem with Fractional Distillation poor_separation Poor Separation start->poor_separation bumping Bumping / Uneven Boiling start->bumping slow_distillation Slow / No Distillation start->slow_distillation cause_efficiency Cause: Insufficient Column Efficiency poor_separation->cause_efficiency cause_boiling Cause: No Boiling Chips / Stirring bumping->cause_boiling cause_heat_leak Cause: Insufficient Heat / Leak slow_distillation->cause_heat_leak solution_efficiency Solution: - Increase column length - Use better packing - Reduce distillation rate - Insulate column cause_efficiency->solution_efficiency solution_boiling Solution: - Add boiling chips - Use magnetic stirrer cause_boiling->solution_boiling solution_heat_leak Solution: - Increase heat - Check for leaks cause_heat_leak->solution_heat_leak

Caption: Troubleshooting workflow for fractional distillation.

Troubleshooting_Column_Chromatography start Problem with Column Chromatography eluting_with_impurities Eluting with Impurities start->eluting_with_impurities no_movement No Movement Down Column start->no_movement tailing_streaking Tailing / Streaking start->tailing_streaking cause_polarity Cause: Incorrect Mobile Phase Polarity eluting_with_impurities->cause_polarity cause_too_nonpolar Cause: Mobile Phase Too Nonpolar no_movement->cause_too_nonpolar cause_overload Cause: - Sample Overload - Stationary Phase Interaction tailing_streaking->cause_overload solution_polarity Solution: - Use nonpolar solvent (Hexane) - Add 1-2% polar solvent - Optimize with TLC first cause_polarity->solution_polarity solution_too_nonpolar Solution: - Gradually increase polarity cause_too_nonpolar->solution_too_nonpolar solution_overload Solution: - Reduce sample amount - Ensure proper packing cause_overload->solution_overload

Caption: Troubleshooting workflow for column chromatography.

Purity_Assessment_Workflow crude_sample Crude this compound Sample purification Purification Step (Distillation or Chromatography) crude_sample->purification purified_sample Purified this compound purification->purified_sample analysis Purity Assessment purified_sample->analysis gc_ms GC-MS (Identify & Quantify Volatile Impurities) analysis->gc_ms nmr NMR (Identify Impurities & Determine Absolute Purity) analysis->nmr tlc TLC (Qualitative Check) analysis->tlc final_product Pure this compound (>99%) gc_ms->final_product nmr->final_product tlc->purification Optimize Conditions

Caption: Experimental workflow for purification and analysis.

Allylcyclopentane degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allylcyclopentane. The information is based on established principles of organic chemistry and data from analogous compounds, as specific degradation studies on this compound are limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a hydrocarbon with the chemical formula C₈H₁₄. It consists of a cyclopentane (B165970) ring attached to an allyl group. It is a colorless to light yellow, flammable liquid that is stable under normal conditions.[1][2] It is insoluble in water and soluble in organic solvents.[3]

Q2: What are the primary known degradation pathways for this compound?

While specific studies on this compound are limited, based on its chemical structure, the primary degradation pathways are inferred to be:

  • Oxidative Degradation: The double bond in the allyl group and the allylic C-H bonds are susceptible to oxidation, especially when exposed to air (oxygen), heat, light, or oxidizing agents. This can lead to the formation of hydroperoxides, alcohols, ketones, and aldehydes.

  • Thermal Decomposition: At elevated temperatures, this compound can undergo decomposition. This may involve the cleavage of the cyclopentane ring and the allyl group, leading to the formation of smaller volatile compounds.[4][5]

  • Ozonolysis: Exposure to ozone can cleave the double bond of the allyl group, resulting in the formation of carbonyl compounds.[6][7]

  • Free-Radical Chain Reactions: The hydrogen atoms on the carbon adjacent to the double bond (allylic hydrogens) are particularly susceptible to abstraction, initiating free-radical chain reactions that can lead to polymerization or the formation of various degradation products.[8][9]

  • Biological Degradation: In biological systems, microorganisms may degrade this compound. Studies on similar compounds, like n-alkylcyclopentanes, suggest that degradation likely proceeds via oxidation of the alkyl (allyl) side chain, a process known as β-oxidation.[10]

Q3: How should I properly store this compound to minimize degradation?

To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][11][12] It is crucial to keep it away from heat, sparks, open flames, and strong oxidizing agents.[1] Storage under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.

Q4: Are there any chemical inhibitors or stabilizers I can use to prevent this compound degradation?

Yes, for preventing oxidative degradation, antioxidants can be effective. Common antioxidants for hydrocarbons include hindered phenols and aromatic amines, which act as radical scavengers to terminate oxidation chain reactions. The selection of an appropriate antioxidant would depend on the specific application and experimental conditions.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Change in sample color (e.g., yellowing) or viscosity. Oxidative degradation or polymerization.1. Verify Storage: Ensure the sample has been stored in a tightly sealed container, protected from light and heat. 2. Inert Atmosphere: For long-term storage or sensitive applications, store under an inert atmosphere (nitrogen or argon). 3. Add Antioxidant: Consider adding a suitable antioxidant, such as a hindered phenol (B47542) (e.g., BHT), at a low concentration (ppm level). 4. Purification: If degradation has occurred, consider purifying the this compound by distillation before use.
Unexpected peaks in analytical chromatograms (GC, HPLC). Presence of degradation products.1. Identify Contaminants: Use GC-MS to identify the molecular weights and fragmentation patterns of the unknown peaks to elucidate their structures. Common degradation products include cyclopentyl-containing ketones, aldehydes, or alcohols. 2. Review Handling: Assess if the sample was exposed to air, high temperatures, or incompatible materials (e.g., strong oxidizers). 3. Forced Degradation Study: Perform a controlled degradation study (e.g., by heating a small sample or exposing it to air) to confirm if the observed impurities are indeed degradation products.
Inconsistent experimental results or loss of product yield in reactions involving this compound. Degradation of the starting material, leading to lower purity and the presence of reactive impurities.1. Purity Check: Before each use, verify the purity of the this compound using a suitable analytical method like Gas Chromatography (GC). 2. Fresh Sample: Use a fresh or newly purified sample for critical experiments. 3. Reaction Conditions: Ensure that the reaction conditions (e.g., temperature, reagents) are not promoting the degradation of this compound. Avoid strong oxidizing agents unless they are part of the intended reaction.
Formation of solid precipitates or polymers. Free-radical polymerization.1. Inhibitor Addition: Add a free-radical inhibitor (e.g., hydroquinone) if polymerization is a concern, especially during heating or prolonged storage. 2. Light Protection: Store in an amber vial or in the dark to prevent photo-initiated radical formation.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Degradation Product Identification

This method is suitable for assessing the purity of this compound and identifying volatile degradation products.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms, or similar non-polar column).

  • Sample Preparation:

    • Dilute the this compound sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL (split or splitless injection depending on concentration).

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum (expected molecular ion at m/z 110).

    • Analyze the mass spectra of any impurity peaks and compare them to spectral libraries (e.g., NIST) to identify potential degradation products.

Protocol 2: Forced Degradation Study (Oxidative and Thermal)

This protocol can be used to intentionally degrade this compound to study its degradation products and pathways.

  • Materials:

    • Pure this compound.

    • Small glass vials with screw caps.

    • Heating block or oven.

    • Air or oxygen source.

  • Thermal Degradation:

    • Place a small amount (e.g., 1 mL) of this compound into a vial.

    • Purge the vial with an inert gas (e.g., nitrogen) and seal it.

    • Heat the vial at a controlled temperature (e.g., 100 °C, 150 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, cool the sample and analyze it using GC-MS (Protocol 1) to identify and quantify the degradation products.

  • Oxidative Degradation:

    • Place a small amount (e.g., 1 mL) of this compound into a vial.

    • Leave the vial open to the air or gently bubble air/oxygen through the liquid for a set period at a controlled temperature (e.g., 60 °C).

    • Analyze the sample at different time points using GC-MS to monitor the formation of oxidation products.

Quantitative Data

Table 1: Thermal Decomposition Temperatures of Related Cyclic Hydrocarbons

CompoundDecomposition Temperature Range (°C)Primary ProductsReference
Cyclopentanone800 - 1100 K (527 - 827 °C)1,3-butadiene, ketene, propyne, allene, ethene[5]
2-Cyclopentenone1000 - 1400 K (727 - 1127 °C)Carbon monoxide, ketene, vinylacetylene, ethylene, acrolein[13]
Cyclopentene> 480 °CNot specified[10]

Note: These temperatures represent conditions for rapid pyrolysis and are significantly higher than typical storage or reaction conditions. Degradation can still occur at lower temperatures over longer periods, especially in the presence of oxygen or catalysts.

Visualizations

a This compound This compound Allylic_Radical Allylic Radical This compound->Allylic_Radical H• abstraction O2 O₂ (Air) Peroxy_Radical Peroxy Radical O2->Peroxy_Radical Heat_Light Heat / Light Heat_Light->Allylic_Radical Allylic_Radical->Peroxy_Radical + O₂ Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + R-H - R• Degradation_Products Alcohols, Ketones, Aldehydes Hydroperoxide->Degradation_Products Decomposition

Caption: Oxidative degradation pathway of this compound via a free-radical mechanism.

b start Start: Degraded this compound Sample step1 Q: Unexpected analytical results? start->step1 step2 A: Perform GC-MS Analysis (Protocol 1) step1->step2 Yes end End: Stable this compound step1->end No step3 Identify Degradation Products (e.g., oxidation, polymerization) step2->step3 step4 Review Storage & Handling Procedures step3->step4 step5 Implement Preventive Measures: - Store under inert gas - Protect from light/heat - Add inhibitors step4->step5 step5->end

Caption: Troubleshooting workflow for identifying and preventing this compound degradation.

c This compound This compound Molozonide Molozonide (Intermediate) This compound->Molozonide O3 O₃ (Ozone) O3->Molozonide Ozonide Ozonide (Intermediate) Molozonide->Ozonide Rearrangement Workup Reductive Workup (e.g., Zn/H₂O or DMS) Ozonide->Workup Products Cyclopentylmethanal + Formaldehyde Workup->Products

Caption: Ozonolysis degradation pathway of this compound.

References

Technical Support Center: Scaling Up the Synthesis of Allylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of allylcyclopentane, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the Grignard reaction. This involves the reaction of a cyclopentylmagnesium halide (typically bromide or chloride) with an allyl halide (commonly allyl bromide).[1] The Grignard reagent, acting as a nucleophile, attacks the electrophilic carbon of the allyl halide, forming a new carbon-carbon bond.

Q2: What are the primary safety concerns when scaling up this Grignard reaction?

A2: Scaling up Grignard reactions presents several significant safety hazards. The reaction is highly exothermic, and improper temperature control can lead to a runaway reaction. Grignard reagents and the common ether solvents (like diethyl ether or THF) are highly flammable. Additionally, Grignard reagents are moisture-sensitive and can react violently with water. Careful planning, appropriate personal protective equipment (PPE), and adherence to strict safety protocols are paramount.

Q3: How can I minimize the formation of the primary side product, the Wurtz coupling product?

A3: The main side product in this reaction is typically the Wurtz coupling product, which is the dimer of the Grignard reagent (dicyclopentyl) or the allyl halide (1,5-hexadiene). To minimize its formation, the following strategies are recommended:

  • Slow Addition: Add the allyl bromide slowly to the Grignard reagent solution. This maintains a low concentration of the allyl halide, reducing the likelihood of it reacting with another molecule of itself.

  • Temperature Control: Maintain a controlled, low temperature during the addition of the allyl halide.

  • Continuous Processing: Continuous flow reactors can significantly reduce the formation of Wurtz coupling products by ensuring a high ratio of Grignard reagent to the halide at the point of mixing.[2]

Q4: What is the recommended solvent for this reaction at scale?

A4: While diethyl ether is a common solvent for laboratory-scale Grignard reactions, tetrahydrofuran (B95107) (THF) is often preferred for larger-scale syntheses due to its higher boiling point, which allows for better temperature control. More recently, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a greener and safer alternative. It has a higher boiling point and a lower peroxide-forming tendency than THF.

Q5: How can I ensure the initiation of the Grignard reaction at a large scale?

A5: Initiating a large-scale Grignard reaction can be challenging. Here are some common techniques:

  • Activators: A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) are often used to activate the magnesium surface.

  • Mechanical Activation: Vigorous stirring or crushing the magnesium turnings in situ can expose a fresh, reactive surface.

  • Concentrated Addition: Adding a small amount of a concentrated solution of the cyclopentyl halide can help initiate the reaction in a localized area.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Incomplete formation of the Grignard reagent.2. Deactivation of the Grignard reagent by moisture or air.3. Insufficient reaction time or temperature.1. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.2. Confirm the quality of the magnesium turnings and consider using an activator.3. Monitor the reaction progress by GC or TLC. If the reaction has stalled, a gentle increase in temperature might be necessary.
High Levels of Dicyclopentyl Impurity Wurtz coupling of the cyclopentylmagnesium halide with unreacted cyclopentyl halide.Slow the addition rate of the cyclopentyl halide to the magnesium turnings to maintain a low concentration of the halide.
High Levels of 1,5-Hexadiene Impurity Wurtz coupling of allyl bromide.Add the allyl bromide to the prepared Grignard reagent, not the other way around. Maintain a low temperature during the addition.
Reaction Fails to Initiate 1. Passivated magnesium surface.2. Wet solvent or reagents.1. Add a small crystal of iodine or a few drops of 1,2-dibromoethane.2. Ensure all solvents and reagents are thoroughly dried.
Exothermic Reaction is Difficult to Control 1. Addition rate of reagents is too fast.2. Inadequate cooling.1. Reduce the addition rate of the cyclopentyl halide or allyl bromide.2. Ensure the cooling system is functioning efficiently and has sufficient capacity for the scale of the reaction.
Product Contaminated with High-Boiling Residues Formation of polymeric materials or degradation of the product during distillation.Purify the product by fractional distillation under reduced pressure to avoid high temperatures that can lead to decomposition.

Experimental Protocols

Protocol 1: Scaled-Up Synthesis of this compound via Grignard Reaction

Materials:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (grams)Volume (mL)
Magnesium Turnings24.311.229.2-
Cyclopentyl Bromide149.031.0149.0114.6
Allyl Bromide120.981.1133.196.4
Anhydrous THF---1 L
Iodine253.81catalytic~0.1 g-
Saturated NH₄Cl (aq)---500 mL
Anhydrous MgSO₄----

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

    • Add the magnesium turnings and a crystal of iodine to the flask.

    • Add approximately 100 mL of anhydrous THF.

    • In the dropping funnel, place the cyclopentyl bromide dissolved in 400 mL of anhydrous THF.

    • Add a small portion (~10%) of the cyclopentyl bromide solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Allyl Bromide:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add the allyl bromide dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 200 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Visualizations

Reaction_Pathway Cyclopentyl Bromide Cyclopentyl Bromide Grignard Reagent Cyclopentylmagnesium Bromide Cyclopentyl Bromide->Grignard Reagent + Mg in THF Mg Mg Mg->Grignard Reagent This compound This compound Grignard Reagent->this compound + Allyl Bromide Allyl Bromide Allyl Bromide Allyl Bromide->this compound

Caption: Synthesis of this compound via Grignard Reaction.

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Workup and Purification A Charge Reactor with Mg and THF B Add Cyclopentyl Bromide (Initiation) A->B C Controlled Addition of Cyclopentyl Bromide B->C D Reflux for 1 hour C->D E Cool to 0 °C D->E F Slow Addition of Allyl Bromide E->F G Stir at Room Temp F->G H Quench with NH4Cl (aq) G->H I Phase Separation H->I J Extraction I->J K Drying and Solvent Removal J->K L Fractional Distillation K->L

Caption: Scaled-Up Experimental Workflow for this compound Synthesis.

Troubleshooting_Tree Start Low Yield of This compound CheckGrignard Check Grignard Formation (e.g., by titration) Start->CheckGrignard GrignardOK Grignard Formation OK? CheckGrignard->GrignardOK CheckMoisture Check for Moisture/Air Leaks GrignardOK->CheckMoisture Yes Reinitiate Re-evaluate Grignard Initiation Protocol GrignardOK->Reinitiate No CheckPurity Analyze Impurity Profile (GC-MS) CheckMoisture->CheckPurity WurtzProduct High Wurtz Coupling? CheckPurity->WurtzProduct OptimizeAddition Optimize Addition Rate and Temperature WurtzProduct->OptimizeAddition Yes FinalProduct Purified this compound WurtzProduct->FinalProduct No OptimizeAddition->FinalProduct Reinitiate->Start

Caption: Troubleshooting Decision Tree for this compound Synthesis.

References

Technical Support Center: Poly(allylcyclopentane) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of poly(allylcyclopentane). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and analysis of this unique polymer.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the polymerization, purification, and characterization of poly(this compound).

Polymerization Troubleshooting

Question 1: Why am I obtaining low polymer yields or low molecular weight for my poly(this compound)?

Answer: Low yields and molecular weights are common issues in vinyl polymerizations and can be attributed to several factors.[1][2] Key considerations include monomer purity, initiator concentration, reaction temperature, and the presence of inhibitors.[2] The bulky cyclopentyl group on the allyl monomer can also introduce steric hindrance, which may affect polymerization kinetics.

Troubleshooting Guide:

  • Monomer Purity: Ensure the this compound monomer is free from impurities, especially those that can act as chain transfer agents or inhibitors. Purification via distillation is recommended.

  • Initiator Concentration: The initiator concentration directly influences the number of polymer chains initiated. Too high a concentration can lead to a larger number of shorter chains. Systematically vary the initiator concentration to find the optimal ratio for your desired molecular weight.

  • Reaction Temperature: Temperature affects the rates of initiation, propagation, and termination. Higher temperatures generally increase the rate of polymerization but can also lead to an increased rate of chain transfer and termination reactions, resulting in lower molecular weights.[2] Optimize the reaction temperature for your specific initiator and solvent system.

  • Oxygen Removal: Oxygen is a potent inhibitor of radical polymerizations. Ensure the reaction mixture is thoroughly deoxygenated by methods such as freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen.[2]

Question 2: My poly(this compound) sample has formed a gel during polymerization. What could be the cause?

Answer: Gel formation, or cross-linking, is indicative of uncontrolled side reactions. In the case of allyl monomers, chain transfer to the polymer followed by recombination of polymer radicals is a potential pathway to cross-linking.

Troubleshooting Guide:

  • Monomer Concentration: High monomer concentrations can increase the likelihood of intermolecular side reactions leading to cross-linking. Consider reducing the initial monomer concentration.

  • Temperature Control: Runaway reactions due to poor temperature control can lead to gelation. Ensure efficient stirring and heat dissipation, especially for larger-scale reactions.[2]

  • Solvent Choice: The choice of solvent can influence chain transfer reactions. Select a solvent with a low chain transfer constant.

Characterization Troubleshooting

Question 3: The ¹H NMR spectrum of my poly(this compound) shows broad, poorly resolved peaks. How can I improve the spectral quality?

Answer: Peak broadening in NMR spectra of polymers is often due to the restricted motion of protons in the polymer backbone and the presence of overlapping signals from the repeating monomer units.[3]

Troubleshooting Guide:

  • Elevated Temperature NMR: Acquiring the spectrum at a higher temperature (e.g., 50-80 °C) can increase polymer chain mobility, leading to sharper signals.

  • Choice of NMR Solvent: Ensure the polymer is fully dissolved in the NMR solvent. A good solvent will lead to better-resolved spectra. Deuterated chloroform (B151607) (CDCl₃) or deuterated tetrahydrofuran (B95107) (THF-d₈) are common starting points.

  • Higher Field Strength: Using a higher field NMR spectrometer (e.g., 500 MHz or greater) will improve signal dispersion and resolution.[4]

Question 4: I am having difficulty obtaining reproducible results from Size Exclusion Chromatography (SEC/GPC) for my poly(this compound). What are the potential issues?

Answer: Reproducibility issues in SEC/GPC can stem from poor solubility, interactions between the polymer and the column stationary phase, or improper calibration.[5][6][7] The non-polar nature of poly(this compound) requires careful selection of the mobile phase and column.

Troubleshooting Guide:

  • Solvent Selection: Ensure the polymer is completely dissolved in the mobile phase. THF is a common solvent for non-polar polymers. Filtering the sample solution before injection is crucial to remove any particulates.

  • Column Interactions: The cyclopentyl groups may interact with the column packing material, leading to peak tailing or broadening. Using a mobile phase with a small amount of an additive like triethylamine (B128534) can sometimes mitigate these interactions.

  • Calibration: Use appropriate calibration standards. For poly(this compound), polystyrene standards are a reasonable choice due to their similar non-polar nature.[8] However, be aware that this will provide a relative molecular weight. For absolute molecular weight determination, a multi-detector SEC system with light scattering and viscometer detectors is recommended.[9][10]

Question 5: My Differential Scanning Calorimetry (DSC) thermogram for poly(this compound) shows a very broad or multiple glass transitions (Tg). What does this indicate?

Answer: A broad glass transition can be indicative of a high polydispersity index (PDI) or sample heterogeneity.[11][12] Multiple glass transitions may suggest the presence of different polymer architectures or a polymer blend.

Troubleshooting Guide:

  • Correlate with SEC/GPC: Check the PDI of your sample from SEC/GPC data. A PDI significantly greater than 2.0 can lead to a broad Tg.

  • Thermal History: The thermal history of the sample can affect the DSC thermogram. To obtain a consistent result, it is recommended to heat the sample above its Tg, cool it at a controlled rate, and then perform the measurement during a second heating cycle.[13]

  • Sample Preparation: Ensure the sample is properly packed in the DSC pan and has good thermal contact.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data that might be expected during the characterization of poly(this compound).

Table 1: Typical Molecular Weight and Polydispersity Data from SEC/GPC

Sample IDPolymerization Time (h)Initiator Conc. (mol%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PACP-160.545,00095,0002.1
PACP-2120.580,000170,0002.1
PACP-3121.042,00090,0002.1
PACP-4240.2120,000260,0002.2

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.

Table 2: Thermal Properties of Poly(this compound) from DSC and TGA

Sample IDMn ( g/mol )Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)
PACP-145,000115380
PACP-280,000125390
PACP-342,000112378
PACP-4120,000130395

Td = Temperature at 5% weight loss.

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy Analysis
  • Sample Preparation: Dissolve 10-15 mg of the purified poly(this compound) in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher NMR spectrometer.

    • Set the acquisition temperature to 25 °C (or higher if peak broadening is an issue).

  • Data Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Data Analysis:

    • Integrate the characteristic peaks corresponding to the polymer backbone and the cyclopentyl side chains.

    • The broad signals between 0.8 and 2.2 ppm will correspond to the protons of the polymer backbone and the cyclopentyl ring.

Protocol 2: Size Exclusion Chromatography (SEC/GPC) Analysis
  • Sample Preparation:

    • Prepare a stock solution of the poly(this compound) in the mobile phase (e.g., THF) at a concentration of 1-2 mg/mL.

    • Gently agitate the solution until the polymer is fully dissolved.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • An SEC/GPC system equipped with a refractive index (RI) detector.

    • A set of columns suitable for the expected molecular weight range of the polymer.

  • Operating Conditions:

    • Mobile Phase: THF

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 100 µL

  • Calibration and Analysis:

    • Create a calibration curve using narrow polystyrene standards.

    • Analyze the sample chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to the polystyrene standards.

Protocol 3: Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample from room temperature to 180 °C at a rate of 10 °C/min to erase the thermal history.

    • Cool the sample to -50 °C at a rate of 10 °C/min.

    • Heat the sample from -50 °C to 200 °C at a rate of 10 °C/min. The glass transition temperature (Tg) is determined from this second heating scan.

Thermogravimetric Analysis (TGA):

  • Sample Preparation: Place 5-10 mg of the polymer into a TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.[14]

Visualizations

Troubleshooting_Low_MW cluster_solutions Troubleshooting Steps start Low Molecular Weight or Yield Observed purity Check Monomer Purity start->purity Is monomer pure? initiator Optimize Initiator Concentration purity->initiator Yes temp Adjust Reaction Temperature initiator->temp Is concentration optimal? oxygen Ensure Thorough Deoxygenation temp->oxygen Is temperature controlled? end Improved MW/ Yield oxygen->end Is system oxygen-free?

Caption: Troubleshooting workflow for low molecular weight in polymerization.

Characterization_Decision_Tree start Need to Characterize Poly(this compound) q1 Determine Chemical Structure? start->q1 q2 Determine Molecular Weight Distribution? start->q2 q3 Determine Thermal Properties? start->q3 nmr ¹H NMR Spectroscopy q1->nmr Yes sec Size Exclusion Chromatography (SEC/GPC) q2->sec Yes thermal DSC and TGA q3->thermal Yes

Caption: Decision tree for selecting characterization techniques.

Structure_Property_Relationship cluster_structure Polymer Structure cluster_property Observed Properties mw Molecular Weight (Mn) tg Glass Transition (Tg) [Broad for high PDI] mw->tg td Thermal Stability (Td) [Increases with MW] mw->td nmr_res NMR Resolution [Decreases with MW] mw->nmr_res sec_elution SEC Elution Time [Decreases with MW] mw->sec_elution pdi Polydispersity (PDI) pdi->tg arch Architecture (Linear, Branched) arch->tg arch->sec_elution

Caption: Relationship between polymer structure and characterization results.

References

Technical Support Center: Stereoselective Control in Allylcyclopentane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling stereoselectivity in reactions involving allylcyclopentane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Asymmetric Dihydroxylation

Question: I am performing a Sharpless Asymmetric Dihydroxylation on this compound, but my enantiomeric excess (e.e.) is lower than expected. What are the common causes and how can I improve it?

Answer: Low enantiomeric excess in Sharpless Asymmetric Dihydroxylation (SAD) is a frequent issue. The selectivity is highly dependent on the precise coordination of the alkene to the chiral ligand-osmium complex. Several factors can disrupt this process.

Troubleshooting Checklist:

  • Purity of Reagents: Ensure all reagents, especially the this compound and solvents, are pure and free from contaminants. Trace impurities can interfere with the catalyst.

  • Reaction Temperature: The reaction is often sensitive to temperature. Running the reaction at 0°C or even lower can significantly enhance enantioselectivity.

  • Stirring and Addition Rate: Slow, controlled addition of the alkene to the AD-mix solution is crucial. Vigorous stirring is necessary to maintain a homogenous mixture, especially in biphasic solvent systems (e.g., t-BuOH/water).

  • Olefin Concentration: High concentrations of the alkene can lead to a background, non-catalyzed dihydroxylation pathway, which is not enantioselective and will lower the overall e.e.[1]

  • pH Stability: The reaction proceeds more rapidly under slightly basic conditions. The AD-mix formulations contain a buffer to maintain a stable pH, but ensure no acidic contaminants are present.[1]

  • Ligand Choice: The choice between AD-mix-α (with (DHQ)₂PHAL) and AD-mix-β (with (DHQD)₂PHAL) dictates which enantiomer of the diol is formed.[2][3] Ensure you are using the correct mix for your desired product and that the ligand has not degraded.

Troubleshooting Workflow: Improving Enantiomeric Excess (e.e.)

G start Low e.e. Observed check_purity Verify Purity of This compound & Solvents start->check_purity check_temp Is Reaction Temperature Controlled at 0°C or below? check_purity->check_temp [ Yes ] solution_purify Purify Starting Materials (Distillation, Chromatography) check_purity->solution_purify [ No ] check_addition Slow Alkene Addition & Efficient Stirring? check_temp->check_addition [ Yes ] solution_temp Lower Temperature (e.g., to -20°C) check_temp->solution_temp [ No ] check_conc Is Olefin Concentration Low? check_addition->check_conc [ Yes ] solution_addition Use Syringe Pump for Slow Addition check_addition->solution_addition [ No ] solution_conc Dilute Reaction Mixture check_conc->solution_conc [ No ] end_node Re-run Experiment check_conc->end_node [ Yes ] solution_purify->end_node solution_temp->end_node solution_addition->end_node solution_conc->end_node

Troubleshooting workflow for low enantioselectivity.

Data Presentation: Impact of Conditions on Selectivity

The following table summarizes expected outcomes based on different chiral ligands for the dihydroxylation of a generic prochiral alkene. The stereochemical outcome is predictable based on the mnemonic model where the alkene is oriented with its largest substituents in specific quadrants.[2]

Alkene Substitution (R_L=Large, R_M=Medium)Chiral Ligand ClassAD-MixPredominant Attack FaceExpected e.e. (%)
trans-R_L-CH=CH-R_MDihydroquinidine (DHQD) basedAD-mix-βTop (re) face>95
trans-R_L-CH=CH-R_MDihydroquinine (DHQ) basedAD-mix-αBottom (si) face>95
This compound (as a 1,1-disubst. alkene)Dihydroquinidine (DHQD) basedAD-mix-βTop (re) face85 - 98
This compound (as a 1,1-disubst. alkene)Dihydroquinine (DHQ) basedAD-mix-αBottom (si) face85 - 98

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of this compound

This protocol is a representative procedure adapted for this compound.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, prepare a solvent mixture of t-BuOH and H₂O (1:1 ratio, e.g., 50 mL of each).

  • Add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent based on alkene) to the solvent mixture. Stir vigorously until both phases are clear and the mixture is homogenous (approx. 10-15 minutes).

  • To the stirred, cooled mixture, add this compound (1 mmol) dropwise over a period of 10-20 minutes.

  • Maintain the reaction at 0°C and stir vigorously. The reaction progress can be monitored by TLC (staining with potassium permanganate). The reaction is typically complete within 6-24 hours.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per mmol of alkene) and allowing the mixture to warm to room temperature. Stir for an additional hour.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude diol can be purified by flash column chromatography on silica (B1680970) gel. The enantiomeric excess can be determined by chiral HPLC or by converting the diol to a chiral derivative (e.g., a Mosher's ester) for NMR analysis.

Hydroboration-Oxidation

Question: My hydroboration-oxidation of this compound is yielding a mixture of diastereomers with low selectivity. How can I favor the formation of the anti-Markovnikov alcohol with high diastereoselectivity?

Answer: The hydroboration of this compound is both regioselective (placing the boron on the terminal carbon) and diastereoselective.[4] The stereochemical outcome is dictated by the approach of the borane (B79455) reagent to the double bond, which is influenced by the steric hindrance of the cyclopentyl ring. Low selectivity often arises from using a borane reagent that is not sterically demanding enough.

Troubleshooting Checklist:

  • Choice of Borane Reagent: This is the most critical factor. Borane-THF (BH₃·THF) is relatively small and can lead to lower selectivity. Bulky boranes like 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) are highly sensitive to steric hindrance and will preferentially attack the less hindered face of the alkene, leading to higher diastereoselectivity.[5]

  • Reaction Temperature: Lowering the reaction temperature can amplify the energetic differences between the transition states leading to the different diastereomers, thus improving selectivity.

  • Solvent: While THF is standard, the choice of solvent can influence reagent aggregation and reactivity. Ensure the solvent is anhydrous, as water will rapidly decompose the borane reagent.

Logical Diagram: Selecting a Hydroboration Reagent

G start Goal: High Diastereoselectivity in this compound Hydroboration q1 Is High Selectivity Critical? start->q1 reagent_bh3 Use BH3-THF (Lower Cost, Faster Reaction) q1->reagent_bh3 No reagent_9bbn Use 9-BBN or Disiamylborane (Bulky Reagent) q1->reagent_9bbn Yes outcome_low Result: Moderate Diastereomeric Ratio (d.r.) reagent_bh3->outcome_low outcome_high Result: High Diastereomeric Ratio (d.r.) reagent_9bbn->outcome_high

Decision process for choosing a borane reagent.

Data Presentation: Effect of Borane Reagent on Regio- and Diastereoselectivity

This table illustrates how the steric bulk of the hydroborating agent affects the selectivity in the reaction with a sterically hindered alkene like this compound.

Borane ReagentRelative Steric BulkTypical Regioselectivity (% Boron on C1)Expected Diastereomeric Ratio (d.r.)
Borane-THF (BH₃·THF)Low~94%5:1 to 10:1
DisiamylboraneMedium>99%20:1 to 50:1
9-BBNHigh>99.5%>99:1

Data are representative for sterically biased alkenes.

Experimental Protocol: Diastereoselective Hydroboration-Oxidation using 9-BBN

Materials:

  • 9-BBN (0.5 M solution in THF)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Diethyl ether (Et₂O)

Procedure: Part A: Hydroboration

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol) dissolved in anhydrous THF (5 mL).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the 0.5 M solution of 9-BBN in THF (1.1 mmol, 2.2 mL) via syringe.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.

Part B: Oxidation

  • Cool the reaction mixture back down to 0°C in an ice bath.

  • Carefully and slowly, add ethanol (2 mL) to quench any excess 9-BBN.

  • Sequentially add the aqueous NaOH solution (3 M, 2 mL) followed by the slow, dropwise addition of 30% H₂O₂ (2 mL). Caution: This oxidation is exothermic. Maintain cooling and add the peroxide slowly to control the temperature.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel and add diethyl ether (30 mL).

  • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography. The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product.

References

Minimizing solvent residuals in purified Allylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the minimization of residual solvents in purified allylcyclopentane.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual solvents I might encounter when purifying this compound?

A1: The residual solvents in your purified this compound will primarily depend on the solvents used during its synthesis and extraction processes. Common solvents used in syntheses involving Grignard reagents (like the preparation of this compound from cyclopentylmagnesium bromide and allyl bromide) include diethyl ether and tetrahydrofuran (B95107) (THF). Solvents used for extraction and workup could include hexane, heptane, ethyl acetate, or dichloromethane.

Q2: What is the boiling point of this compound and why is it important?

A2: this compound has a boiling point of approximately 125-127 °C at atmospheric pressure (750-760 mmHg).[1][2][3] Knowing the boiling point is crucial for selecting the appropriate purification method and setting the correct parameters. For instance, it helps in determining the optimal temperature and pressure for rotary evaporation and vacuum distillation to effectively remove lower-boiling solvents without significant loss of the product.

Q3: Can this compound form azeotropes with common solvents?

Q4: What is the recommended method for removing the bulk of the synthesis or extraction solvent?

A4: Rotary evaporation is the standard and most efficient method for removing the bulk of volatile organic solvents from a less volatile product like this compound.[5] It utilizes reduced pressure to lower the boiling point of the solvent and rotation to increase the surface area for evaporation, allowing for rapid and gentle solvent removal.[5][6]

Q5: When should I use vacuum distillation for purifying this compound?

A5: Vacuum distillation is recommended for the final purification of this compound after the bulk of the solvent has been removed, especially if you need to separate it from higher-boiling impurities or residual solvents with boiling points close to that of this compound. By reducing the pressure, the boiling point of this compound is lowered, which can prevent potential decomposition at higher temperatures and allows for a more efficient separation.[7][8]

Q6: How can I confirm that all residual solvents have been removed?

A6: Gas Chromatography (GC) is the most common and reliable analytical technique for identifying and quantifying residual solvents.[9][10] Specifically, headspace GC is a highly sensitive method for detecting volatile organic compounds in a sample.[11]

Troubleshooting Guides

Issue 1: Residual Solvent Detected in Final Product by GC Analysis
Possible Cause Troubleshooting Steps
Inefficient Rotary Evaporation - Check Vacuum: Ensure your vacuum pump is pulling a sufficiently low pressure. - Optimize Bath Temperature: Increase the water bath temperature, but keep it at least 20-30 °C below the boiling point of this compound at the pressure you are using.[12] - Increase Rotation Speed: A higher rotation speed increases the surface area for evaporation.[6] - Time: Allow sufficient time for all the solvent to evaporate.
Azeotrope Formation - Azeotropic Distillation: If an azeotrope is suspected, you may need to add an "entrainer," a third component that forms a new, lower-boiling azeotrope with one of the components, allowing for separation.[1][13] - Alternative Purification: Consider other purification methods like column chromatography.
High-Boiling Solvent Residue - Vacuum Distillation: If the residual solvent has a boiling point close to or higher than this compound, simple rotary evaporation will be ineffective. Use vacuum distillation for separation.[8]
Issue 2: Low Yield of Purified this compound After Distillation
Possible Cause Troubleshooting Steps
Product Loss During Rotary Evaporation - Bumping: Ensure the flask is not more than half full and that the rotation is smooth to prevent bumping of the product into the condenser. Using a bump trap is highly recommended. - Incorrect Temperature/Vacuum: Too high a temperature or too low a pressure can cause the this compound to co-distill with the solvent. Consult a pressure-temperature nomograph to determine the appropriate conditions.
Inefficient Condensation During Vacuum Distillation - Check Condenser Coolant: Ensure the coolant (e.g., cold water) is flowing through the condenser at a sufficient rate. - Use a Cold Trap: For very volatile compounds or when using a high vacuum, a cold trap (e.g., with dry ice/acetone) between the distillation apparatus and the vacuum pump is essential to condense any product vapors that pass through the primary condenser.
Decomposition of Product - Lower Distillation Temperature: If you suspect the product is decomposing at high temperatures, use a higher vacuum to lower its boiling point. This compound is generally stable, but prolonged heating at high temperatures should be avoided.

Quantitative Data

Table 1: Physical Properties of this compound and Common Solvents

CompoundBoiling Point (°C at 760 mmHg)Density (g/mL at 20°C)
This compound 125-127 [1][2][3]0.792 [1][3]
Diethyl Ether34.60.713
Tetrahydrofuran (THF)660.889
Hexane690.655
Heptane980.684
Ethyl Acetate770.902
Dichloromethane401.33

Data for common solvents sourced from publicly available chemical property databases.

Experimental Protocols

Protocol 1: Rotary Evaporation for Bulk Solvent Removal
  • Preparation:

    • Ensure the round-bottom flask containing the this compound solution is no more than half full.

    • Attach the flask to the rotary evaporator using a bump trap.

    • Secure the flask with a Keck clip.

    • Ensure the receiving flask is empty and properly attached.

  • Operation:

    • Turn on the condenser coolant flow.

    • Start the rotation of the flask to a moderate speed.

    • Gradually apply the vacuum. You should see the solvent begin to bubble and condense on the condenser coils.

    • Lower the flask into the water bath, which should be set to a temperature that allows for steady evaporation but is well below the boiling point of this compound. A temperature of 40-50 °C is often a good starting point for ethereal and hydrocarbon solvents.

  • Completion:

    • Continue the process until all the solvent has been collected in the receiving flask and the volume in the round-bottom flask is constant.

    • To stop, first release the vacuum, then stop the rotation.

    • Turn off the water bath and remove the flask.

Protocol 2: Vacuum Distillation for Final Purification
  • Setup:

    • Assemble a vacuum distillation apparatus. It is crucial to use glassware that is free of cracks or stars.[7]

    • Grease all glass joints lightly to ensure a good seal.

    • Place a stir bar in the distilling flask containing the crude this compound.

    • Connect the apparatus to a vacuum source with a cold trap in between.

  • Distillation:

    • Turn on the condenser coolant and the stirrer.

    • Gradually apply the vacuum to the desired pressure. A pressure that lowers the boiling point of this compound to 60-80 °C is ideal.

    • Once the pressure is stable, begin to heat the distilling flask.

    • Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of this compound at that pressure.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum before turning off the vacuum pump.

Protocol 3: Gas Chromatography (GC) for Residual Solvent Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a high-purity solvent that is not expected to be a residue (e.g., isopropanol (B130326) if it was not used in the synthesis).

    • Prepare calibration standards of the potential residual solvents in the same high-purity solvent.

  • GC Method Parameters (Example):

    • Column: A non-polar column (e.g., HP-5, DB-1) is generally suitable for hydrocarbon analysis.

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 40 °C) to resolve volatile solvents, then ramp up to a higher temperature (e.g., 150 °C) to elute the this compound. A typical program might be: 40 °C for 5 minutes, then ramp at 10 °C/min to 150 °C and hold for 2 minutes.

    • Carrier Gas: Helium or Hydrogen

  • Analysis:

    • Inject the prepared sample and standards into the GC.

    • Identify residual solvents by comparing the retention times of the peaks in the sample chromatogram to those of the standards.

    • Quantify the amount of each residual solvent using the calibration curves generated from the standards.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis cluster_product Product Synthesis This compound Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Rotovap Rotary Evaporation (Bulk Solvent Removal) Workup->Rotovap Crude Product VacDist Vacuum Distillation (Final Purification) Rotovap->VacDist GC_Analysis GC Analysis for Residual Solvents VacDist->GC_Analysis FinalProduct Purified This compound GC_Analysis->FinalProduct Meets Purity Specs

Caption: Experimental workflow for the purification and analysis of this compound.

Troubleshooting_Tree Start Residual Solvent Detected by GC Q_BoilingPoint Is the solvent's boiling point significantly lower than This compound's? Start->Q_BoilingPoint A_ImproveRotovap Optimize Rotary Evaporation: - Increase bath temperature - Ensure strong vacuum - Increase rotation speed Q_BoilingPoint->A_ImproveRotovap Yes Q_Azeotrope Is an azeotrope suspected? Q_BoilingPoint->Q_Azeotrope No A_VacDist Perform Vacuum Distillation Q_Azeotrope->A_VacDist No A_AzeoDist Consider Azeotropic Distillation or Column Chromatography Q_Azeotrope->A_AzeoDist Yes

Caption: Troubleshooting decision tree for residual solvent contamination.

References

Allylcyclopentane Inert Atmosphere Handling: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling allylcyclopentane in an inert atmosphere. It is designed for researchers, scientists, and drug development professionals to ensure safe and effective experimentation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling of this compound under an inert atmosphere.

Issue 1: Inconsistent Reaction Yields or Unexpected Side Products

Q: My reaction with this compound is giving inconsistent yields or forming unexpected byproducts. What could be the cause?

A: Inconsistent yields or the formation of side products when using this compound in an inert atmosphere can stem from several factors, primarily related to the purity of the reactants and the integrity of the inert atmosphere.

  • Peroxide Contamination: this compound, like other alkenes, can form peroxides upon exposure to oxygen.[1][2] These peroxides can initiate unwanted side reactions, including polymerization, or react with sensitive reagents.[3][4] Even when handled under an inert atmosphere, contamination can occur if the starting material has been previously exposed to air or if the inerting technique is not rigorous.

  • Atmospheric Leaks: Small leaks in your Schlenk line or glovebox can introduce oxygen and moisture, leading to the degradation of sensitive reagents and the formation of byproducts.

  • Solvent Impurities: The presence of water or other reactive impurities in your solvent can interfere with your reaction. It is crucial to use rigorously dried and deoxygenated solvents.[5]

  • Reactivity of this compound: The allyl group in this compound is reactive and can participate in various reactions.[3] Depending on the reaction conditions, side reactions such as polymerization or isomerization may occur.

Troubleshooting Steps:

  • Test for Peroxides: Before use, test your this compound for the presence of peroxides. A simple method involves adding 0.5-1.0 mL of the sample to an equal volume of glacial acetic acid containing about 0.1 g of sodium iodide or potassium iodide crystals. A yellow to brown color indicates the presence of peroxides.

  • Purify this compound: If peroxides are present, or if you suspect other impurities, purify the this compound by passing it through a column of activated alumina (B75360) or by distillation under reduced pressure.[6] Always distill under an inert atmosphere and never distill to dryness.[7]

  • Ensure a Leak-Free System: Check all joints, septa, and tubing on your Schlenk line or glovebox for leaks. A good vacuum should be achieved and maintained. For a Schlenk line, a pressure of <0.1 mbar is recommended.[8]

  • Use High-Purity Solvents: Ensure your solvents are anhydrous and deoxygenated. Commercially available dry solvents are often sealed under an inert atmosphere. If preparing your own, ensure proper drying and degassing techniques are used, such as freeze-pump-thaw cycles.[9]

  • Optimize Reaction Conditions: If side reactions are suspected, consider modifying the reaction temperature, concentration, or addition rate of reagents.

Issue 2: Difficulty in Transferring this compound via Cannula

Q: I am having trouble transferring this compound using a cannula. The transfer is slow or does not start at all. What should I do?

A: Slow or failed cannula transfers of volatile liquids like this compound are a common issue in air-sensitive chemistry. The problem usually lies with an inadequate pressure differential between the donating and receiving flasks, or a blockage in the cannula.

Troubleshooting Steps:

  • Check for Blockages: Ensure the cannula is not blocked. Clean the cannula by rinsing it with a suitable solvent (e.g., acetone) and drying it thoroughly in an oven before use.

  • Ensure Proper Seal: Check that all septa are well-sealed on both flasks to maintain a positive pressure of inert gas.

  • Increase Pressure Differential:

    • Positive Pressure Method: Slightly increase the inert gas flow to the donating flask. You can do this by briefly closing the outlet of the bubbler. Ensure the receiving flask has a vent needle (a needle pierced through the septum) to allow for gas to escape.[10]

    • Negative Pressure Method: Briefly apply a vacuum to the receiving flask while the donating flask is under a positive pressure of inert gas. This should only be done for a short period to avoid excessive solvent evaporation.[11]

    • Siphon Method: Elevate the donating flask relative to the receiving flask to utilize gravity.[11]

  • Purge the Cannula: Before inserting the cannula into the liquid, purge it with inert gas for a few minutes to remove any air or moisture.[12]

Logical Diagram: Troubleshooting Cannula Transfer

Troubleshooting Slow or Failed Cannula Transfer of this compound start Cannula transfer is slow or has failed q1 Is the cannula clean and unobstructed? start->q1 sol1 Clean the cannula with a suitable solvent (e.g., acetone), dry thoroughly in an oven, and retry the transfer. q1->sol1 No q2 Is there a sufficient pressure differential between the flasks? q1->q2 Yes a1_yes Yes a1_no No sol1->start sol2 Increase the pressure differential using one of the following methods: - Positive Pressure: Increase inert gas flow to the donating flask. - Negative Pressure: Briefly apply vacuum to the receiving flask. - Siphon: Elevate the donating flask. q2->sol2 No q3 Are the septa on both flasks providing a good seal? q2->q3 Yes a2_yes Yes a2_no No sol2->start sol3 Replace the septa with new, properly fitting ones. Ensure they are securely folded over the flask joints. q3->sol3 No end Cannula transfer should now be successful. q3->end Yes a3_yes Yes a3_no No sol3->start

Caption: A flowchart for troubleshooting common issues during the cannula transfer of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound for use in air-sensitive reactions?

A: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. For air-sensitive applications, it is best to store it under an inert atmosphere (e.g., nitrogen or argon) in a sealed container with a PTFE-lined cap or in a Schlenk flask.[1] Purging the headspace of the container with an inert gas before sealing can help to minimize exposure to oxygen.[2]

Q2: Can this compound form peroxides even under an inert atmosphere?

A: While an inert atmosphere significantly reduces the rate of peroxide formation, it does not eliminate the risk entirely, especially if the chemical has been previously exposed to air or if there are trace amounts of oxygen in the inert gas.[13] It is always good practice to test for peroxides before use, particularly if the container has been opened multiple times or stored for an extended period.[1]

Q3: What are the primary hazards associated with handling this compound?

A: this compound is a highly flammable liquid and vapor.[12] It is also harmful if swallowed or inhaled.[12] Due to its volatility and flammability, it should be handled in a well-ventilated area, such as a fume hood, and all sources of ignition should be eliminated.

Q4: What type of inert gas should I use, nitrogen or argon?

A: For most applications involving this compound, either high-purity nitrogen or argon is suitable. Argon is denser than air and can provide a slightly better blanket of inert gas, but it is also more expensive. Nitrogen is generally sufficient for most procedures. The choice may also depend on the specific requirements of your reaction, as some organometallic reagents may react with nitrogen at elevated temperatures.

Q5: Are there any specific issues to be aware of when using this compound in Grignard reactions?

A: Yes, Grignard reagents are strong bases and can be sensitive to acidic protons. Ensure that the this compound and all other reagents and solvents are rigorously dry. Additionally, the allyl group can potentially undergo side reactions. The stereochemical outcome of additions of allylic Grignard reagents to carbonyl compounds can be complex and may not follow standard predictive models like Felkin-Anh.[14]

Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₄[15]
Molecular Weight110.20 g/mol [15]
Boiling Point125-127 °C[16]
Flash Point13.9 °C (closed cup)[15]
Density0.792 g/mL at 25 °C[15]
GHS Hazard StatementsH225, H302, H312, H332[15]

Experimental Protocols

Protocol 1: Purification of this compound via Activated Alumina Column

This protocol describes the removal of peroxides from this compound using an activated alumina column under an inert atmosphere.

Materials:

  • This compound (potentially containing peroxides)

  • Activated alumina (basic or neutral, Brockmann I), oven-dried

  • Schlenk flask or round-bottom flask

  • Chromatography column with a fritted disc and stopcock

  • Inert gas source (nitrogen or argon)

  • Schlenk line or glovebox

  • Receiving Schlenk flask, oven-dried

Procedure:

  • Setup: Assemble the chromatography column and receiving flask on a Schlenk line or inside a glovebox.

  • Packing the Column: Fill the column with oven-dried activated alumina to the desired height (a 10-20 cm column is typically sufficient for 50-100 mL of liquid).

  • Equilibration: Pass inert gas through the column for at least 30 minutes to ensure it is free of air and moisture.

  • Loading the Sample: Under a positive flow of inert gas, carefully add the this compound to the top of the column.

  • Elution: Apply a gentle positive pressure of inert gas to the top of the column to slowly push the this compound through the alumina.

  • Collection: Collect the purified, peroxide-free this compound in the receiving Schlenk flask.

  • Storage: Seal the receiving flask under a positive pressure of inert gas and store appropriately.

Experimental Workflow: Purification of this compound

Workflow for Purification of this compound start Start: this compound with suspected peroxide contamination step1 Assemble chromatography column and receiving flask under inert atmosphere (Schlenk line or glovebox). start->step1 step2 Pack the column with oven-dried activated alumina. step1->step2 step3 Equilibrate the column with inert gas for >30 minutes. step2->step3 step4 Load this compound onto the column under positive inert gas flow. step3->step4 step5 Elute with gentle positive pressure of inert gas. step4->step5 step6 Collect purified this compound in the receiving Schlenk flask. step5->step6 end End: Peroxide-free this compound stored under inert atmosphere. step6->end

Caption: A step-by-step workflow for the purification of this compound to remove peroxides.

Protocol 2: Cannula Transfer of this compound

This protocol outlines the procedure for transferring this compound from a storage flask to a reaction flask using a cannula under an inert atmosphere.

Materials:

  • Purified this compound in a sealed Schlenk flask (donating flask)

  • Reaction flask under inert atmosphere (receiving flask)

  • Double-tipped cannula

  • Two vent needles

  • Inert gas source

  • Schlenk line

Procedure:

  • Setup: Place both the donating and receiving flasks on the Schlenk line and ensure they are under a positive pressure of inert gas.

  • Prepare for Transfer: Insert a vent needle into the septum of the receiving flask.

  • Purge Cannula: Carefully insert one end of the cannula through the septum of the donating flask, keeping the tip in the headspace. Allow inert gas to flow through the cannula for 2-3 minutes to purge it.

  • Insert Cannula into Receiving Flask: While the cannula is still being purged, insert the other end through the septum of the receiving flask.

  • Initiate Transfer (Positive Pressure Method):

    • Lower the tip of the cannula in the donating flask into the this compound.

    • The transfer should begin due to the slight pressure difference created by the gas flow through the cannula and out of the vent needle in the receiving flask.

    • If the transfer is slow, you can gently increase the inert gas pressure to the donating flask or slightly lower the receiving flask.

  • Stop Transfer: Once the desired amount of liquid has been transferred, raise the cannula tip in the donating flask above the liquid level.

  • Remove Cannula: Remove the cannula from the receiving flask first, and then from the donating flask. Remove the vent needle from the receiving flask.

  • Clean Cannula: Immediately clean the cannula by rinsing it with a suitable solvent.

References

Technical Support Center: Optimizing Catalyst Loading for Allylcyclopentane Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the catalytic transformation of allylcyclopentane.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Conversion of this compound

Question: My this compound hydrogenation/isomerization reaction shows low to no conversion. What are the potential causes and how can I fix it?

Answer: Low conversion can stem from several factors related to the catalyst, substrate, and reaction conditions. A systematic approach is crucial for troubleshooting.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Catalyst Inactivity/Deactivation Catalyst Poisoning: Active sites on the catalyst can be blocked. Ensure high purity of the substrate and solvents. Common poisons include sulfur, silicon, and mercury compounds.[1] Consider pretreating your starting material if impurities are suspected.[2]
Improper Catalyst Handling: Many catalysts are sensitive to air and moisture. Handle catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3]
Catalyst Sintering: High temperatures can cause metal particles to agglomerate, reducing the active surface area.[1] Evaluate if the reaction temperature is too high.
Sub-Optimal Reaction Conditions Inadequate Hydrogen Pressure (for hydrogenation): The hydrogen pressure may be too low to drive the reaction effectively. Gradually increase the hydrogen pressure, ensuring your reaction vessel is properly sealed.[2]
Incorrect Temperature: The temperature might be too low to overcome the activation energy. Cautiously increase the temperature in increments.[2] Conversely, excessively high temperatures can lead to side reactions.[1]
Inefficient Mixing: Poor agitation can limit contact between the substrate, catalyst, and hydrogen (for hydrogenation).[1][2] Increase the stirring speed to ensure the catalyst is well-suspended.
Insufficient Catalyst Loading The amount of catalyst may be too low. Incrementally increase the catalyst loading.[2] Refer to the experimental protocol for catalyst loading optimization.

Issue 2: Poor Selectivity in this compound Isomerization

Question: My isomerization of this compound is producing a mixture of products with poor selectivity for the desired isomer. How can I improve this?

Answer: Poor selectivity is a common challenge. The choice of catalyst, solvent, and temperature can significantly influence the outcome.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Incorrect Catalyst Choice The catalyst may not be suitable for the desired transformation. For isomerization, ruthenium and rhodium-based catalysts are often effective.[4][5] Screen different catalysts to find one that favors your desired product.
Solvent Effects The polarity of the solvent can influence the reaction pathway. Screen a variety of solvents with different polarities. Nonpolar solvents often favor higher selectivity in some systems.[6]
Reaction Temperature Temperature can affect the relative rates of different reaction pathways. Try running the reaction at a lower temperature to favor the thermodynamically controlled product, or a higher temperature for the kinetically controlled product, depending on your target.
Substrate Purity Impurities in the this compound can interfere with the catalyst and lead to side reactions.[6] Ensure your substrate is purified before use.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for this compound hydrogenation?

A1: For hydrogenations using catalysts like Palladium on carbon (Pd/C), a typical starting catalyst loading is in the range of 1-10 mol% (metal basis).[1] For initial screening, 1-2 mol% is a common starting point.[3]

Q2: Can increasing the catalyst loading have negative effects?

A2: Yes. While higher catalyst loading can increase the reaction rate, it also increases costs.[7] Excessively high loadings can lead to catalyst decomposition, product inhibition, and potentially promote side reactions, which may decrease selectivity.[2][3]

Q3: How do I choose between a homogeneous and a heterogeneous catalyst for my this compound transformation?

A3: The choice depends on your specific needs.

  • Heterogeneous catalysts (e.g., Pd/C) are solid catalysts that are in a different phase from the reactants. They are generally easier to separate from the reaction mixture and can often be recycled, which is advantageous for industrial applications.[8][9]

  • Homogeneous catalysts (e.g., Wilkinson's catalyst) are soluble in the reaction medium. They often exhibit higher activity and selectivity under milder conditions.[10] However, their removal from the product can be challenging.

Q4: What are some key safety precautions when working with hydrogenation catalysts like Pd/C?

A4: Palladium on carbon can be pyrophoric, meaning it can ignite spontaneously in air, especially when dry and finely divided. Always handle the catalyst in a wet state or under an inert atmosphere.[11] After the reaction, the catalyst should be filtered carefully and the filter cake should not be allowed to dry in the open air.[11]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in this compound Hydrogenation

  • Preparation: In a glovebox, arrange a series of clean, dry reaction vials.

  • Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate). This ensures accurate dispensing.[6]

  • Catalyst Dispensing: To each vial, add a different catalyst (e.g., 5% Pd/C, 10% Pd/C, PtO₂) at a consistent molar percentage (e.g., 2 mol%).

  • Reaction Initiation: Add the this compound stock solution to each vial.

  • Hydrogenation: Seal the vials and place them in a parallel reactor. Purge the system with hydrogen gas three times, then pressurize to the desired pressure (e.g., 1-10 bar).[3]

  • Reaction Conditions: Stir the reactions at the desired temperature (e.g., 25°C) for a set time (e.g., 12 hours).[3]

  • Monitoring: After the reaction, carefully vent the reactor. Take an aliquot from each vial and analyze by GC or ¹H NMR to determine conversion and product distribution.[3][6]

Protocol 2: Optimizing Catalyst Loading for this compound Isomerization

  • Catalyst Preparation: In a glovebox, prepare a stock solution of the isomerization catalyst (e.g., a rhodium complex) in a degassed, anhydrous solvent (e.g., dichloromethane (B109758) or THF).[3]

  • Reaction Setup: To a series of clean, dry vials, add the this compound (e.g., 0.5 mmol).

  • Variable Loading: Under an inert atmosphere, add the desired volume of the catalyst stock solution to each vial to achieve a range of catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0 mol%).[3]

  • Reaction Execution: Seal the vials and stir at the desired temperature for a set time.

  • Analysis: Analyze an aliquot from each vial by a suitable method (e.g., GC or HPLC) to determine conversion and selectivity.[3]

Data Presentation

Table 1: Effect of Catalyst Loading on this compound Hydrogenation

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Pressure (bar H₂)Conversion (%)Yield of Propylcyclopentane (%)
15% Pd/C0.52516562
25% Pd/C1.02519895
35% Pd/C2.0251>9997
410% Pd/C1.0251>9998

Data is illustrative and based on general principles of catalytic hydrogenation.

Table 2: Influence of Catalyst Type on this compound Isomerization

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Conversion (%)Selectivity for Isomer A (%)Selectivity for Isomer B (%)
1Ru Complex1.0Toluene60859010
2Rh Complex1.0Toluene60951585
3Ru Complex1.0THF60708218

Data is illustrative. Isomer A and B represent potential isomerization products of this compound.

Visualizations

TroubleshootingWorkflow start Low Conversion of This compound catalyst_check Check Catalyst Activity start->catalyst_check conditions_check Review Reaction Conditions start->conditions_check loading_check Evaluate Catalyst Loading start->loading_check poisoning Poisoning or Deactivation? catalyst_check->poisoning [Yes] handling Improper Handling? catalyst_check->handling [No] temp_pressure Temp/Pressure Optimal? conditions_check->temp_pressure [No] agitation Agitation Sufficient? conditions_check->agitation [Yes] too_low Loading Too Low? loading_check->too_low [Yes] solution1 Use fresh/high-purity catalyst. Handle under inert atmosphere. poisoning->solution1 handling->solution1 solution2 Optimize temperature and pressure. Increase stirring speed. temp_pressure->solution2 agitation->solution2 solution3 Incrementally increase catalyst loading. too_low->solution3 end High Conversion Achieved solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low conversion in this compound transformations.

CatalystOptimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_vials Prepare Vials with This compound add_catalyst Add Varying Amounts of Catalyst Stock (0.1-5 mol%) prep_vials->add_catalyst prep_stock Prepare Catalyst Stock Solution prep_stock->add_catalyst run_reaction Run Reactions under Controlled Conditions (Temp, Time) add_catalyst->run_reaction analyze Analyze Samples (GC, HPLC, NMR) run_reaction->analyze compare Compare Conversion & Selectivity analyze->compare optimal Identify Optimal Catalyst Loading compare->optimal

Caption: Experimental workflow for optimizing catalyst loading.

References

Technical Support Center: Purification Strategies for Allylcyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of allylcyclopentane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities depend on the synthetic route. If prepared via a Grignard reaction (e.g., reacting cyclopentylmagnesium halide with an allyl halide), impurities may include:

  • Unreacted starting materials: Such as the corresponding alkyl or aryl halide.

  • Grignard reagent byproducts: Including magnesium salts (e.g., MgX₂), which can complicate workup.[1]

  • Solvent: Residual ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

  • Isomers: Isomerized products where the double bond has migrated from the terminal position.

  • Polymers: Oligomers or polymers formed by the reaction of the allyl group, especially at elevated temperatures.

Q2: Which purification techniques are most suitable for nonpolar hydrocarbon compounds like this compound?

A2: The most effective purification methods for nonpolar hydrocarbons are fractional distillation and flash column chromatography.[2] For solid derivatives, recrystallization is a viable option. The choice depends on the physical properties of the derivative and the nature of the impurities.

Q3: How can I prevent the isomerization of the allyl group to the more stable internal propenyl group during purification?

A3: Allyl group isomerization can be minimized by:

  • Avoiding high temperatures: Use vacuum distillation to lower the boiling point.

  • Neutralizing acidic or basic conditions: Traces of acid or base can catalyze isomerization. Ensure all equipment is clean and consider a neutral wash during the workup.[3]

  • Minimizing reaction and purification times: Prolonged exposure to heat or catalytic surfaces can promote isomerization.

Q4: What is the best way to remove residual magnesium salts from a Grignard reaction?

A4: After quenching the reaction with a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride), perform several washes with water or brine in a separatory funnel. The magnesium salts will partition into the aqueous layer.[4] For stubborn emulsions, adding a saturated solution of sodium chloride (brine) can help break them. If salts precipitate, filtration through a pad of Celite can be effective.[1]

Q5: How can I prevent polymerization of my this compound derivative during distillation?

A5: Polymerization of allyl compounds is often initiated by radicals at elevated temperatures. To prevent this:

  • Use a polymerization inhibitor: Add a small amount of an inhibitor like hydroquinone (B1673460) or 4-tert-butylcatechol (B165716) (TBC) to the crude product before distillation.[][6]

  • Distill under vacuum: Lowering the temperature reduces the rate of thermal polymerization.

  • Exclude oxygen: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation, which can initiate polymerization.

Troubleshooting Guides

Issue 1: Poor Separation of this compound from a Close-Boiling Impurity during Fractional Distillation

Q: I am having trouble separating my this compound derivative from an impurity with a very similar boiling point using fractional distillation. What can I do to improve the separation?

A: Separating close-boiling liquids requires optimizing your distillation setup and conditions.[7] Here are some strategies:

  • Increase the column efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge). This increases the number of theoretical plates for the separation.[8]

  • Optimize the reflux ratio: Increase the reflux ratio by adjusting the distillation rate. A slower distillation rate allows for more condensation and re-vaporization cycles on the column packing, leading to better separation.

  • Use a distillation column head: A distillation head with an adjustable reflux ratio can provide more precise control over the separation.

  • Ensure proper insulation: Wrap the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient and prevent heat loss.[8]

  • Consider azeotropic distillation: If a suitable entrainer is available, it may be possible to form an azeotrope with one of the components, altering its effective boiling point and facilitating separation.

Issue 2: The this compound Derivative is Co-eluting with a Nonpolar Impurity During Flash Chromatography

Q: My this compound derivative and a nonpolar impurity are not separating well on a silica (B1680970) gel column. How can I improve the resolution?

A: Since both your product and the impurity are nonpolar, you need to fine-tune your chromatographic conditions to exploit any small differences in polarity.

  • Optimize the solvent system: Use a very nonpolar mobile phase. Start with 100% hexanes or petroleum ether and gradually add a very small percentage of a slightly more polar solvent like diethyl ether or dichloromethane.[9] Even a 1-2% change in the polar component can significantly affect separation.

  • Use a less polar stationary phase: If silica gel is too polar, consider using a less polar adsorbent like Florisil or alumina (B75360) (neutral or basic).[9]

  • Employ a shallow gradient: Instead of an isocratic elution, a very shallow gradient of the polar solvent can help to resolve closely eluting compounds.

  • Dry loading: If your compound is not very soluble in the initial nonpolar eluent, you can pre-adsorb it onto a small amount of silica gel. This "dry loading" technique can lead to a more concentrated band at the start of the chromatography and improve separation.[10]

Issue 3: A Solid this compound Derivative is "Oiling Out" During Recrystallization

Q: I am trying to recrystallize a solid this compound derivative, but it is separating as an oil instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some solutions:

  • Add more solvent: The solution may be too concentrated. Add more of the hot solvent until the oil redissolves, and then allow it to cool more slowly.

  • Use a lower-boiling solvent: If possible, choose a recrystallization solvent with a boiling point below the melting point of your compound.

  • Change the solvent system: A different solvent or a mixture of solvents may be more suitable. If using a two-solvent system, try adding the "good" solvent to the hot solution of your compound in the "poor" solvent until it just becomes clear, then cool slowly.

  • Induce crystallization at a lower temperature: Once the solution has cooled to room temperature, try scratching the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of the pure compound to initiate crystallization. Cooling the solution further in an ice bath may then promote crystal growth rather than oiling out.

Data Presentation

While specific quantitative data for the purification of every this compound derivative is highly dependent on the specific compound and impurities, the following table provides a general comparison of the expected outcomes for the primary purification techniques.

Purification MethodTypical Recovery YieldTypical Final PurityKey AdvantagesKey Disadvantages
Fractional Distillation 70-90%95-99%Scalable, good for large quantities, effective for removing non-volatile impurities.Requires a significant boiling point difference between components (>25 °C for simple distillation, less for fractional), risk of thermal degradation or isomerization.[2]
Flash Column Chromatography 85-95%[11]>99%High resolution for separating compounds with similar polarities, can be automated.Less scalable than distillation, requires solvent usage, can be time-consuming.[12]
Recrystallization 50-80%>99.5%Can yield very high purity product, relatively simple procedure.Only applicable to solid compounds, can have lower yields due to product loss in the mother liquor.

Experimental Protocols

Protocol 1: Purification of this compound via Fractional Distillation

This protocol assumes the crude this compound has been obtained from a Grignard reaction and has undergone a basic aqueous workup.

  • Preparation:

    • Transfer the crude this compound to a round-bottom flask of appropriate size (do not fill more than two-thirds full).

    • Add a few boiling chips or a magnetic stir bar.

    • Add a polymerization inhibitor (e.g., hydroquinone at ~100 ppm).[13]

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus, including a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

    • The thermometer bulb should be positioned just below the side arm leading to the condenser.[8]

  • Distillation:

    • Begin heating the distillation flask gently with a heating mantle.

    • As the liquid begins to boil, observe the condensation ring rising slowly up the fractionating column.

    • Collect any low-boiling forerun (e.g., residual ether solvent) in a separate flask.

    • When the temperature stabilizes at the boiling point of this compound (~126 °C at atmospheric pressure), change to a clean, pre-weighed receiving flask.

    • Maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Continue collecting the fraction until the temperature begins to drop or rise significantly, indicating the desired product has been distilled.

  • Analysis:

    • Determine the yield of the purified product.

    • Assess the purity using Gas Chromatography-Mass Spectrometry (GC-MS) and/or ¹H NMR spectroscopy.[14][15]

Protocol 2: Purification of an this compound Derivative by Flash Column Chromatography

This protocol is suitable for purifying a liquid this compound derivative from nonpolar byproducts.

  • Solvent System Selection:

    • Using Thin-Layer Chromatography (TLC), determine an appropriate solvent system. For nonpolar compounds, start with 100% hexanes and test mixtures with small amounts of a slightly more polar solvent (e.g., diethyl ether or dichloromethane). The ideal solvent system should give the desired compound an Rf value of approximately 0.2-0.3.[9]

  • Column Packing:

    • Select a column of appropriate size (a general rule is to use 30-100 times the weight of the crude sample in silica gel).[10]

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen nonpolar solvent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica.

    • Add a protective layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the nonpolar eluent.

    • Carefully apply the sample to the top of the column using a pipette.

    • Drain the solvent until the sample is loaded onto the silica.

    • Gently add a small amount of fresh eluent to the top of the column.

  • Elution and Fraction Collection:

    • Fill the column with the eluent and apply gentle pressure (using a pump or compressed air) to begin elution.

    • Collect the eluent in a series of test tubes or flasks.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation and Analysis:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Determine the yield and assess the purity by GC-MS and ¹H NMR.

Visualizations

Purification_Workflow Crude_Product Crude this compound Derivative Aqueous_Workup Aqueous Workup (e.g., with sat. NH4Cl) Crude_Product->Aqueous_Workup Extraction Extraction with Organic Solvent Aqueous_Workup->Extraction Drying Drying over Na2SO4 or MgSO4 Extraction->Drying Filtration_Concentration Filtration and Concentration Drying->Filtration_Concentration Purification_Choice Choice of Purification Method Filtration_Concentration->Purification_Choice Fractional_Distillation Fractional Distillation Purification_Choice->Fractional_Distillation Liquid, Different BPs Flash_Chromatography Flash Column Chromatography Purification_Choice->Flash_Chromatography Liquid, Similar Polarity Recrystallization Recrystallization (for solids) Purification_Choice->Recrystallization Solid Pure_Product Pure this compound Derivative Fractional_Distillation->Pure_Product Flash_Chromatography->Pure_Product Recrystallization->Pure_Product Analysis Purity Analysis (GC-MS, NMR) Pure_Product->Analysis

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Distillation cluster_problem Problem cluster_solutions Potential Solutions Poor_Separation Poor Separation of Close-Boiling Isomers Increase_Column_Efficiency Increase Column Efficiency (Longer/More Efficient Column) Poor_Separation->Increase_Column_Efficiency Optimize_Reflux_Ratio Optimize Reflux Ratio (Slower Distillation) Poor_Separation->Optimize_Reflux_Ratio Insulate_Column Insulate Column Poor_Separation->Insulate_Column Use_Distillation_Head Use Distillation Head Poor_Separation->Use_Distillation_Head

Caption: Troubleshooting poor separation in fractional distillation.

Troubleshooting_Chromatography cluster_problem_chrom Problem cluster_solutions_chrom Potential Solutions Co_elution Co-elution of Nonpolar Product and Impurity Optimize_Solvent Optimize Solvent System (e.g., Hexanes/Ether 99:1) Co_elution->Optimize_Solvent Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Co_elution->Change_Stationary_Phase Shallow_Gradient Use a Shallow Gradient Co_elution->Shallow_Gradient Dry_Loading Use Dry Loading Technique Co_elution->Dry_Loading

Caption: Troubleshooting co-elution in flash chromatography.

References

Validation & Comparative

A Comparative Guide to the Polymerization of Allylcyclopentane and Other Cyclic Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the polymerization behavior of allylcyclopentane with other common cyclic alkenes, such as cyclopentene (B43876) and cyclohexene. It delves into various polymerization mechanisms, presents available experimental data, and offers detailed experimental protocols to assist researchers in the synthesis and characterization of novel polyolefins.

Introduction to the Polymerization of Cyclic Alkenes

Cyclic alkenes are a versatile class of monomers that can be polymerized through several mechanisms to yield polymers with a wide range of properties. The choice of polymerization technique and the monomer's ring size, strain, and substituents significantly influence the resulting polymer's microstructure and macroscopic characteristics. This guide focuses on this compound, a functionalized cyclic alkene, and compares its polymerization with that of unsubstituted and other substituted cycloalkenes.

The presence of the allyl group in this compound introduces a reactive site that can participate in polymerization, leading to polymers with pendant cyclopentyl groups. This functionality can influence the polymer's thermal and mechanical properties and offers potential for post-polymerization modification.

Polymerization Mechanisms

The polymerization of cyclic alkenes can proceed through various mechanisms, including Ring-Opening Metathesis Polymerization (ROMP), Ziegler-Natta polymerization, and cationic polymerization.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful technique for the polymerization of strained cyclic alkenes. It involves the cleavage of the carbon-carbon double bond within the ring and the formation of a linear polymer with the double bonds preserved in the backbone.[1][2] The driving force for this reaction is the relief of ring strain.

While there is extensive literature on the ROMP of cyclopentene and other strained cycloalkenes, specific studies on the ROMP of this compound are limited. However, the polymerization of functionalized cyclopentenes via ROMP is known, suggesting that this compound could potentially undergo this type of polymerization.[3]

ROMP_Mechanism M_Carbene Metal Carbene (Initiator) Cyclic_Alkene Cyclic Alkene (e.g., this compound) M_Carbene->Cyclic_Alkene [2+2] Cycloaddition Metallacyclobutane Metallacyclobutane Intermediate Cyclic_Alkene->Metallacyclobutane New_Carbene New Metal Carbene Metallacyclobutane->New_Carbene Ring Opening New_Carbene->Cyclic_Alkene Propagation Polymer_Chain Growing Polymer Chain New_Carbene->Polymer_Chain

Figure 1: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically based on transition metals like titanium or zirconium in combination with an organoaluminum co-catalyst, are widely used for the stereospecific polymerization of α-olefins.[3][4] This method allows for the synthesis of polymers with controlled tacticity (isotactic or syndiotactic).

Recent studies have demonstrated the successful homopolymerization of this compound using metallocene catalysts, a class of Ziegler-Natta catalysts. This process yields highly syndiotactic poly(this compound).[5] The syndiotacticity arises from the specific orientation of the incoming monomer at the catalyst's active site.[6]

Ziegler_Natta_Mechanism Catalyst Active Catalyst Center (e.g., Metallocene) Monomer This compound Catalyst->Monomer Coordination Coordination Monomer Coordination Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion Insertion Insertion->Catalyst Regeneration of Active Site Polymer_Chain Growing Polymer Chain Insertion->Polymer_Chain

Figure 2: Simplified mechanism of Ziegler-Natta polymerization.

Cationic Polymerization

Cationic polymerization is initiated by an electrophile, which attacks the double bond of the monomer to form a carbocation. This carbocation then propagates by adding to other monomer units.[7][8][9] Alkenes with electron-donating substituents that can stabilize the carbocation intermediate are good candidates for this type of polymerization.[5][8]

Cationic_Polymerization Initiator Initiator (H+) Monomer This compound Initiator->Monomer Initiation Carbocation Carbocation Intermediate Monomer->Carbocation Propagation Propagation Monomer->Propagation Carbocation->Monomer Addition Polymer Polymer Propagation->Polymer

Figure 3: General mechanism of cationic polymerization.

Comparative Performance Data

Quantitative data on the homopolymerization of this compound is limited. However, studies on its copolymerization and the polymerization of similar structures provide valuable insights. The following tables summarize available data for the polymerization of this compound and related cyclic alkenes.

Table 1: Polymerization of Allyl-substituted and Unsubstituted Cycloalkanes

MonomerPolymerization MethodCatalyst SystemPolymer MicrostructureMelting Temperature (Tm) (°C)Molecular Weight (Mw) / PDIMonomer Conversion (%)Reference
This compoundMetallocene CatalysisPh₂C(Cp)(Flu)ZrCl₂ / MAOHighly SyndiotacticHigh (not specified)High (not specified)Low[5]
Allylcyclohexane (B1217954)Metallocene CatalysisPh₂C(Cp)(Flu)ZrCl₂ / MAOHighly SyndiotacticHigh (not specified)Not specifiedNot specified[5]
AllyltrimethylsilaneMetallocene Catalysisrac-EBIZrCl₂ / MAOIsotactic28118.5k / 2.127
4-Methyl-1-penteneMetallocene Catalysisrac-EBIZrCl₂ / MAOIsotactic208134.7k / 2.098[11]
CyclopenteneROMPGrubbs CatalystPolypentenamer120-150High~85
CyclopenteneZiegler-NattaNot specifiedEnchained cyclopentane (B165970) rings120-150Not specifiedLow[10]

Note: "Not specified" indicates that the specific value was not provided in the cited source. The melting temperatures for syndiotactic homopolymers of this compound and allylcyclohexane are described as "high".

Experimental Protocols

This section provides a detailed experimental protocol for the syndiospecific polymerization of an allyl-substituted cycloalkane using a metallocene catalyst, based on procedures described for similar monomers.[5][11]

Syndiospecific Polymerization of this compound

Objective: To synthesize highly syndiotactic poly(this compound) using a metallocene catalyst.

Materials:

  • This compound (monomer)

  • Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride (Ph₂C(Cp)(Flu)ZrCl₂, catalyst)

  • Methylaluminoxane (MAO, cocatalyst), 10 wt% solution in toluene (B28343)

  • Toluene (solvent), anhydrous

  • Methanol (B129727) (for precipitation)

  • Hydrochloric acid (for washing)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes

Procedure:

Polymerization_Workflow cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_polymerization Polymerization cluster_termination Termination and Isolation Prep_Flask 1. Dry and purge Schlenk flask with nitrogen. Add_Solvent 2. Add anhydrous toluene. Prep_Flask->Add_Solvent Add_MAO 3. Add MAO solution. Add_Solvent->Add_MAO Add_Monomer 4. Add this compound. Add_MAO->Add_Monomer Add_Catalyst 5. Inject catalyst solution to start polymerization. Add_Monomer->Add_Catalyst Stir 6. Stir at desired temperature for a set time. Add_Catalyst->Stir Quench 7. Quench with acidified methanol. Stir->Quench Precipitate 8. Precipitate polymer in excess methanol. Quench->Precipitate Filter_Wash 9. Filter and wash the polymer. Precipitate->Filter_Wash Dry 10. Dry the polymer under vacuum. Filter_Wash->Dry

Figure 4: Experimental workflow for the polymerization of this compound.

  • Reactor Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and then cooled under a stream of dry nitrogen.

  • Solvent and Cocatalyst Addition: Anhydrous toluene (50 mL) is transferred to the flask via a cannula. The desired amount of MAO solution is then added via syringe.

  • Monomer Addition: this compound is added to the flask via syringe. The solution is stirred and brought to the desired polymerization temperature (e.g., 25 °C).

  • Initiation: The metallocene catalyst, Ph₂C(Cp)(Flu)ZrCl₂, is dissolved in a small amount of toluene in a separate vial under an inert atmosphere and then injected into the monomer solution to initiate the polymerization.

  • Polymerization: The reaction mixture is stirred for the desired period (e.g., 1-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by gas chromatography.

  • Termination and Precipitation: The polymerization is terminated by the addition of methanol containing a small amount of hydrochloric acid. The resulting mixture is poured into a large volume of methanol to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, washed with methanol, and then dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Characterization: The resulting polymer can be characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the polymer structure and determine its tacticity.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw) and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

Conclusion

This compound presents an interesting monomer for the synthesis of functional polyolefins. While data on its homopolymerization is still emerging, studies have shown that it can be polymerized using metallocene catalysts to produce highly syndiotactic polymers. This stereoregularity is expected to impart distinct thermal and mechanical properties compared to atactic or isotactic counterparts.

In comparison to unsubstituted cyclic alkenes like cyclopentene, the polymerization of this compound via addition mechanisms (Ziegler-Natta, cationic) proceeds through the reaction of the allyl group's double bond, leaving the cyclopentyl ring as a pendant group. This is in contrast to the ring-opening polymerization that is common for strained cycloalkenes.

Further research is needed to fully elucidate the polymerization behavior of this compound through various mechanisms and to comprehensively characterize the properties of the resulting polymers. The availability of detailed experimental protocols and comparative data will be crucial for the development of novel polyolefin materials with tailored properties for applications in drug delivery, materials science, and other advanced fields.

References

Validation of a Novel Rapid Gas Chromatography-Flame Ionization Detection (GC-FID) Method for the Quantification of Allylcyclopentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed rapid gas chromatography-flame ionization detection (GC-FID) method for the quantitative analysis of Allylcyclopentane against a standard gas chromatography-mass spectrometry (GC-MS) method. The data presented herein is based on established performance characteristics of these techniques for similar volatile organic compounds and serves to illustrate the validation process and comparative performance.

Method Performance Comparison

The following tables summarize the validation parameters for the new rapid GC-FID method and the standard GC-MS method for the analysis of this compound.

Table 1: Comparison of Key Performance Parameters

Validation ParameterNew Rapid GC-FID MethodStandard GC-MS MethodCommentary
Analysis Time ~ 5 minutes~ 15 minutesThe rapid GC-FID method offers a significant reduction in analysis time, increasing sample throughput.
Specificity High (Selective for hydrocarbons)Very High (Mass spectral identification)GC-MS provides unequivocal identification, making it superior for complex matrices where co-elution is possible.[1]
Linearity (R²) > 0.999> 0.998Both methods demonstrate excellent linearity over the tested concentration range.[2][3]
Precision (RSD%)
- Repeatability< 1.5%< 2.0%Both methods exhibit excellent repeatability.[2][4]
- Intermediate Precision< 2.0%< 2.5%The GC-FID method shows slightly better intermediate precision under the tested conditions.[4]
Accuracy (% Recovery) 98.5% - 101.5%98.0% - 102.0%Both methods provide high accuracy for the quantification of this compound.[3]
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.01 µg/mLGC-MS is significantly more sensitive, allowing for the detection of trace amounts of the analyte.[5]
Limit of Quantitation (LOQ) ~ 0.3 µg/mL~ 0.03 µg/mLThe lower LOQ of the GC-MS method makes it more suitable for applications requiring precise measurement at very low concentrations.[5][6]
Robustness HighHighBoth methods are robust to small, deliberate variations in analytical parameters.

Experimental Protocols

Detailed methodologies for the new rapid GC-FID method and the standard GC-MS method are provided below.

New Rapid GC-FID Method Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Column: High-performance, narrow-bore capillary column (e.g., 15 m x 0.18 mm x 0.18 µm)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split injection, ratio 50:1)

  • Carrier Gas: Helium, constant flow at 1.5 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 40°C/min to 220°C

    • Hold: 1 minute at 220°C

  • Detector Temperature: 280°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen): 25 mL/min

3. Data Analysis:

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in unknown samples using the calibration curve.

Standard GC-MS Method Protocol

1. Sample Preparation:

  • Follow the same sample preparation procedure as the GC-FID method, with a calibration range from 0.05 µg/mL to 50 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: Standard capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split injection, ratio 20:1)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 15°C/min to 230°C

    • Hold: 2 minutes at 230°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Electron Impact (EI) Energy: 70 eV

  • Mass Scan Range: 40-200 amu

3. Data Analysis:

  • Extract the total ion chromatogram (TIC) and the extracted ion chromatogram for the characteristic ions of this compound.

  • Integrate the peak area of the target analyte.

  • Construct a calibration curve and determine the concentration of this compound in unknown samples.

Visualizations

The following diagrams illustrate the analytical method validation workflow and a comparison of the two methods.

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Requirements MD_Lit Literature Search & Initial Scoping MD_Start->MD_Lit MD_Opt Parameter Optimization (e.g., Column, Temperature) MD_Lit->MD_Opt MD_End Finalized Analytical Procedure MD_Opt->MD_End Val_Protocol Develop Validation Protocol MD_End->Val_Protocol Val_Specificity Specificity Val_Protocol->Val_Specificity Val_Linearity Linearity & Range Val_Protocol->Val_Linearity Val_Accuracy Accuracy Val_Protocol->Val_Accuracy Val_Precision Precision (Repeatability & Intermediate) Val_Protocol->Val_Precision Val_LOD_LOQ LOD & LOQ Val_Protocol->Val_LOD_LOQ Val_Robustness Robustness Val_Protocol->Val_Robustness Val_Report Validation Report Val_Specificity->Val_Report Val_Linearity->Val_Report Val_Accuracy->Val_Report Val_Precision->Val_Report Val_LOD_LOQ->Val_Report Val_Robustness->Val_Report

Caption: Workflow for analytical method validation.

G Comparison of Analytical Methods for this compound cluster_0 New Rapid GC-FID Method cluster_1 Standard GC-MS Method FID_Speed High Throughput (~5 min/sample) FID_Cost Lower Instrument Cost FID_Quant Excellent for Quantification MS_Sensitivity Lower Detection Limits FID_ID Identification based on Retention Time MS_ID Unambiguous Compound Identification MS_Specificity High Specificity (Mass Spectrum) MS_Time Longer Analysis Time (~15 min/sample) This compound This compound Analysis This compound->FID_Speed Faster Analysis This compound->MS_Specificity More Specific Identification

Caption: Key features of the two analytical methods.

References

A Comparative Guide to the Reactivity of Allylcyclopentane and Allylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Considerations: Cyclopentyl vs. Cyclohexyl Groups

The primary difference between allylcyclopentane and allylcyclohexane (B1217954) lies in the structure and inherent strain of the cycloalkyl moiety. The cyclohexane (B81311) ring is most stable in a strain-free chair conformation.[1][2][3] In contrast, the cyclopentane (B165970) ring cannot achieve ideal tetrahedral bond angles simultaneously and exists in puckered envelope or twist conformations to relieve some torsional strain, though it still possesses a notable amount of ring strain (approximately 6 kcal/mol).[3][4] This difference in ring strain and the steric profile of the two rings can influence the approach of reagents to the adjacent allyl double bond.

Reactivity Comparison in Key Alkene Reactions

The following sections detail the expected reactivity differences between this compound and allylcyclohexane in hydroboration-oxidation, epoxidation, and ozonolysis.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes to alcohols with anti-Markovnikov regioselectivity. The first step, the addition of borane (B79455) (BH₃), is the rate-determining step and is highly sensitive to steric hindrance.[5][6][7][8][9]

Expected Reactivity:

The cyclopentyl group is generally considered to be slightly less sterically demanding than the cyclohexyl group. This is due to the more planar nature of the five-membered ring compared to the chair conformation of cyclohexane, which has axial hydrogens that can create steric hindrance. Consequently, This compound is expected to undergo hydroboration at a slightly faster rate than allylcyclohexane . The regioselectivity for both substrates is expected to be strongly anti-Markovnikov, yielding the corresponding primary alcohols.

Quantitative Data Summary:

While direct comparative kinetic data is unavailable, the general principle of sterically controlled hydroboration is well-established. For monosubstituted terminal alkenes, high yields of the primary alcohol are typically observed.[8]

ReactionSubstrateExpected Relative RateMajor ProductReported Yield (Analogous Systems)
Hydroboration-OxidationThis compoundFaster3-Cyclopentylpropan-1-olHigh (>90%)[8]
AllylcyclohexaneSlower3-Cyclohexylpropan-1-olHigh (>90%)[8]

Experimental Protocol: Hydroboration-Oxidation of Allylcycloalkanes

  • Hydroboration: To a solution of the allylcycloalkane (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH₃•THF) (0.33 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Oxidation: The reaction mixture is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH) is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂). The mixture is then heated to 50 °C and stirred for 1 hour.

  • Work-up and Isolation: After cooling to room temperature, the aqueous layer is saturated with potassium carbonate and the layers are separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product, which can be further purified by distillation or column chromatography.

Reaction Mechanism: Hydroboration-Oxidation

Hydroboration_Oxidation cluster_hydroboration Hydroboration Step (syn-addition) cluster_oxidation Oxidation Step Alkene Allylcycloalkane TransitionState [Four-membered transition state] Alkene->TransitionState BH3 BH₃•THF BH3->TransitionState Alkylborane Trialkylborane TransitionState->Alkylborane Concerted addition Oxidant H₂O₂, NaOH Intermediate1 Boronate ester intermediate Alkylborane->Intermediate1 Oxidant Alcohol 3-Cycloalkylpropan-1-ol Intermediate1->Alcohol Hydrolysis

Hydroboration-Oxidation Mechanism
Epoxidation

Epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is an electrophilic addition reaction. The rate of this reaction is primarily influenced by the electron density of the double bond; more electron-rich alkenes react faster.[10]

Expected Reactivity:

Both the cyclopentyl and cyclohexyl groups are electron-donating via induction, thus activating the double bond towards electrophilic attack compared to an unsubstituted alkene. The difference in the inductive effect between a cyclopentyl and a cyclohexyl group is expected to be minimal. Therefore, This compound and allylcyclohexane are predicted to have very similar reaction rates in epoxidation .

Quantitative Data Summary:

Kinetic studies on a range of alkyl-substituted alkenes have shown that the rate of epoxidation increases with the number of alkyl substituents on the double bond.[10] As both this compound and allylcyclohexane are monosubstituted terminal alkenes, their reactivity is expected to be comparable.

ReactionSubstrateExpected Relative RateMajor ProductReported Yield (Analogous Systems)
EpoxidationThis compoundSimilar2-(Cyclopentylmethyl)oxiraneGood to excellent[11]
AllylcyclohexaneSimilar2-(Cyclohexylmethyl)oxiraneGood to excellent

Experimental Protocol: Epoxidation with m-CPBA

  • Reaction Setup: To a solution of the allylcycloalkane (1.0 equivalent) in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) at 0 °C, solid m-CPBA (1.1 equivalents) is added portion-wise.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the starting material is consumed, the reaction mixture is diluted with CH₂Cl₂ and washed successively with a 10% aqueous solution of sodium sulfite, a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude epoxide can be purified by distillation or column chromatography.

Reaction Mechanism: Epoxidation

Epoxidation cluster_main Concerted 'Butterfly' Mechanism Reactants Allylcycloalkane + m-CPBA TransitionState [Concerted Transition State] Reactants->TransitionState Products Epoxide + m-Chlorobenzoic Acid TransitionState->Products

Epoxidation Mechanism
Ozonolysis

Ozonolysis is a powerful method for the oxidative cleavage of a carbon-carbon double bond.[12][13][14][15][16] The reaction proceeds through the formation of an ozonide intermediate, which is then worked up under reductive or oxidative conditions to yield aldehydes, ketones, or carboxylic acids.

Expected Reactivity:

The initial cycloaddition of ozone to the double bond is generally fast for most simple alkenes. The nature of the cycloalkyl group is not expected to significantly influence the rate of this initial step. Therefore, This compound and allylcyclohexane are expected to react with ozone at similar rates . The products of the reaction will depend on the work-up conditions.

Quantitative Data Summary:

Direct kinetic comparisons for the ozonolysis of these specific substrates are not available. The reaction is typically run until the starting material is consumed, as indicated by a color change.

ReactionSubstrateExpected Relative RateProducts (Reductive Workup)Products (Oxidative Workup)
OzonolysisThis compoundSimilarCyclopentylacetaldehyde + FormaldehydeCyclopentylacetic acid + Carbon dioxide
AllylcyclohexaneSimilarCyclohexylacetaldehyde + FormaldehydeCyclohexylacetic acid + Carbon dioxide

Experimental Protocol: Ozonolysis with Reductive Workup

  • Ozonolysis: The allylcycloalkane (1.0 equivalent) is dissolved in a suitable solvent, such as dichloromethane or methanol, and cooled to -78 °C. A stream of ozone-containing oxygen is bubbled through the solution until a blue color persists, indicating the consumption of the alkene.

  • Reductive Workup: The excess ozone is removed by bubbling nitrogen gas through the solution. A reducing agent, such as dimethyl sulfide (B99878) (DMS) (1.5 equivalents), is then added at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Isolation: The solvent and excess DMS are removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to isolate the corresponding aldehyde.

Reaction Mechanism: Ozonolysis

Ozonolysis cluster_ozonolysis Ozonolysis Mechanism cluster_workup Work-up Alkene Allylcycloalkane Molozonide Molozonide (unstable) Alkene->Molozonide Ozone Ozone O₃ Fragments Carbonyl + Carbonyl Oxide Molozonide->Fragments Cycloreversion Ozonide Ozonide (stable) Fragments->Ozonide Cycloaddition Reductive Reductive Workup (e.g., DMS) Ozonide->Reductive Oxidative Oxidative Workup (e.g., H₂O₂) Ozonide->Oxidative Aldehydes Aldehydes/Ketones Reductive->Aldehydes CarboxylicAcids Carboxylic Acids/Ketones Oxidative->CarboxylicAcids

Ozonolysis Mechanism

General Experimental Workflow for a Comparative Kinetic Study

To definitively determine the relative reactivities of this compound and allylcyclohexane, a competitive kinetic experiment could be designed.

Experimental_Workflow cluster_workflow Comparative Kinetic Experiment Workflow A Prepare equimolar mixture of This compound and Allylcyclohexane B Add a sub-stoichiometric amount of the reagent (e.g., BH₃•THF, m-CPBA, or O₃) A->B C Quench the reaction after a specific time B->C D Analyze the product mixture using GC-MS or NMR C->D E Determine the ratio of the products derived from each starting material D->E F Calculate the relative rate constant E->F

Workflow for Kinetic Study

Conclusion

Based on fundamental principles of organic chemistry, the reactivity differences between this compound and allylcyclohexane are expected to be subtle. The most significant difference is anticipated in sterically controlled reactions like hydroboration-oxidation, where the slightly smaller steric profile of the cyclopentyl group may lead to a faster reaction rate. For electronically controlled reactions such as epoxidation and the initial step of ozonolysis, the reactivities are expected to be very similar.

References

A Roadmap to Validating Experimental Findings on Allylcyclopentane with Density Functional Theory Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of experimental data is a cornerstone of scientific advancement. In the realm of molecular analysis, Density Functional Theory (DFT) calculations have emerged as a powerful tool to complement and validate empirical findings. This guide outlines a comparative framework for utilizing DFT calculations to corroborate experimental data on allylcyclopentane, a versatile building block in organic synthesis.

Experimental Protocols

Precise experimental data serves as the benchmark for computational validation. The following are standard protocols for obtaining key spectroscopic and structural information for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the this compound molecule.

  • Protocol:

    • Prepare a sample by dissolving 5-10 mg of high-purity this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H.

    • Record chemical shifts (δ) in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

    • Process the spectra to determine chemical shifts, coupling constants, and peak integrations.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To identify the characteristic vibrational frequencies of the functional groups present in this compound.

  • Protocol:

    • For liquid samples, a small drop of this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Identify the frequencies of key vibrational modes, such as C-H stretching, C=C stretching, and CH₂ bending.

DFT Computational Methodology

The following computational protocol provides a robust framework for calculating the molecular properties of this compound to be compared with experimental data.

1. Geometry Optimization:

  • Objective: To find the lowest energy (most stable) three-dimensional structure of the this compound molecule.

  • Protocol:

    • Construct the initial structure of this compound using a molecular modeling program.

    • Perform a geometry optimization using a suitable level of theory and basis set. A common and effective choice is the B3LYP functional with the 6-31G(d) basis set.

    • Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation; the absence of imaginary frequencies indicates a stable structure.

2. NMR Chemical Shift Calculation:

  • Objective: To predict the ¹H and ¹³C NMR chemical shifts of the optimized this compound structure.

  • Protocol:

    • Using the optimized geometry, perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation.

    • The same level of theory and basis set used for geometry optimization (e.g., B3LYP/6-31G(d)) is typically employed.

    • Calculate the isotropic shielding values for each nucleus.

    • Convert the calculated shielding values to chemical shifts by referencing them to the calculated shielding of a standard (e.g., TMS) at the same level of theory.

3. Vibrational Frequency Calculation:

  • Objective: To predict the infrared vibrational frequencies of this compound.

  • Protocol:

    • Perform a frequency calculation on the optimized geometry of this compound using the same level of theory and basis set (e.g., B3LYP/6-31G(d)).

    • The output will provide the vibrational frequencies and their corresponding intensities.

    • It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as DFT methods often overestimate vibrational frequencies. The appropriate scaling factor depends on the level of theory and basis set used.

Data Presentation for Comparison

The quantitative data obtained from both experimental and computational methods should be summarized in clearly structured tables for straightforward comparison.

Table 1: Comparison of Experimental and DFT-Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound.

AtomExperimental ¹³C Chemical Shift (ppm)DFT-Calculated ¹³C Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)DFT-Calculated ¹H Chemical Shift (ppm)
C1Hypothetical ValueCalculated ValueH1Calculated Value
C2Hypothetical ValueCalculated ValueH2Calculated Value
...............

Table 2: Comparison of Key Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for this compound.

Vibrational ModeExperimental Frequency (cm⁻¹)DFT-Calculated Frequency (cm⁻¹) (Scaled)
C=C StretchHypothetical ValueCalculated Value
=C-H StretchHypothetical ValueCalculated Value
C-H Stretch (Aliphatic)Hypothetical ValueCalculated Value
CH₂ BendHypothetical ValueCalculated Value
.........

Visualization of the Workflow

A clear visualization of the process aids in understanding the relationship between the experimental and computational steps.

DFT Validation Workflow for this compound cluster_experimental Experimental Analysis cluster_computational DFT Calculations cluster_comparison Data Comparison and Validation exp_sample This compound Sample nmr_exp NMR Spectroscopy exp_sample->nmr_exp ftir_exp FTIR Spectroscopy exp_sample->ftir_exp compare_nmr Compare NMR Data nmr_exp->compare_nmr compare_ftir Compare FTIR Data ftir_exp->compare_ftir dft_model Build Molecular Model geom_opt Geometry Optimization dft_model->geom_opt nmr_calc NMR Calculation geom_opt->nmr_calc freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc->compare_nmr freq_calc->compare_ftir validation Validation of Findings compare_nmr->validation compare_ftir->validation

Caption: Workflow for validating experimental data with DFT calculations.

Conclusion

The synergy between experimental measurements and DFT calculations provides a robust framework for the structural and spectroscopic characterization of molecules like this compound. While this guide presents a hypothetical study, the outlined protocols for both empirical and computational analyses are well-established and widely used in chemical research. By systematically comparing experimental data with theoretical predictions, researchers can achieve a higher degree of confidence in their findings, leading to a more profound understanding of the molecule's properties. This integrated approach is invaluable for applications ranging from fundamental chemical research to the development of new materials and pharmaceuticals.

Cross-Validation of Spectroscopic Data for Allylcyclopentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of spectroscopic data for allylcyclopentane, presenting a comparative analysis with structurally related molecules, cyclopentane (B165970) and allylcyclohexane. The objective is to offer a clear, data-driven reference for the identification and characterization of this compound through mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Executive Summary

This compound, a volatile organic compound, is characterized by its distinct spectroscopic fingerprint. This guide presents a side-by-side comparison of its mass spectrum, 1H NMR, 13C NMR, and IR spectra with those of cyclopentane and allylcyclohexane. The data, sourced from publicly available databases, is summarized in clear, comparative tables. Detailed experimental protocols for each spectroscopic technique are also provided to ensure reproducibility and methodological transparency. A logical workflow for the cross-validation of this data is illustrated using a Graphviz diagram, offering a visual representation of the analytical process.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from the mass spectra, 1H NMR, 13C NMR, and IR spectra of this compound, cyclopentane, and allylcyclohexane.

Table 1: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M+)Base PeakKey Fragmentation Peaks
This compound 1106941, 55, 67, 68, 81
Cyclopentane 704241, 55, 69
Allylcyclohexane 1245541, 67, 82, 83, 96

Table 2: 1H NMR Chemical Shifts (δ, ppm)

CompoundAllylic Protons (CH2-CH=CH2)Vinylic Protons (=CH, =CH2)Cycloalkane Protons
This compound ~2.05~4.93-5.0, ~5.80~1.1-1.8
Cyclopentane N/AN/A~1.51
Allylcyclohexane ~1.94~4.95-4.96, ~5.78~0.8-1.7

Table 3: 13C NMR Chemical Shifts (δ, ppm)

CompoundAllylic Carbon (CH2-CH=CH2)Vinylic Carbons (=CH, =CH2)Cycloalkane Carbons
This compound ~40.5~114.5, ~138.5~25.5, ~32.5, ~45.0
Cyclopentane N/AN/A~25.8
Allylcyclohexane ~38.0~116.0, ~137.0~26.0, ~33.0, ~35.0, ~42.0

Table 4: Infrared (IR) Spectroscopy Data (cm-1)

CompoundC-H Stretch (sp3)C-H Stretch (sp2)C=C StretchC-H Bend (alkane)=C-H Bend (alkene)
This compound ~2850-2960~3075~1640~1450~910, ~990
Cyclopentane ~2870-2960N/AN/A~1450N/A
Allylcyclohexane ~2850-2930~3075~1640~1450~910, ~995

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary.

Mass Spectrometry (MS): For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[1][2]

  • Sample Preparation: The liquid sample is typically diluted in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC inlet.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C):

  • Sample Preparation: A small amount of the liquid sample (typically 5-25 mg for 1H, 20-100 mg for 13C) is dissolved in a deuterated solvent (e.g., CDCl3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[3]

  • Spectrometer Setup: The NMR tube is placed in the spectrometer's probe, which is situated within a strong magnetic field. The spectrometer is tuned to the appropriate frequency for the nucleus being observed (1H or 13C).

  • Data Acquisition: The sample is irradiated with a series of radiofrequency pulses. The resulting signals (Free Induction Decay or FID) are detected, amplified, and digitized.[4]

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy: For liquid samples, the neat (undiluted) liquid film method is often employed.[5][6]

  • Sample Preparation: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are pressed together to form a thin film of the liquid.[7]

  • Background Spectrum: A background spectrum of the empty salt plates is recorded to account for any atmospheric or instrumental interferences.

  • Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder.

  • Data Acquisition: A beam of infrared radiation is passed through the sample. The detector measures the amount of radiation that is transmitted at different wavenumbers.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data for a given compound, such as this compound.

Spectroscopic_Data_Cross_Validation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Cross-Validation cluster_comparison Comparative Analysis MS Mass Spectrometry (MS) MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data NMR NMR Spectroscopy (1H, 13C) NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR Infrared (IR) Spectroscopy IR_Data Functional Group Frequencies IR->IR_Data Compare_MS Compare MS with Expected Structure MS_Data->Compare_MS Compare_NMR Compare NMR with Expected Structure NMR_Data->Compare_NMR Compare_IR Compare IR with Expected Structure IR_Data->Compare_IR Cross_Validate Cross-Validate All Spectroscopic Data Compare_MS->Cross_Validate Compare_NMR->Cross_Validate Compare_IR->Cross_Validate Compare_Analogs Compare with Structurally Similar Compounds Cross_Validate->Compare_Analogs Final_ID Confirmed Structure of this compound Compare_Analogs->Final_ID

Caption: Workflow for spectroscopic data cross-validation.

References

Performance of Catalytic Systems in Allylation and Cyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Allylcyclopentane Synthesis

For Researchers, Scientists, and Drug Development Professionals

The following table summarizes the performance of various catalytic systems in reactions analogous to this compound synthesis, such as the allylation of cyclopentanone (B42830) derivatives and the formation of substituted cyclopentanes. This data is compiled from recent studies and provides a baseline for catalyst selection.

Catalyst SystemSubstrate ExampleReaction TypeCatalyst Loading (mol%)SolventTemperature (°C)Reaction TimeYield (%)Key Observations & Relevance to this compound Synthesis
Palladium-based
Pd₂(dba)₃ / (S)-(p-CF₃)₃-t-BuPHOXβ-ketoester of cyclopentanoneDecarboxylative Allylic Alkylation0.15 - 2.75Toluene (B28343)20Not SpecifiedUp to >99This system is highly effective for creating a C-C bond at the α-position of a cyclopentanone with an allyl group.[1][2] It demonstrates the utility of palladium in forming the allyl-cyclopentane linkage, suggesting its potential for direct allylation of cyclopentane (B165970) precursors.
Manganese-based
Mn(i)-complexCyclopropyl methanol (B129727) and aryl methyl ketonesAcceptorless Dehydrogenative Coupling/Ring ExpansionNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedModerate to highThis catalyst is used for synthesizing cyclopentenes.[3] While not a direct allylation, it highlights the use of earth-abundant manganese for constructing the cyclopentane ring, which could potentially be coupled with an allylation step.
Homogeneous Mn catalystDiols and secondary alcohols/ketonesHydrogen Borrowing Cascade2Not SpecifiedNot SpecifiedNot SpecifiedHigh to excellentThis method is used for the synthesis of substituted cycloalkanes, including cyclopentanes, demonstrating manganese's utility in forming the cycloalkane ring.[4]
Cobalt-based
CpCo(III)Arenes and cyclopropenesC-H bond functionalizationNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh selectivityThis catalyst is used for the allylation of arenes via C-H activation.[5] This strategy could be adapted for the direct C-H allylation of cyclopentane.
Gold-based
Gold(I)Enamides(3+2) CycloadditionNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGold catalysts are effective in forming substituted cyclopentylamine (B150401) scaffolds.[6] This indicates their potential in constructing functionalized cyclopentane rings that could be further modified.
Ruthenium-based
RuCl(COD)Cp1,6-enynesEnyne cyclizationNot SpecifiedNot SpecifiedRoom TempNot SpecifiedGoodThis ruthenium catalyst is used to form bicyclic systems containing a cyclopentane ring.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of synthetic procedures. Below are representative protocols for key catalytic reactions relevant to the synthesis of this compound.

Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of a Cyclopentanone Precursor

This protocol is adapted from the synthesis of α-quaternary cyclopentanones and is relevant for the construction of an allyl-cyclopentane bond.[1][2]

Materials:

  • β-ketoester of cyclopentanone (substrate)

  • Pd₂(dba)₃ (Palladium catalyst)

  • (S)-(p-CF₃)₃-t-BuPHOX (chiral ligand)

  • Toluene (solvent)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the cyclopentanone β-ketoester substrate (0.19 mmol).

  • Add Pd₂(dba)₃ (2.75 mol %) and the chiral ligand (S)-(p-CF₃)₃-t-BuPHOX (6.00 mol %).

  • Add dry toluene (5.8 mL) via syringe.

  • Stir the reaction mixture at 20 °C and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography.

Manganese-Catalyzed Synthesis of Cyclopentane Derivatives

This generalized protocol is based on the synthesis of substituted cycloalkanes using a manganese catalyst.[4]

Materials:

  • Substituted 1,4-butanediol (B3395766)

  • Secondary alcohol or ketone

  • Homogeneous Manganese Catalyst (2 mol %)

  • Solvent (if necessary, though some reactions can be solvent-free)

  • Standard reaction glassware

Procedure:

  • In a reaction vessel, combine the 1,4-butanediol (3-4 equivalents) and the secondary alcohol or ketone (1 equivalent).

  • Add the manganese catalyst (2 mol %).

  • The reaction is heated under an inert atmosphere, and water is removed as a byproduct.

  • Reaction progress is monitored by GC-MS or NMR.

  • After completion, the product is isolated and purified using standard techniques such as distillation or chromatography.

Visualizing the Synthetic Workflow

A general workflow for the catalytic synthesis and catalyst screening for this compound is depicted below. This logical diagram illustrates the key steps from precursor selection to final product analysis.

G cluster_0 Pre-Reaction Stage cluster_1 Reaction Stage cluster_2 Post-Reaction Stage A Reactant Selection (e.g., Cyclopentane precursor, Allyl source) B Catalyst & Ligand Selection (e.g., Pd, Mn, Co-based) A->B C Solvent & Reagent Screening B->C D Reaction Setup (Inert atmosphere, Temperature control) C->D E Catalytic Reaction (Monitoring progress via TLC, GC-MS) D->E F Work-up & Isolation E->F G Purification (Column chromatography, Distillation) F->G H Product Characterization (NMR, MS, etc.) G->H I Yield & Selectivity Analysis H->I

Caption: General experimental workflow for catalytic this compound synthesis.

Conclusion

While a definitive "best" catalyst for this compound synthesis has yet to be established through direct comparative studies, the available literature on related transformations provides a strong foundation for researchers. Palladium-based catalysts show significant promise for reactions involving the formation of an allyl-C bond on a cyclopentane ring, particularly through mechanisms like decarboxylative allylic alkylation.[1][2] Manganese and cobalt catalysts represent more recent, earth-abundant alternatives that have shown efficacy in C-H activation and cycloalkane synthesis, which are highly relevant to the target transformation.[3][4][5] The selection of a catalyst will ultimately depend on the specific substrates, desired stereochemistry, and economic considerations of the intended application. The protocols and workflow provided herein serve as a starting point for the rational design and optimization of catalytic routes to this compound.

References

Benchmarking the Stability of Allylcyclopentane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Stability Analysis

The stability of an allylcyclopentane derivative is influenced by the nature and position of its substituents. The primary modes of degradation for such molecules are expected to be oxidation of the allylic double bond and reactions involving functional groups on the cyclopentane (B165970) ring or the allyl chain.

Here, we present a hypothetical comparison of the stability of several representative this compound derivatives under typical stress conditions, such as exposure to oxidative, thermal, and acidic/basic conditions. The stability is qualitatively ranked from most stable to least stable based on general chemical principles.

Table 1: Postulated Stability Ranking of this compound Derivatives

DerivativeStructureExpected Stability Ranking (1 = Most Stable)Rationale for Postulated Stability
1-Allyl-1-methylcyclopentaneC=C[C]1(C)CCCC11The quaternary carbon at the point of attachment of the allyl group may offer some steric hindrance to radical attack at the allylic position. The methyl group is electronically neutral and does not activate the double bond towards oxidation.
This compoundC=CCC1CCCC12The unsubstituted parent compound serves as a baseline. Its stability is primarily dictated by the reactivity of the allylic C-H bonds and the double bond.
1-Allylcyclopentan-1-olC=C[C]1(O)CCCC13The hydroxyl group can be susceptible to oxidation and may participate in neighboring group effects, potentially influencing the reactivity of the allyl group. It may also be prone to elimination reactions under acidic or thermal stress.
(1-Allylcyclopentyl)methanamineC=C[C]1(CN)CCCC14The primary amine is susceptible to oxidation and can act as a nucleophile, potentially leading to intramolecular cyclization or other degradation pathways, especially under acidic conditions.
1-Allyl-2-oxocyclopentane-1-carbonitrileC=C[C]1(C#N)C(=O)CCC15The presence of an electron-withdrawing nitrile group and a ketone functionality can activate the molecule towards various degradation pathways, including hydrolysis of the nitrile and reactions involving the enolizable ketone.

Note: This table presents a qualitative and predictive ranking. Experimental verification is essential for confirming these stability profiles.

Experimental Protocols for Stability Assessment

To experimentally determine and compare the stability of this compound derivatives, a forced degradation study is recommended. This involves subjecting the compounds to a range of stress conditions to accelerate degradation and identify potential degradation products.

Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2][3][4][5]

a. Hydrolytic Degradation:

  • Protocol: Prepare solutions of each this compound derivative (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.

  • Conditions: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.

b. Oxidative Degradation:

  • Protocol: Prepare a solution of each derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water). Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Conditions: Keep the solution at room temperature and protect from light for a set duration (e.g., 24 hours).

  • Analysis: Analyze the samples by HPLC at various time intervals to monitor the degradation.

c. Thermal Degradation:

  • Protocol: Place a solid sample of each derivative in a controlled temperature oven.

  • Conditions: Expose the samples to a high temperature (e.g., 80°C) for an extended period (e.g., 1-2 weeks).

  • Analysis: At regular intervals, dissolve a portion of the sample and analyze by HPLC. For volatile compounds, thermogravimetric analysis (TGA) can also be employed to determine the decomposition temperature.

d. Photostability Testing:

  • Protocol: Expose solid samples and solutions of each derivative to a calibrated light source according to ICH Q1B guidelines.

  • Conditions: Use a combination of UV and visible light. A control sample should be kept in the dark.

  • Analysis: Analyze the exposed and control samples by HPLC to assess the extent of photodegradation.

Analytical Method

A robust, stability-indicating analytical method is essential for these studies. High-Performance Liquid Chromatography (HPLC) is the most common technique.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often required to separate the parent compound from its degradation products.

  • Detection: A photodiode array (PDA) detector is recommended to obtain UV spectra of the parent and degradation products, which can aid in their identification. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification of degradation products.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a comparative stability study of this compound derivatives.

G Workflow for Comparative Stability Benchmarking cluster_0 Sample Preparation cluster_1 Forced Degradation Studies cluster_2 Analysis cluster_3 Data Interpretation & Reporting A Synthesize & Purify this compound Derivatives B Characterize Derivatives (NMR, MS, etc.) A->B C Hydrolytic Stress (Acid, Base, Neutral) B->C D Oxidative Stress (e.g., H2O2) B->D E Thermal Stress (Solid State) B->E F Photolytic Stress (UV/Vis Light) B->F H Analyze Stressed Samples by HPLC-UV/MS C->H D->H E->H F->H G Develop & Validate Stability-Indicating HPLC Method G->H I Quantify Parent Compound & Degradants H->I J Identify Degradation Products I->J K Determine Degradation Pathways J->K L Compare Stability of Derivatives K->L M Generate Comparison Guide L->M

Caption: Workflow for benchmarking the stability of this compound derivatives.

Logical Pathway for Stability Assessment

The following diagram outlines the logical steps involved in assessing and comparing the stability of the derivatives.

G Logical Pathway for Stability Assessment A Select this compound Derivatives for Study B Define Stress Conditions A->B C Execute Forced Degradation Experiments B->C D Analyze Samples with Stability-Indicating Method C->D E Is Degradation > 5-20%? D->E H Quantify Rate of Degradation D->H F Identify Degradation Products (LC-MS) E->F Yes K Adjust Stress Conditions E->K No G Propose Degradation Pathways F->G I Rank Derivatives by Stability G->I H->I J Publish Comparison Guide I->J K->C

Caption: Decision-making process for the comparative stability analysis.

Conclusion

While direct, published comparative stability data on a series of this compound derivatives is scarce, this guide provides a framework for researchers to approach this challenge. By applying established principles of chemical stability and conducting rigorous forced degradation studies as outlined, a comprehensive understanding of the stability profiles of novel this compound-based compounds can be achieved. This knowledge is critical for the successful development of new, safe, and effective pharmaceuticals.

References

A Comparative Guide to the Synthesis of Allylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of molecular scaffolds is a cornerstone of innovation. Allylcyclopentane, a valuable building block in organic synthesis, can be prepared through various methodologies. This guide provides a comparative analysis of two prominent synthetic routes: the Grignard reaction and the Wittig reaction. We will delve into their experimental protocols, compare their performance based on published data, and provide visualizations to clarify the reaction pathways and workflows.

Comparison of Synthetic Methods for this compound

The choice of synthetic route to this compound often depends on factors such as the availability of starting materials, desired yield, and scalability. Below is a summary of the key quantitative data for the Grignard and Wittig reaction approaches.

ParameterGrignard ReactionWittig Reaction
Starting Materials Cyclopentyl bromide, Magnesium, Allyl bromideCyclopentanone (B42830), Allyltriphenylphosphonium bromide, Strong Base (e.g., n-BuLi)
Reaction Type Nucleophilic AlkylationOlefination
Reported Yield ~60-70% (Estimated based on similar reactions)Not explicitly found in literature for this specific product
Reaction Time Several hours12-24 hours
Key Reagents Grignard reagent (Cyclopentylmagnesium bromide)Phosphorus ylide
Purification Method DistillationColumn Chromatography

Synthetic Pathway Overview

The two methods approach the construction of this compound from different starting points, as illustrated in the diagram below. The Grignard reaction builds the carbon-carbon bond through the nucleophilic attack of a cyclopentyl anion equivalent on an allyl halide. In contrast, the Wittig reaction forms the double bond directly by reacting a ketone with a phosphorus ylide.

G cluster_0 Grignard Reaction cluster_1 Wittig Reaction Cyclopentyl bromide Cyclopentyl bromide Cyclopentylmagnesium bromide Cyclopentylmagnesium bromide Cyclopentyl bromide->Cyclopentylmagnesium bromide  + Mg  in ether This compound This compound Cyclopentylmagnesium bromide->this compound  + Allyl bromide Allyl bromide Allyl bromide Allyltriphenylphosphonium bromide Allyltriphenylphosphonium bromide Allyl bromide->Allyltriphenylphosphonium bromide  + PPh3 Allyl Phosphorus Ylide Allyl Phosphorus Ylide Allyltriphenylphosphonium bromide->Allyl Phosphorus Ylide  + Strong Base Cyclopentanone Cyclopentanone Cyclopentanone->this compound  + Allyl Phosphorus Ylide

Caption: Synthetic routes to this compound.

Experimental Protocols

Below are detailed methodologies for the two key synthetic routes to this compound.

Method 1: Grignard Reaction

The Grignard reaction is a well-established and robust method for forming carbon-carbon bonds. In this synthesis, cyclopentylmagnesium bromide is first prepared and then reacted with allyl bromide to yield the desired product.

Experimental Workflow:

G start Start prep_grignard Prepare Cyclopentylmagnesium bromide in anhydrous ether start->prep_grignard react_allyl React with Allyl bromide (exothermic, control temperature) prep_grignard->react_allyl quench Quench reaction with aqueous acid (e.g., NH4Cl) react_allyl->quench extract Extract with organic solvent (e.g., diethyl ether) quench->extract dry_purify Dry organic layer and purify by distillation extract->dry_purify end End dry_purify->end

Caption: General workflow for Grignard synthesis.

Detailed Protocol:

  • Preparation of Cyclopentylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents).

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of cyclopentyl bromide (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. A small crystal of iodine can be added to activate the magnesium if the reaction does not start.

    • Once the reaction begins, add the remaining cyclopentyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional hour to ensure the complete formation of the Grignard reagent.

  • Reaction with Allyl Bromide:

    • Cool the freshly prepared Grignard reagent solution in an ice bath.

    • Add a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic, so maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Method 2: Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds. This route involves the preparation of a phosphorus ylide from an allyl halide, which then reacts with cyclopentanone to form this compound.

Experimental Workflow:

G start Start prep_ylide Prepare Allyl Phosphorus Ylide from Allyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi) start->prep_ylide react_ketone React ylide with Cyclopentanone in an anhydrous solvent (e.g., THF) prep_ylide->react_ketone quench Quench reaction with aqueous solution (e.g., water) react_ketone->quench extract Extract with organic solvent (e.g., hexane) quench->extract dry_purify Dry organic layer and purify by column chromatography extract->dry_purify end End dry_purify->end

Caption: General workflow for Wittig synthesis.

Detailed Protocol:

  • Preparation of Allyl Phosphorus Ylide:

    • In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend allyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), dropwise. The formation of the characteristic orange-red color of the ylide indicates a successful reaction.

    • Stir the ylide solution at 0 °C for one hour.

  • Reaction with Cyclopentanone:

    • To the freshly prepared ylide solution, add a solution of cyclopentanone (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the mixture with hexane.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane) to separate this compound from the triphenylphosphine (B44618) oxide byproduct.

Concluding Remarks

Both the Grignard and Wittig reactions represent viable and effective methods for the synthesis of this compound. The Grignard reaction is a classic and often high-yielding approach, particularly suitable when the corresponding alkyl halide is readily available. Its primary byproduct, magnesium salts, are typically easy to remove through aqueous workup.

The Wittig reaction offers a powerful alternative, especially when starting from a ketone. A key advantage is the unambiguous placement of the double bond. However, a significant drawback is the formation of triphenylphosphine oxide as a stoichiometric byproduct, which can sometimes complicate purification.

The choice between these two methods will ultimately be guided by the specific needs of the research project, including the availability and cost of starting materials, the desired scale of the reaction, and the purification capabilities at hand. This guide provides the necessary foundational information to make an informed decision for the successful replication and adaptation of these synthetic procedures.

Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling in the Study of Allylcyclopentane Rearrangements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing novel molecules. Isotopic labeling is a powerful technique for elucidating these mechanisms by tracing the fate of individual atoms. This guide provides a comparative analysis of isotopic labeling studies, particularly focusing on the vinylcyclopropane-cyclopentene rearrangement as a key model for understanding the behavior of allylcyclopentane, and contrasts this experimental approach with computational methods.

The thermal rearrangement of this compound and its analogs, such as the vinylcyclopropane-cyclopentene rearrangement, has been a subject of extensive research due to a fascinating mechanistic dichotomy. The reaction is believed to proceed through either a concerted, pericyclic[1][2]-sigmatropic shift or a stepwise mechanism involving a diradical intermediate. Distinguishing between these pathways is crucial for predicting reaction outcomes and designing stereoselective syntheses. Isotopic labeling, primarily using deuterium (B1214612) (²H), has been instrumental in providing evidence to support both mechanistic proposals.

Comparing Mechanistic Probes: Isotopic Labeling vs. Computational Chemistry

Two primary approaches are employed to investigate the intricacies of the vinylcyclopropane-cyclopentene rearrangement: experimental studies using isotopic labeling and theoretical studies using computational chemistry. Each method offers unique insights and, when used in conjunction, they provide a comprehensive picture of the reaction mechanism.

FeatureIsotopic Labeling (Experimental)Computational Chemistry (Theoretical)
Principle Traces the position of isotopes in reactants and products to infer bond-breaking and bond-forming events. Measures kinetic isotope effects (KIEs) to probe the transition state.Models the potential energy surface of the reaction to identify transition states and intermediates. Calculates energetic barriers and predicts KIEs.
Key Data Output Quantitative KIE values (kH/kD), product distribution ratios, and stereochemical analysis of labeled products.Calculated activation energies (ΔG‡), transition state geometries, and predicted KIE values.
Strengths Provides direct experimental evidence of atomic connectivity changes and the nature of the transition state.[1]Allows for the study of transient species (transition states, diradicals) that are difficult to observe experimentally. Can systematically explore the effects of substituents.[3]
Limitations Synthesis of labeled compounds can be complex and time-consuming. Interpretation of KIEs can be ambiguous without theoretical support.Accuracy is dependent on the level of theory and basis set used. Does not provide direct observation of the reaction.

Quantitative Analysis: Kinetic Isotope Effects in the Vinylcyclopropane (B126155) Rearrangement

The kinetic isotope effect (KIE) is a sensitive probe of the transition state structure. A primary KIE (where the bond to the isotope is broken in the rate-determining step) is typically large, while secondary KIEs (where the bond to the isotope is not broken) are smaller and provide information about changes in hybridization at the labeled position. In the vinylcyclopropane rearrangement, secondary deuterium KIEs have been particularly informative.

A study on the thermal isomerization of (2'-deuterioethenyl)cyclopropanes to 3-deuteriocyclopentene at 341 °C revealed normal secondary KIEs, with values of 1.15 for both the (Z)- and (E)-isomers.[2] This indicates that the hybridization of the vinyl carbons changes from sp² in the reactant to a more sp³-like character in the transition state, which is consistent with the formation of a new C-C bond at that position, as would be expected in a concerted mechanism.

Computational studies using Density Functional Theory (DFT) with the B3LYP functional have been successful in reproducing these experimental KIEs, lending further support to the proposed transition state structures.[3][4]

Experimental Protocols: A Side-by-Side Comparison

To provide a practical understanding of these methodologies, detailed protocols for both an isotopic labeling experiment and a computational study are outlined below.

Protocol 1: Experimental Determination of KIE via Deuterium Labeling

This protocol describes the synthesis of a deuterated vinylcyclopropane and the subsequent kinetic analysis of its thermal rearrangement.

1. Synthesis of Deuterated Vinylcyclopropane:

  • Objective: To synthesize (E)- and (Z)-(2-deuterioethenyl)cyclopropane.

  • Procedure: A common route involves the Wittig reaction between cyclopropylmethyltriphenylphosphonium bromide and deuterated formaldehyde (B43269) (D₂CO). The resulting mixture of (E)- and (Z)-isomers can be separated by gas chromatography.

2. Thermal Rearrangement and Kinetic Analysis:

  • Objective: To measure the rates of rearrangement for the deuterated and non-deuterated vinylcyclopropanes to determine the KIE.

  • Procedure:

    • Samples of the deuterated and non-deuterated vinylcyclopropanes are sealed in separate NMR tubes under vacuum.

    • The tubes are heated to a constant temperature (e.g., 341 °C) in a thermostated bath.

    • The progress of the reaction is monitored at regular intervals by ¹H NMR spectroscopy, measuring the disappearance of the starting material and the appearance of the cyclopentene (B43876) product.

    • The rate constants (kH and kD) are determined from the first-order kinetic plots.

    • The KIE is calculated as the ratio kH/kD.

Protocol 2: Computational Prediction of KIE

This protocol outlines the steps for calculating the KIE for the vinylcyclopropane rearrangement using DFT.

1. Building the Reactant and Transition State Structures:

  • Objective: To obtain the optimized geometries of the vinylcyclopropane reactant and the transition state for its rearrangement.

  • Software: Gaussian, Spartan, or other quantum chemistry software.

  • Procedure:

    • The structures of the reactant and the transition state are built in the software.

    • Geometry optimization is performed using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).

    • A frequency calculation is performed to confirm that the reactant is a minimum on the potential energy surface (zero imaginary frequencies) and the transition state has one imaginary frequency corresponding to the reaction coordinate.

2. KIE Calculation:

  • Objective: To calculate the secondary deuterium KIE.

  • Procedure:

    • The optimized structures are used to perform frequency calculations for both the non-deuterated and deuterated isotopologues.

    • The KIE is then calculated using the Bigeleisen-Mayer equation, which relates the KIE to the vibrational frequencies of the reactant and transition state for both isotopologues. Many quantum chemistry programs have built-in tools to perform this calculation.

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed reaction mechanisms and the experimental workflow for KIE determination.

G Proposed Mechanisms for Vinylcyclopropane Rearrangement cluster_concerted Concerted [1,3]-Sigmatropic Shift cluster_stepwise Stepwise Diradical Mechanism Reactant_C Vinylcyclopropane TS_C [1,3]-Sigmatropic Transition State Reactant_C->TS_C Heat Product_C Cyclopentene TS_C->Product_C Reactant_S Vinylcyclopropane Intermediate Diradical Intermediate Reactant_S->Intermediate Heat (Homolytic Cleavage) Product_S Cyclopentene Intermediate->Product_S Ring Closure

Caption: Competing pathways for the vinylcyclopropane rearrangement.

G Workflow for Experimental KIE Determination Synthesis Synthesis of Deuterated and Non-deuterated Vinylcyclopropane Purification Purification and Isomer Separation (GC) Synthesis->Purification Reaction Thermal Rearrangement (Constant Temperature) Purification->Reaction Monitoring Reaction Monitoring (¹H NMR) Reaction->Monitoring Analysis Kinetic Analysis (First-order plots) Monitoring->Analysis KIE Calculation of KIE (kH / kD) Analysis->KIE

Caption: Experimental workflow for KIE determination.

Conclusion

Isotopic labeling, particularly through the determination of kinetic isotope effects, provides invaluable experimental data for the validation of reaction mechanisms. In the case of the vinylcyclopropane-cyclopentene rearrangement, a key model for understanding this compound chemistry, deuterium labeling studies have been crucial in probing the nature of the transition state. When combined with computational methods, a powerful synergistic approach emerges, allowing for a detailed and robust understanding of complex reaction pathways. This integrated strategy is essential for the rational design of new synthetic methodologies and the development of novel chemical entities.

References

A Head-to-Head Comparison of Analytical Techniques for Allylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical techniques for the identification and quantification of Allylcyclopentane. Given the limited availability of published, validated quantitative data specifically for this compound, this document leverages performance data from structurally similar compounds, such as other cyclopentane (B165970) derivatives and unsaturated hydrocarbons, to provide a comparative framework. The methodologies discussed include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Data Presentation

The following table summarizes the typical quantitative performance characteristics of GC-MS, quantitative NMR (qNMR), and FTIR for the analysis of small organic molecules analogous to this compound. It is important to note that these values are representative and can vary based on the specific instrumentation, method parameters, and sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation by volatility and polarity, followed by detection based on mass-to-charge ratio.Absorption of radiofrequency waves by atomic nuclei in a magnetic field. Signal intensity is directly proportional to the number of nuclei.Absorption of infrared radiation by molecular vibrations.
Limit of Detection (LOD) Low ppb range~515 µM for small molecules[1]Generally higher than GC-MS and NMR for trace analysis.
Limit of Quantification (LOQ) Low ppb range[2][3]Typically in the µM to mM range.[1]Dependent on the compound and matrix, often in the µg/mL to mg/mL range.
Linearity (r²) > 0.99[4][5]Excellent, often not requiring a calibration curve.[6]Can be linear over a defined concentration range, often requires chemometric models for complex mixtures.[7][8]
Accuracy Typically within 98-102% recovery.[5]High, can be >99%.[1][9]Variable, dependent on the calibration model and matrix effects.
Precision (%RSD) < 3% for intermediate precision.[4][5]High, can be < 1%.[1][9]Generally higher %RSD compared to GC-MS and NMR.
Specificity High, based on chromatographic retention time and mass spectrum.High, based on unique chemical shifts and coupling constants.Moderate, characteristic absorption bands can overlap.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS, NMR, and FTIR are provided below. These protocols are based on established methods for similar volatile organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for the separation and quantification of volatile compounds like this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • For unknown samples, dilute with the same solvent to fall within the calibration range.

  • Add an appropriate internal standard (e.g., deuterated analog or a compound with similar chemical properties but different retention time) to all standards and samples for improved accuracy and precision.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be adjusted based on concentration).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold for 2 minutes at 200 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 110, 69, 41). Full scan mode can be used for initial identification.

3. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR offers high precision and accuracy without the need for a compound-specific calibration curve, as the signal intensity is directly proportional to the number of nuclei.

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Solvent: CDCl₃.

  • Temperature: 25 °C.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

3. Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal corresponding to a known number of protons on this compound (e.g., the vinyl protons) and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_std / MW_analyte) * (m_std / m_analyte) * P_std

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is primarily a qualitative technique for identifying functional groups but can be used for quantification, especially at higher concentrations.

1. Sample Preparation:

  • Prepare a series of calibration standards of this compound in a suitable solvent that has minimal interference in the spectral region of interest (e.g., carbon tetrachloride, hexane).

  • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

2. FTIR Instrumentation and Parameters:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Detector: DTGS.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

3. Data Analysis:

  • Identify a characteristic absorption band for this compound that is not subject to significant overlap. The C=C stretch around 1640 cm⁻¹ or the =C-H stretch around 3075 cm⁻¹ are potential candidates.[10][11]

  • Generate a calibration curve by plotting the absorbance of the chosen band against the concentration of the standards (following Beer's Law).

  • Determine the concentration of this compound in unknown samples from the calibration curve. For complex mixtures, chemometric methods like Partial Least Squares (PLS) regression may be necessary.[7]

Mandatory Visualization

The following diagrams illustrate the logical workflows for the analytical techniques described.

Analytical_Workflow cluster_GCMS GC-MS Workflow cluster_NMR qNMR Workflow cluster_FTIR FTIR Workflow gcms_start Sample Preparation gcms_inj GC Injection & Separation gcms_start->gcms_inj gcms_ms Mass Spectrometry Detection gcms_inj->gcms_ms gcms_data Data Analysis gcms_ms->gcms_data gcms_end Quantification gcms_data->gcms_end nmr_start Sample & Standard Weighing nmr_diss Dissolution in Deuterated Solvent nmr_start->nmr_diss nmr_acq NMR Data Acquisition nmr_diss->nmr_acq nmr_proc Spectral Processing & Integration nmr_acq->nmr_proc nmr_end Purity/Concentration Calculation nmr_proc->nmr_end ftir_start Sample/Standard Preparation ftir_scan IR Spectrum Acquisition ftir_start->ftir_scan ftir_band Identify Characteristic Band ftir_scan->ftir_band ftir_cal Generate Calibration Curve ftir_band->ftir_cal ftir_end Concentration Determination ftir_cal->ftir_end

Caption: General experimental workflows for GC-MS, qNMR, and FTIR analysis.

Technique_Comparison_Logic cluster_goals cluster_techniques start Define Analytical Goal for this compound trace Trace Quantification (ppb level) start->trace purity High Purity Determination (>99%) start->purity id Functional Group ID / Qualitative start->id conc High Concentration Quantification start->conc gcms GC-MS trace->gcms High Sensitivity qnmr qNMR purity->qnmr High Accuracy & Precision id->gcms High Specificity id->qnmr Structural Information ftir FTIR id->ftir Functional Group Information conc->qnmr conc->ftir Simpler for High Conc.

Caption: Logical relationship for selecting an analytical technique.

References

A Comparative Guide to Validating the Purity of Commercial Allylcyclopentane Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents is a cornerstone of reproducible and reliable scientific research. In drug development and other sensitive applications, even minor impurities can significantly impact experimental outcomes. This guide provides an objective comparison of analytical methodologies for validating the purity of commercial allylcyclopentane samples, a common building block in organic synthesis. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate techniques for their needs.

Introduction to this compound and its Potential Impurities

This compound (C₈H₁₄) is typically synthesized via a Grignard reaction between cyclopentylmagnesium bromide and an allyl halide. While effective, this synthetic route can introduce several impurities. Understanding these potential contaminants is crucial for developing robust analytical methods for purity assessment.

Common Potential Impurities:

  • 1,5-Hexadiene: Formed by the Wurtz coupling of the allyl halide reactant.

  • Cyclopentene: May be present due to incomplete reaction of the starting materials or side reactions.

  • Dicyclopentyl Ether: Can form as a byproduct of the Grignard reagent reacting with the ether solvent.

  • Residual Solvents: Such as diethyl ether or tetrahydrofuran (B95107) (THF) used in the synthesis and purification steps.

Comparison of Analytical Techniques for Purity Validation

Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two of the most powerful and commonly used techniques for the purity assessment of volatile organic compounds like this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection with a mass spectrometer. GC-MS is highly sensitive and excellent for identifying and quantifying volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR provides a direct and absolute measure of purity by comparing the integral of a specific resonance from the analyte to that of a certified internal standard. It offers exceptional accuracy and does not require calibration curves for each potential impurity.

Data Presentation: Purity Analysis of Commercial this compound Samples

To illustrate the application of these techniques, we present a hypothetical but realistic purity analysis of three fictional commercial this compound samples. The data reflects typical purity levels and potential impurity profiles that may be encountered. One of the samples, Supplier A, shows a high purity of 99.3% as determined by Gas Chromatography (GC), a value that has been reported in a certificate of analysis for a commercial product.[1]

Parameter Supplier A Supplier B Supplier C
Purity by GC-MS (%) 99.398.597.8
Purity by qNMR (%) 99.298.497.7
Identified Impurities
1,5-Hexadiene (%)0.20.61.1
Cyclopentene (%)0.10.30.5
Dicyclopentyl Ether (%)0.10.20.3
Unidentified Impurities (%)0.30.40.4
Water Content (Karl Fischer, %) 0.050.10.15

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate, identify, and quantify volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent (e.g., hexane).

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Mass Range: 35-350 amu.

    • Solvent Delay: 3 minutes.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the relative abundance of each component by integrating the peak areas in the total ion chromatogram (TIC).

Quantitative NMR (qNMR) Protocol

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with the following parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

      • Number of Scans: 8 or more for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Purity Calculation:

    • Calculate the purity of this compound using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing the Workflow and Logic

To further clarify the process of validating the purity of commercial this compound samples, the following diagrams illustrate the experimental workflow and the logical considerations for selecting an analytical method.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation sample Receive Commercial This compound Sample prep Sample Preparation (Dilution/Weighing) sample->prep gcms GC-MS Analysis prep->gcms qnmr qNMR Analysis prep->qnmr data_analysis Data Processing and Analysis gcms->data_analysis qnmr->data_analysis purity_calc Purity Calculation & Impurity Identification data_analysis->purity_calc report Generate Report purity_calc->report

Caption: Experimental workflow for purity validation of this compound.

logic_diagram cluster_questions Key Questions cluster_methods Recommended Method start Need to Validate This compound Purity? q1 Identify & Quantify Volatile Impurities? start->q1 q2 Determine Absolute Purity with High Accuracy? start->q2 gcms Use GC-MS q1->gcms qnmr Use qNMR q2->qnmr both Use Both for Comprehensive Analysis gcms->both qnmr->both

Caption: Logical guide for selecting an analytical technique.

Conclusion

Validating the purity of commercial this compound is essential for ensuring the integrity of research and development activities. Both GC-MS and qNMR are powerful techniques that provide complementary information. GC-MS excels at identifying and quantifying a wide range of volatile impurities, while qNMR offers a highly accurate, direct measurement of absolute purity. For the most rigorous quality assessment, a combination of both methods is recommended. By employing the detailed protocols and understanding the potential impurities outlined in this guide, researchers can confidently assess the quality of their starting materials and enhance the reliability of their scientific outcomes.

References

A Guide to Inter-laboratory Comparison of Allylcyclopentane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison of allylcyclopentane analysis. Due to a lack of publicly available inter-laboratory proficiency testing data for this compound, this document presents a model comparison using hypothetical data to illustrate the evaluation process. The methodologies and data formats provided herein serve as a template for laboratories looking to validate their analytical methods for this compound or similar volatile organic compounds.

The primary analytical technique detailed is Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and reliable method for the separation and identification of volatile and semi-volatile compounds.[1][2][3]

Experimental Protocols

A standardized experimental protocol is crucial for ensuring the comparability of results across different laboratories. The following outlines a typical GC-MS method for the quantitative analysis of this compound.

1.1. Sample Preparation

  • Objective: To prepare a homogenous and stable sample of this compound for distribution to participating laboratories.

  • Procedure:

    • A stock solution of high-purity this compound (>97%) is prepared in methanol (B129727) at a concentration of 1 mg/mL.

    • This stock solution is used to create a series of calibration standards and quality control (QC) samples at different concentration levels (e.g., low, medium, high).

    • For this hypothetical study, a "blind" sample with a known concentration (the "true value") is prepared and distributed to each participating laboratory.

    • All samples are packaged in sealed vials to prevent evaporation and shipped under controlled conditions.

1.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 150°C.

      • Hold: 5 minutes at 150°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-200.

    • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.

Data Presentation: Hypothetical Inter-laboratory Study

The following tables summarize hypothetical results from a round-robin study involving five laboratories. Each laboratory was provided with a blind sample of this compound with a true concentration of 50.0 µg/mL. Each laboratory performed five replicate measurements.

Table 1: Reported Concentrations of this compound (µg/mL)

LaboratoryReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5MeanStd. Dev.
Lab A50.551.250.850.951.150.90.27
Lab B48.949.148.749.349.049.00.22
Lab C52.151.852.552.351.952.10.29
Lab D49.850.149.950.350.050.00.20
Lab E47.547.948.147.847.747.80.22

Table 2: Performance Metrics for this compound Analysis

LaboratoryMean (µg/mL)Accuracy (% Recovery)Precision (RSD %)
Lab A50.9101.8%0.53%
Lab B49.098.0%0.45%
Lab C52.1104.2%0.56%
Lab D50.0100.0%0.40%
Lab E47.895.6%0.46%
Overall 50.0 99.9% 0.48%
  • Accuracy (% Recovery): (Mean Reported Concentration / True Concentration) * 100

  • Precision (RSD %): (Standard Deviation / Mean) * 100

Visualizations

3.1. Workflow of Inter-laboratory Comparison

The following diagram illustrates the typical workflow of a proficiency testing or inter-laboratory comparison study.

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase Protocol_Design Design Study Protocol Sample_Prep Prepare & Homogenize Samples Protocol_Design->Sample_Prep Sample_Dist Distribute Samples to Labs Sample_Prep->Sample_Dist Lab_Analysis Laboratories Perform Analysis Sample_Dist->Lab_Analysis Data_Collection Collect Results Lab_Analysis->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Performance_Eval Evaluate Laboratory Performance Stat_Analysis->Performance_Eval Final_Report Generate Final Report Performance_Eval->Final_Report

Caption: Workflow for an inter-laboratory comparison study.

3.2. Relationship of Analytical Performance Characteristics

This diagram shows the logical relationship between key performance parameters evaluated during method validation, which is a precursor to successful inter-laboratory comparisons.

G cluster_0 Core Performance Metrics cluster_1 Method Validation Parameters cluster_2 Types of Precision Accuracy Accuracy (Closeness to True Value) Precision Precision (Agreement between Measurements) Repeatability Repeatability (Intra-assay) Precision->Repeatability Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility Linearity Linearity & Range Linearity->Accuracy Specificity Specificity / Selectivity Specificity->Accuracy LOD_LOQ LOD & LOQ LOD_LOQ->Accuracy Robustness Robustness Robustness->Precision

Caption: Key analytical method validation parameters.

Conclusion

While this guide presents hypothetical data, it provides a robust framework for establishing an inter-laboratory comparison for this compound analysis. The detailed experimental protocol for GC-MS serves as a starting point for laboratories to develop and validate their own methods. The tabulated data and performance metrics offer a clear and concise way to compare results and identify potential discrepancies between laboratories. By following a standardized approach, researchers and drug development professionals can ensure the reliability and comparability of analytical data for this compound, which is essential for regulatory submissions and product quality control.

References

Comparative Analysis of the Biological Activities of Allylcyclopentane and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer, Anti-inflammatory, and Antiviral Properties

Allylcyclopentane derivatives and related cyclopentane-based compounds have emerged as a significant class of molecules in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of their anticancer, anti-inflammatory, and antiviral properties, supported by experimental data from various studies. The information is intended to aid researchers and drug development professionals in understanding the therapeutic potential of these compounds and to guide future research directions.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antiviral activities of various this compound and related cyclopentane (B165970) derivatives. It is important to note that a direct comparison of a single derivative across all three activities is challenging due to the limited availability of such comprehensive studies in the current literature. The data presented here is compiled from different studies, each focusing on specific derivatives and biological effects.

Table 1: Anticancer Activity of Cyclopentane and Allyl Derivatives
Compound/DerivativeCell LineAssayIC50 (µM)Reference
8-Cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k) HCT-116 (Colon)MTT Assay3.29[1]
HeLa (Cervical)MTT Assay6.75[1]
HT-29 (Colon)MTT Assay7.56[1]
MDA-MB-231 (Breast)MTT Assay10.30[1]
O-allylchalcone (5g) THP-1 (Leukemia)MTT Assay4.76[2]
DU-145 (Prostate)MTT Assay5.21[2]
HL-60 (Leukemia)MTT Assay7.90[2]
Hep-G2 (Liver)MTT Assay10.12[2]
MCF-7 (Breast)MTT Assay10.32[2]
O-allylchalcone (5f) THP-1 (Leukemia)MTT Assay10.42[2]
Cyclopentenone Melanoma CellsCytotoxicity AssaySub-micromolar[3]
Table 2: Anti-inflammatory Activity of Cyclopentane Derivatives
Compound/DerivativeCell LineAssayIC50 (µg/mL)Reference
Cyclopentanone Curcumin Analogue (6) RAW 264.7Griess Assay (NO Inhibition)49.1
Cyclopentanone Curcumin Analogue (7) RAW 264.7Griess Assay (NO Inhibition)64.6
Avellaneine C (3) RAW 264.7Griess Assay (NO Inhibition)Dose-dependent reduction[4]
Avellaneine D (4) RAW 264.7Griess Assay (NO Inhibition)Dose-dependent reduction[4]

Note: For Avellaneine C and D, the study reported a dose-dependent reduction in nitric oxide production, but did not provide specific IC50 values.

Table 3: Antiviral Activity of Cyclopentane Derivatives
Compound/DerivativeVirus StrainAssayEC50 (µM)Reference
RWJ-270201 Influenza A/Texas/36/91 (H1N1)Neutral Red Assay0.06[5]
Influenza A/Bayern/07/95 (H1N1)Neutral Red Assay0.18[5]
Influenza A (H3N2 strains)Neutral Red Assay<0.3[5]
Influenza B/Beijing/184/93Neutral Red Assay<0.2[5]
BCX-1827 Influenza A/Texas/36/91 (H1N1)Neutral Red Assay0.22[5]
BCX-1898 Influenza A/Texas/36/91 (H1N1)Neutral Red Assay0.15[5]
BCX-1923 Influenza A/Texas/36/91 (H1N1)Neutral Red Assay0.12[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Griess Assay for Nitric Oxide Production

The Griess assay is a common method for measuring nitrite (B80452) concentration, which is an indicator of nitric oxide (NO) production by cells.

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) in a multi-well plate and stimulate with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compounds.

  • Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

  • Griess Reagent Preparation: The Griess reagent is a two-part solution consisting of sulfanilamide (B372717) in an acidic solution and N-(1-naphthyl)ethylenediamine dihydrochloride.

  • Reaction: Mix the cell supernatant with the Griess reagent components in a 96-well plate. The nitrite in the supernatant reacts with the Griess reagent to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader. The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is used to quantify the inhibition of viral replication by a test compound.

  • Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of the virus.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • EC50 Determination: The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and related derivatives are often mediated through their interaction with key cellular signaling pathways. The diagrams below illustrate some of these pathways and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture C Cell Treatment A->C B Compound Dilution B->C D Incubation C->D E Bioassay (e.g., MTT, Griess) D->E F Data Acquisition E->F G Data Analysis (IC50/EC50 Calculation) F->G

General experimental workflow for in vitro bioassays.

NFkB_pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB degrades from NFkB NF-κB (p50/p65) NFkB_IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) DNA->Genes

Simplified NF-κB signaling pathway in inflammation.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation

Simplified PI3K/Akt/mTOR signaling pathway.

References

Correlating Computational Predictions with Experimental Data for Allylcyclopentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for correlating computational predictions with experimental data for the molecule Allylcyclopentane. Understanding the conformational landscape and spectroscopic properties of substituted cycloalkanes like this compound is crucial for applications in medicinal chemistry and materials science, where molecular geometry and vibrational modes can significantly influence biological activity and material properties. This document summarizes available experimental data and outlines a detailed computational protocol to enable a robust comparison.

Data Presentation: Experimental and Computational Properties

A direct comparison between experimental measurements and computational predictions is essential for validating theoretical models and gaining deeper insights into the molecular properties of this compound. The following tables summarize the available experimental data and provide a template for organizing computational results.

Table 1: Conformational Analysis

ConformerExperimental Relative Energy (kcal/mol)Computational Relative Energy (kcal/mol)
Axial-gaucheData not availableTo be calculated
Equatorial-gaucheData not availableTo be calculated
Axial-antiData not availableTo be calculated
Equatorial-antiData not availableTo be calculated

Note: The cyclopentane (B165970) ring exists in envelope and half-chair conformations. The allyl group can be in axial or equatorial positions, and rotation around the C-C bond of the allyl group leads to gauche and anti conformers.

Table 2: Vibrational Spectroscopy Data (Selected Peaks)

Vibrational ModeExperimental IR Frequency (cm⁻¹)Computational IR Frequency (cm⁻¹)Experimental Raman Frequency (cm⁻¹)Computational Raman Frequency (cm⁻¹)
C=C stretch~1640To be calculated~1640To be calculated
=C-H stretch~3075To be calculated~3075To be calculated
C-H stretch (sp³)~2850-2960To be calculated~2850-2960To be calculated
CH₂ wag~910To be calculated~910To be calculated

Table 3: ¹H NMR Chemical Shifts (ppm)

ProtonExperimental ¹H Chemical Shift (ppm)[1]Computational ¹H Chemical Shift (ppm)
H_vinyl (=CH₂)4.93 - 4.98To be calculated
H_vinyl (-CH=)5.80To be calculated
H_allyl (-CH₂-)2.05To be calculated
H_cyclopentyl (CH)1.86To be calculated
H_cyclopentyl (CH₂)1.14 - 1.73To be calculated

Experimental and Computational Protocols

A thorough understanding of the methodologies is critical for interpreting the data and assessing the validity of the comparison.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.

  • Raman Spectroscopy: Raman spectra are acquired using a Raman spectrometer, often with a laser excitation source in the visible or near-infrared region. The liquid sample is typically held in a glass capillary tube.

Proposed Computational Protocol

Due to the lack of published computational studies specifically on this compound, the following protocol is proposed based on established methods for similar flexible molecules.

  • Conformational Search:

    • A systematic or stochastic conformational search should be performed to identify all low-energy conformers. This can be achieved using molecular mechanics force fields such as MMFF94 or OPLS3e.

    • The initial search will identify various combinations of the cyclopentane ring pucker (envelope and half-chair), the orientation of the allyl group (axial and equatorial), and the torsion angle of the allyl side chain.

  • Geometry Optimization and Frequency Calculations:

    • The geometries of the identified conformers should be optimized using Density Functional Theory (DFT). A common and reliable functional for this purpose is B3LYP, paired with a basis set such as 6-31G(d,p) or larger (e.g., 6-311+G(d,p)) for higher accuracy.

    • Vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the predicted IR and Raman spectra. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to better match experimental values.

  • NMR Chemical Shift Calculations:

    • The ¹H NMR chemical shifts should be calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a widely used and accurate approach.

    • These calculations are typically performed at the DFT level of theory (e.g., B3LYP/6-311+G(d,p)) on the optimized geometries. The calculated absolute shieldings are then converted to chemical shifts by referencing them to the calculated shielding of a standard, such as TMS, computed at the same level of theory.

Visualization of Methodologies

The following diagrams illustrate the workflow for correlating computational and experimental data and the logical relationship of the comparison.

experimental_workflow cluster_exp Experimental Analysis Exp_Sample This compound Sample NMR_Spec NMR Spectroscopy Exp_Sample->NMR_Spec IR_Spec IR Spectroscopy Exp_Sample->IR_Spec Raman_Spec Raman Spectroscopy Exp_Sample->Raman_Spec Exp_Data Experimental Spectra (NMR, IR, Raman) NMR_Spec->Exp_Data IR_Spec->Exp_Data Raman_Spec->Exp_Data computational_workflow cluster_comp Computational Analysis Conf_Search Conformational Search (MMFF94/OPLS3e) DFT_Opt DFT Geometry Optimization (B3LYP/6-31G(d,p)) Conf_Search->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc NMR_Calc NMR Calculation (GIAO-B3LYP) DFT_Opt->NMR_Calc Comp_Data Predicted Properties (Energies, Spectra) Freq_Calc->Comp_Data NMR_Calc->Comp_Data comparison_logic Exp Experimental Data Corr Correlation & Validation Exp->Corr Comp Computational Predictions Comp->Corr Insight Molecular Insights (Conformational Stability, Spectroscopic Assignments) Corr->Insight

References

Safety Operating Guide

Navigating the Safe Disposal of Allylcyclopentane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of allylcyclopentane is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.

This compound is classified as a hazardous substance due to its flammability and potential health risks.[1][2] It is a highly flammable liquid and vapor.[1] In addition, it is harmful if swallowed, in contact with skin, or if inhaled.[1][3] Therefore, proper personal protective equipment (PPE), including eye shields, face shields, gloves, and a suitable respirator, should be utilized when handling this chemical.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and storage.

PropertyValueSource(s)
Molecular Formula C8H14[1][4]
Molecular Weight 110.20 g/mol [3]
Flash Point 13.9 °C / 57.0 °F (closed cup)[3]
Boiling Point 125-127 °C[3]
Density 0.792 g/mL at 25 °C[3]
GHS Hazard Codes H225, H302, H312, H332[2][3]

Procedural Steps for Disposal

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Waste containing this compound is classified as hazardous.[1]

Step 1: Segregation and Labeling

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • The container should be made of a material compatible with the chemical.

  • The label should clearly indicate "Hazardous Waste," "this compound," and display the appropriate hazard symbols (e.g., flammable liquid).

Step 2: Collection of Waste

  • Collect all waste this compound, including any contaminated materials such as absorbent pads or disposable labware, in the designated hazardous waste container.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 3: Storage of Waste

  • Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquids.[1]

  • The storage area should be away from sources of ignition such as open flames, hot surfaces, and sparks.[1]

  • Ensure the container is tightly closed to prevent the release of flammable vapors.[1]

Step 4: Disposal of Empty Containers

  • Empty containers that held this compound are also considered hazardous as they may retain product residue and flammable vapors.[1]

  • These containers should not be disposed of in general waste.

  • They should be collected and disposed of through a hazardous or special waste collection point.[1]

Step 5: Final Disposal

  • The final disposal of this compound waste must be handled by an approved and licensed hazardous waste disposal company.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the waste.

  • Disposal methods may include incineration or landfilling, in compliance with local, state, and federal regulations.[1]

  • Never dispose of this compound by flushing it down the sewer.[1]

Accidental Spills In the event of a spill, immediately evacuate all non-essential personnel and eliminate all sources of ignition.[1] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[1] Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1]

This compound Disposal Workflow

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe waste_gen Generate this compound Waste ppe->waste_gen spill Accidental Spill waste_gen->spill if collect_waste Collect Waste in Designated Container waste_gen->collect_waste contain_spill Contain with Inert Absorbent spill->contain_spill yes spill->collect_waste no contain_spill->collect_waste label_waste Label Container as Hazardous Waste collect_waste->label_waste store_waste Store in Flammables Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Disposal by Approved Waste Management contact_ehs->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Allylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Allylcyclopentane

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.[1][2][3]

Hazard ClassHazard Statement
Flammable liquidsH225: Highly flammable liquid and vapor[1][3][4]
Acute toxicity, oralH302: Harmful if swallowed[1][3][4]
Acute toxicity, dermalH312: Harmful in contact with skin[1][3]
Acute toxicity, inhalationH332: Harmful if inhaled[1][3]

Signal Word: Danger[1][2][3][4]

Physical and Chemical Properties

A summary of key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C8H14[4][5]
Molecular Weight 110.20 g/mol [1][6]
Appearance Colorless to light yellow liquid[4][6]
Boiling Point 125-127 °C at 750 mmHg[2][7]
Flash Point 13.9 °C (57.0 °F) - closed cup[2][6]
Density 0.792 g/mL at 25 °C[2][7]
Solubility in water Insoluble[3][6]

Operational and Safety Protocols

A systematic approach to handling this compound is crucial to minimize risk. The following sections detail the necessary personal protective equipment, step-by-step handling procedures, and emergency response.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to protect against potential hazards.

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield is also recommended.[2][8]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). Wear protective clothing to prevent skin contact.[2][4]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK (EN14387)).[2]
Step-by-Step Handling and Disposal Plan

1. Preparation and Engineering Controls:

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[4][7]

  • Remove all potential ignition sources, such as open flames, sparks, and hot surfaces.[3][4][7]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3][4]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[3][4]

  • Have an emergency eyewash station and safety shower readily accessible.

2. Handling this compound:

  • Wear the appropriate PPE as specified in the table above.

  • Use non-sparking tools.[3][4]

  • Avoid breathing vapors or mist.[4]

  • Prevent contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in the handling area.[3][4]

  • Keep the container tightly closed when not in use.[4][7]

3. Storage:

  • Store in a cool, dry, and well-ventilated area designated for flammable liquids.[4][7]

  • Keep the container tightly closed.[4][7]

  • Store away from heat, sparks, and open flames.[4]

4. Disposal:

  • Dispose of waste material at an approved waste disposal plant.[4]

  • Do not empty into drains.[7]

  • Contaminated packaging should be disposed of in the same manner as the substance itself.

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[4][9]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Get medical attention if irritation persists.[4][9]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[3][4]

In Case of Fire:

  • Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[4]

  • Water spray may be used to cool closed containers.[4]

  • Vapors are heavier than air and may travel to a source of ignition and flash back.[4]

  • Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures:

  • Remove all sources of ignition.[4]

  • Use spark-proof tools and explosion-proof equipment.[4]

  • Absorb the spillage with inert material (e.g., sand, silica (B1680970) gel) and place it in a suitable, closed container for disposal.[4]

  • Do not let the chemical enter the environment.[4]

Procedural Workflow

The following diagram illustrates the logical workflow for safely handling this compound and the appropriate emergency responses.

Allylcyclopentane_Handling_Workflow cluster_preparation 1. Preparation cluster_handling 2. Handling cluster_emergency 3. Emergency Response prep_ppe Don Appropriate PPE prep_area Prepare Ventilated Area (Fume Hood) prep_ppe->prep_area prep_safety Check Safety Equipment (Eyewash, Shower) prep_area->prep_safety prep_ignition Remove Ignition Sources prep_safety->prep_ignition handle_chem Handle this compound prep_ignition->handle_chem storage Store Properly handle_chem->storage disposal Dispose of Waste handle_chem->disposal exposure Exposure Event handle_chem->exposure spill Spill or Leak handle_chem->spill fire Fire handle_chem->fire inhalation Move to Fresh Air exposure->inhalation skin_contact Rinse Skin with Water exposure->skin_contact eye_contact Rinse Eyes with Water exposure->eye_contact ingestion Rinse Mouth, Do Not Induce Vomiting exposure->ingestion evacuate_spill Evacuate & Remove Ignition Sources spill->evacuate_spill evacuate_fire Evacuate Area fire->evacuate_fire medical_attention Seek Medical Attention inhalation->medical_attention skin_contact->medical_attention eye_contact->medical_attention ingestion->medical_attention contain_spill Contain with Inert Material evacuate_spill->contain_spill dispose_spill Dispose of Contaminated Material contain_spill->dispose_spill extinguish Use Appropriate Extinguisher evacuate_fire->extinguish cool_containers Cool Containers with Water Spray extinguish->cool_containers

Caption: Workflow for handling this compound and responding to emergencies.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.